3,5-Dichloro-2-methylbenzoic Acid: Technical Profile & Synthetic Utility
This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0), a specialized halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0), a specialized halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1]
Executive Summary
3,5-Dichloro-2-methylbenzoic acid (also known as 3,5-dichloro-o-toluic acid) is a trisubstituted benzene derivative characterized by a carboxylic acid group, a methyl group at the ortho position, and two chlorine atoms at the meta positions relative to the acid. This specific substitution pattern creates a unique electronic and steric environment, making it a valuable building block for auxin-mimic herbicides and bioactive pharmaceutical pharmacophores . Its synthesis exploits the reinforcing directing effects of the methyl and carboxyl groups, ensuring high regioselectivity during production.
Physicochemical Specifications
The following data summarizes the core physical and chemical properties. Where experimental values are proprietary or rare, predictive models based on structural analogs (e.g., 3,5-dichlorobenzoic acid) are utilized.
Property
Value / Description
Note
CAS Number
101567-48-0
Verified Identity
IUPAC Name
3,5-Dichloro-2-methylbenzoic acid
Synonyms
3,5-Dichloro-o-toluic acid
Molecular Formula
Molecular Weight
205.04 g/mol
Appearance
White to off-white crystalline powder
Melting Point
165 – 175 °C (Predicted)
Analogous to 3,5-dichlorobenzoic acid (188°C) but lowered by symmetry disruption.
pKa (Acid)
~2.8 – 3.2 (Predicted)
Lower than benzoic acid (4.2) due to electron-withdrawing Cl atoms.
LogP
~3.1 – 3.4
High lipophilicity due to di-chloro substitution.
Solubility
Soluble in DMSO, Methanol, DCM; Insoluble in water.
Synthetic Architecture
The "Reinforced Directing Group" Strategy
The synthesis of CAS 101567-48-0 is a classic example of rational synthetic design utilizing reinforcing directing groups in Electrophilic Aromatic Substitution (EAS).
Substrate: 2-Methylbenzoic acid (o-Toluic acid).
Directing Effects:
The Methyl group (-CH₃) at C2 is an ortho/para director.[2] It activates positions C1 (occupied), C3, and C5.
The Carboxylic Acid group (-COOH) at C1 is a meta director.[2] It deactivates the ring but directs incoming electrophiles to positions C3 and C5.
Result: Both substituents direct chlorination to the same positions (C3 and C5) , minimizing the formation of unwanted isomers and maximizing yield.
Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic pathway via electrophilic aromatic chlorination. The reinforcing directing effects of the methyl and carboxyl groups ensure substitution occurs specifically at the 3 and 5 positions.
Experimental Protocol (General Procedure)
Preparation: Dissolve 2-methylbenzoic acid (1.0 eq) in glacial acetic acid.
Catalysis: Add catalytic Ferric Chloride (
, 5 mol%) or Iodine ().
Chlorination: Bubble Chlorine gas (
) or add Sulfuryl Chloride () slowly at 40–60°C.
Monitoring: Monitor by HPLC for the disappearance of the mono-chlorinated intermediate (3-chloro-2-methylbenzoic acid).
Workup: Quench with ice water. The product precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water to remove trace isomers.
Reactivity & Derivatization
This scaffold serves as a versatile intermediate. The steric bulk of the ortho-methyl group protects the carbonyl from nucleophilic attack slightly, but standard activation methods remain effective.
Reactivity Network (DOT Visualization)
Figure 2: Downstream transformation pathways. The acid chloride is the primary gateway to amide and ester derivatives.
Analytical Characterization
To validate the identity of synthesized batches, use the following spectroscopic markers.
Proton NMR (
NMR) Predictions
Solvent: DMSO-
, 400 MHz
Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Logic
13.0 - 13.5
Broad Singlet
1H
-COOH
Acidic proton, highly deshielded.
7.85
Doublet ( Hz)
1H
H6 (Ar-H)
Position 6 is ortho to COOH and ortho to Cl (C5). Highly deshielded.
7.65
Doublet ( Hz)
1H
H4 (Ar-H)
Position 4 is flanked by two Cl atoms (C3, C5).
2.45
Singlet
3H
-CH ₃
Methyl group at C2. Deshielded by aromatic ring current.
Mass Spectrometry (MS)
Molecular Ion (
): 204/206/208 (Characteristic isotope pattern for ).
chemical structure of 3,5-dichloro-2-methylbenzoic acid
Executive Summary In the landscape of modern organic synthesis and drug discovery, halogenated benzoate derivatives serve as indispensable functional scaffolds. Among these, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern organic synthesis and drug discovery, halogenated benzoate derivatives serve as indispensable functional scaffolds. Among these, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567-48-0) stands out as a highly specialized building block[1]. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, synergistic synthesis pathways, and its strategic utility in pharmacological structure-activity relationship (SAR) optimization.
Rather than merely listing parameters, this guide is designed to explain the causality behind the molecule's behavior and the experimental choices required to synthesize and validate it with high precision.
Physicochemical Profiling & Structural Causality
The utility of 3,5-dichloro-2-methylbenzoic acid is dictated by the precise spatial arrangement of its substituents. The ortho-methyl group provides critical steric shielding to the carboxylate moiety, restricting bond rotation and reducing the rate of enzymatic hydrolysis when converted into ester or amide prodrugs[1]. Simultaneously, the meta-chlorines at the C3 and C5 positions exert a powerful electron-withdrawing inductive effect (-I). This lowers the pKa of the carboxylic acid, rendering it more acidic than a standard benzoic acid, while significantly enhancing the overall lipophilicity (LogP) of the scaffold[2].
The synthesis of 3,5-dichloro-2-methylbenzoic acid is a masterclass in exploiting native directing groups. When starting from 2-methylbenzoic acid (o-toluic acid), the functional groups work in perfect synergy rather than in competition[4].
The Carboxylic Acid (-COOH) at C1: A deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.
The Methyl Group (-CH3) at C2: An activating, ortho/para-directing group. Its ortho positions are C1 (blocked by COOH) and C3. Its para position is C5.
Because both groups independently direct electrophilic substitution to the exact same carbons (C3 and C5), direct chlorination is highly regioselective.
Fig 1. Synergistic synthesis workflow for 3,5-dichloro-2-methylbenzoic acid.
Detailed Experimental Protocol
Objective: Synthesize the target compound via Lewis acid-catalyzed chlorination.
Reaction Assembly: Charge a dry, glass-lined reactor with 2-methylbenzoic acid (1.0 eq) and glacial acetic acid as the solvent. Add anhydrous Iron(III) chloride (FeCl3, 0.1 eq).
Causality: The electron-withdrawing carboxylate mildly deactivates the ring. FeCl3 is required to sufficiently polarize the Cl-Cl bond, generating a highly reactive chloronium (
) equivalent capable of overcoming the activation energy barrier[4].
Electrophilic Chlorination: Maintain the reaction temperature at 15–20 °C. Slowly bubble chlorine gas (2.2 eq) into the mixture over 4 hours.
Causality: The temperature must be kept strictly below 20 °C to suppress radical chlorination of the benzylic methyl group, which would yield unwanted benzyl chloride impurities.
Quenching: Purge excess
with nitrogen. Quench the reaction with ice-cold water to deactivate the FeCl3 catalyst and precipitate the crude product. Filter and wash with cold water.
Self-Validating Purification (Recrystallization): Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists, then cool slowly to 4 °C.
Causality: The target compound possesses a specific solubility profile governed by its lipophilic chlorines and hydrophilic carboxylic acid. The EtOH/H2O gradient selectively crystallizes the target while leaving trace mono-chlorinated intermediates dissolved in the mother liquor.
To ensure the integrity of the synthesized batch, the analytical protocol must be self-validating. The structural identity is confirmed primarily via Nuclear Magnetic Resonance (NMR) spectroscopy.
H NMR (400 MHz, DMSO-): The critical self-validation step lies in the aromatic region. The two aromatic protons (H4 and H6) are meta to each other. Because they reside in different electronic environments (H4 is flanked by two chlorines; H6 is flanked by a chlorine and the carboxylate), they will appear as two distinct doublets. The coupling constant ( Hz) is the definitive proof of meta-substitution, validating that the chlorines successfully installed at the 3 and 5 positions.
HPLC Monitoring: Reverse-phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA) is used to track the reaction. The protocol validates itself when the intermediate mono-chloro peak completely transitions to the target 3,5-dichloro peak without the emergence of over-chlorinated byproducts.
Applications in Drug Design & Agrochemicals
In medicinal chemistry, incorporating the 3,5-dichloro-2-methylbenzoic acid motif into a drug candidate is a deliberate structural choice designed to optimize pharmacokinetics (PK) and pharmacodynamics (PD)[1].
Fig 2. Pharmacological SAR logic of the 3,5-dichloro-2-methylbenzoic acid scaffold.
Halogen Bonding: The heavy chlorine atoms feature a region of positive electrostatic potential (the
-hole) at their distal ends. This allows the molecule to form highly specific, directional halogen bonds with Lewis basic residues (e.g., backbone carbonyls) in target protein binding pockets.
Metabolic Stability: The ortho-methyl group sterically blocks the aromatic ring from being easily accessed by Cytochrome P450 enzymes, preventing rapid oxidative metabolism and extending the half-life of the derivative compound in vivo.
3,5-dichloro-o-toluic acid synonyms and nomenclature
This technical guide details the nomenclature, structural identity, and synthesis logic of 3,5-dichloro-o-toluic acid (3,5-dichloro-2-methylbenzoic acid). It addresses critical ambiguities in chemical databases where thi...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the nomenclature, structural identity, and synthesis logic of 3,5-dichloro-o-toluic acid (3,5-dichloro-2-methylbenzoic acid). It addresses critical ambiguities in chemical databases where this isomer is frequently confused with its para-isomer counterpart.
Nomenclature, Structural Identity, and Synthesis Logic[1][2]
Core Identity & Ambiguity Resolution
3,5-dichloro-o-toluic acid is a di-chlorinated derivative of o-toluic acid. In the pharmaceutical and agrochemical sectors, precise identification is paramount because common database errors frequently conflate this molecule with its isomer, 3,5-dichloro-p-toluic acid.
Critical Distinction:
Target Molecule: 3,5-dichloro-o -toluic acid (Methyl at position 2).
Common Confusant: 3,5-dichloro-p -toluic acid (Methyl at position 4).
Feature
3,5-Dichloro-o-Toluic Acid
3,5-Dichloro-p-Toluic Acid
Systematic Name
3,5-dichloro-2-methylbenzoic acid
3,5-dichloro-4-methylbenzoic acid
CAS Number
101567-48-0
39652-34-1
Methyl Position
Ortho (2) relative to COOH
Para (4) relative to COOH
Chlorine Positions
3, 5 (Meta to each other)
3, 5 (Meta to each other)
Melting Point
183.5 – 184.5 °C
~188 °C
Note: Many commercial suppliers incorrectly list CAS 39652-34-1 for the ortho isomer. Always verify the structure by checking the chemical shift of the methyl group in NMR or the specific substitution pattern.
Nomenclature Analysis
The naming of this compound follows two primary systems: the Benzoic Acid system (IUPAC preferred) and the Toluic Acid system (common in industrial synthesis).
A. Benzoic Acid Numbering (Systematic)
The parent structure is benzoic acid (benzene ring + COOH).
Principal Group: Carboxyl (-COOH) is assigned position 1 .
The following diagram contrasts the numbering logic between the ortho and para series to prevent identification errors.
Figure 1: Structural relationship and CAS differentiation between the ortho and para isomers.
Synthesis Logic & Regioselectivity
The synthesis of 3,5-dichloro-o-toluic acid is a classic example of cooperative directing effects in electrophilic aromatic substitution.
Mechanistic Rationale
To synthesize this molecule from o-toluic acid , one must consider the directing groups already present on the ring:
Methyl Group (-CH₃) at C2: An ortho/para director. Relative to itself (C2), it activates positions C1 (blocked), C3 (ortho), and C5 (para).
Carboxyl Group (-COOH) at C1: A meta director. Relative to itself (C1), it deactivates the ring but directs incoming electrophiles to positions C3 and C5.
Synthesis Workflow Diagram
Figure 2: Synthesis pathway highlighting the cooperative directing effects that favor the 3,5-substitution pattern.
Experimental Protocol: Analytical Verification
Due to the risk of isomer confusion, analytical verification is required. The following HPLC method distinguishes the ortho isomer from the para isomer based on retention time differences caused by steric effects of the ortho-methyl group.
Methodology: Isomer Discrimination via HPLC
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
Mobile Phase:
Solvent A: 0.1% Phosphoric acid in Water.
Solvent B: Acetonitrile.
Gradient: 20% B to 80% B over 15 minutes.
Detection: UV at 230 nm (aromatic region).
Expected Logic:
3,5-dichloro-o-toluic acid: The ortho-methyl group creates steric twisting of the carboxyl group out of the plane, slightly reducing polarity and changing interaction with the C18 stationary phase compared to the para isomer.
Validation: Verify against a known standard of CAS 101567-48-0.
References
PubChem Compound Summary. 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0).[1] National Center for Biotechnology Information. Available at: [Link]
NIST Chemistry WebBook. Benzoic acid, 3,5-dichloro- (General Reference for Chlorobenzoic Acids). Available at: [Link]
Structural and Synthetic Profiling of 3,5-Dichloro-2-methylbenzoic Acid: Molecular Characterization and Applications in Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzoate derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3,5-Dichlor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, halogenated benzoate derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3,5-Dichloro-2-methylbenzoic acid is a highly specialized aromatic intermediate characterized by its unique steric and electronic properties. This whitepaper provides an in-depth technical analysis of its molecular formula, exact molecular weight, retrosynthetic logic, and its downstream applications in the development of targeted protease inhibitors.
Physicochemical Profiling and Molecular Architecture
The fundamental utility of 3,5-Dichloro-2-methylbenzoic acid stems from its precise molecular architecture. The presence of two chlorine atoms at the meta positions (relative to the methyl group) imparts significant lipophilicity and electron-withdrawing characteristics, while the ortho-methyl group provides a distinct steric boundary that dictates the molecule's rotational freedom when bound to biological targets.
According to authoritative chemical databases, the compound is defined by the1[1].
Quantitative Physicochemical Data
Property
Value
Structural Rationale / Significance
Chemical Name
3,5-Dichloro-2-methylbenzoic acid
Standard IUPAC nomenclature
CAS Registry Number
101567-48-0
Unique global chemical identifier
Molecular Formula
C8H6Cl2O2
Base atomic composition
Molecular Weight
205.04 g/mol
Calculated from standard atomic weights
Monoisotopic Exact Mass
203.974 g/mol
Critical for High-Resolution Mass Spectrometry (HRMS)
Hydrogen Bond Donors
1
Mediated by the carboxylic acid (-OH)
Hydrogen Bond Acceptors
2
Mediated by the carboxylic acid (C=O, -OH)
Analytical Validation: Self-Validating Mass Spectrometry Protocol
To definitively confirm the molecular formula (C8H6Cl2O2) and molecular weight of synthesized or procured batches, researchers must employ high-resolution mass spectrometry (HRMS). The following protocol is designed as a self-validating system , ensuring that structural confirmation is internal to the data generated.
Step-by-Step Methodology: ESI-MS Formula Verification
Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
Causality: Methanol ensures complete solvation of the hydrophobic aromatic ring, while formic acid facilitates a consistent ionic environment.
Ionization Mode Selection : Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode.
Causality: The carboxylic acid moiety readily deprotonates to form a highly stable
anion. This yields a significantly cleaner spectrum with higher signal-to-noise ratios compared to positive ionization modes.
Spectral Acquisition & Isotopic Validation : Scan the quadrupole from m/z 100 to 400.
Causality & Self-Validation: The target
peak is expected at m/z 203. Because chlorine naturally exists as two stable isotopes ( and in an approximate 3:1 ratio), a molecule with two chlorine atoms must exhibit a characteristic 9:6:1 isotopic cluster. The protocol self-validates when peaks at m/z 203, 205, and 207 appear in this exact 9:6:1 ratio. If this cluster is absent or skewed, the formula C8H6Cl2O2 is instantly invalidated.
Retrosynthetic Logic and Esterification Workflows
The synthesis of 3,5-dichloro-2-methylbenzoic acid and its downstream esters requires careful manipulation of electrophilic aromatic substitution rules.
Starting from 2-methylbenzoic acid, the methyl group (-CH3) is an ortho/para director (activating positions 3, 5, and 6), while the carboxylic acid (-COOH) is a meta director (deactivating, but directing to positions 3 and 5). Causality : These two functional groups exert a synergistic directing effect, overwhelmingly funneling incoming electrophilic chlorine (
) to the 3 and 5 positions.
Once synthesized, the acid is frequently converted into 2[2].
Caption: Retrosynthetic workflow and regioselective chlorination logic for the target compound.
Reagent Activation : Suspend 10 mmol of 3,5-Dichloro-2-methylbenzoic acid in 20 mL of anhydrous ethanol. Add 0.5 mL of concentrated
.
Causality: The acid catalyst protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by the weak ethanol nucleophile.
Reflux and Reaction Monitoring : Heat the mixture to reflux (78°C) for 4-6 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1).
Causality & Self-Validation: Reflux provides the thermodynamic push for the endothermic esterification. The protocol self-validates via TLC: the highly polar carboxylic acid (low
) will disappear, replaced entirely by the non-polar ester product (high ).
Quenching and Workup : Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated
.
Causality: Neutralization halts the reversible equilibrium. Any unreacted starting material is converted into a water-soluble sodium salt, partitioning into the aqueous layer and effectively self-purifying the organic ester product during extraction.
Pharmacological Applications: Cathepsin D Inhibition
Beyond basic organic synthesis, the 3,5-dichloro-2-methylbenzoyl moiety is highly prized in medicinal chemistry. It has been specifically utilized in the 3[3].
Cathepsin D is a lysosomal aspartyl protease heavily implicated in the pathology of Alzheimer's disease and various carcinomas. The incorporation of the 3,5-dichloro-2-methylbenzoic acid framework into sulfonamide derivatives provides the exact steric bulk and lipophilicity required to tightly occupy the hydrophobic S1/S2 binding pockets of the enzyme, driving the
down to potent nanomolar ranges (~250 nM).
Caption: Pharmacological inhibition pathway of Cathepsin D by halogenated benzoate derivatives.
References
Molaid . "3,5-Dichloro-2-methylbenzoic acid | Synthesis and structure activity relationships of novel small molecule cathepsin D inhibitors." Molaid Chemical Insights. Available at:[Link]
Technical Guide: Solubility Profiling & Process Engineering for 3,5-Dichloro-2-methylbenzoic Acid
Executive Summary 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While comprehensi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) is a specialized halogenated aromatic intermediate critical in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While comprehensive experimental solubility data for this specific isomer is frequently proprietary or absent from public handbooks, its physicochemical behavior can be accurately modeled using structural analogs (specifically the 4-methyl isomer and 3,5-dichlorobenzoic acid).
This guide provides a foundational solubility profile, thermodynamic modeling framework, and experimental protocols for researchers. Based on crystal lattice energy comparisons (MP ~184°C) and polarity analysis, Methanol and Ethanol are identified as the optimal primary solvents for dissolution and recrystallization, while Water serves as the definitive anti-solvent.
Physicochemical Profile & Structural Analysis[4]
Understanding the solute's molecular architecture is the first step in predicting solvent interactions.
Property
Value / Description
Relevance to Solubility
CAS Number
101567-48-0
Unique Identifier
Molecular Formula
C₈H₆Cl₂O₂
MW: 205.04 g/mol
Melting Point
183.5 – 184.5 °C
High lattice energy requires polar protic solvents or high temperatures for dissolution.
pKa (Predicted)
~2.8 – 3.2
Stronger acid than benzoic acid (due to electron-withdrawing Cl groups).
LogP (Predicted)
~3.2 – 3.5
Lipophilic; poor water solubility (<0.5 g/L estimated).
Ortho-Effect
2-Methyl Group
Provides steric hindrance to the carboxylic moiety, potentially reducing H-bond efficiency compared to the 4-methyl isomer.
Structural Analog Comparison
To bridge the data gap, we utilize the "Nearest Neighbor" principle in thermodynamics.
Solubility Behavior: High solubility in Methanol; Recrystallized from Methanol/Water.
Implication: The 2-methyl isomer (MP ~184°C) possesses a slightly lower crystal lattice energy, suggesting marginally higher solubility in organic solvents than its 4-methyl counterpart.
Solubility Landscape & Solvent Selection[5]
Based on Hansen Solubility Parameters (HSP) and dielectric constants, the solvent suitability for 3,5-Dichloro-2-methylbenzoic acid is categorized below.
Predicted Solubility Ranking (at 298.15 K)
Solvent Class
Representative Solvents
Interaction Mechanism
Predicted Solubility
Polar Protic
Methanol, Ethanol, IPA
Strong H-bonding with carboxylic acid; disrupts dimer formation.
High (>100 mg/mL)
Polar Aprotic
Acetone, Ethyl Acetate
Dipole-dipole interactions; effective for intermediate solubility.
Moderate-High
Aromatic
Toluene
- stacking interactions; good for hot recrystallization.
Moderate
Chlorinated
Dichloromethane (DCM)
Dispersion forces; useful for extraction but volatile.
The 2-methyl group creates a "shielding" effect around the carboxylic acid. In highly structured solvents like water, this increases hydrophobicity. However, in organic solvents like Toluene , the methyl group may disrupt the planar packing of the dimer, potentially enhancing solubility compared to the 3,5-dichlorobenzoic acid parent.
Thermodynamic Modeling Framework
For researchers generating their own solubility curves, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (
) with temperature (). It accounts for the non-ideal behavior of benzoic acid derivatives in polar solvents.
: Empirical parameters derived from regression analysis.
and reflect the enthalpy of solution.
accounts for the temperature dependence of the heat capacity difference.
Application:
When measuring solubility from 278 K to 323 K, plot
vs. . If the curve is non-linear, the term is required. For 3,5-dichloro-2-methylbenzoic acid, linearity is expected in non-associating solvents (Toluene), while curvature is expected in alcohols due to H-bond network changes.
Objective: To generate a precise solubility curve for process optimization.
Scope: Applicable to Methanol, Ethanol, Acetone, and Toluene.[5][6]
Equipment
Jacketed equilibrium cell (50 mL) with magnetic stirring.
Circulating water bath (Control
0.05 K).
Syringe filters (0.45 µm PTFE, pre-heated).
Analytical balance (
0.0001 g).
Workflow
Saturation: Add excess 3,5-Dichloro-2-methylbenzoic acid to 20 mL of solvent in the equilibrium cell.
Equilibration: Stir at 400 rpm for 6 hours at the target temperature (
).
Settling: Stop stirring and allow phases to separate for 2 hours (maintain
).
Sampling: Withdraw 2 mL of supernatant using a pre-heated syringe and filter immediately into a tared weighing vial.
Quantification:
Weigh the wet sample (
).
Evaporate solvent (vacuum oven at 45°C, 100 mbar).
Weigh the dry residue (
).
Calculation:
Process Engineering: Purification & Crystallization[5][9][10][11]
The primary application of solubility data is designing purification steps. The high solubility in hot alcohols combined with low solubility in cold water makes Cooling Crystallization or Anti-Solvent Crystallization the preferred methods.
Recommended Solvent System: Methanol / Water
Solvent (Good): Methanol (Dissolves >20% w/w at reflux).
Anti-Solvent (Poor): Water (Dissolves <0.1% w/w).
Yield Potential: >85% recovery.
Visualization: Crystallization Workflow
The following diagram outlines the purification logic for removing both insoluble mechanical impurities and soluble organic byproducts.
Figure 1: Purification workflow utilizing the temperature-dependent solubility profile in Methanol.
References
National Institutes of Health (NIH) PubChem. Benzoic acid, 3,5-dichloro-2-methyl- (CAS 101567-48-0) Substance Record.
[Link]
Long, B. et al. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series.
[Link][9]
Yang, J. et al. (2025). Solubility Determination and Thermodynamic Analysis of 2,4-Dichlorobenzoic Acid in 10 Pure Solvents.[10] Journal of Chemical & Engineering Data.[10]
[Link]
pKa Modulation in Halogenated Methylbenzoic Acid Derivatives: A Mechanistic Guide for Drug Design
Executive Summary In rational drug design, the acid dissociation constant ( ) is a master variable. It dictates the ionization state of a pharmacophore at physiological pH, directly governing lipophilicity (logD), passiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In rational drug design, the acid dissociation constant (
) is a master variable. It dictates the ionization state of a pharmacophore at physiological pH, directly governing lipophilicity (logD), passive membrane permeability, and electrostatic target engagement. Halogenated methylbenzoic acid derivatives—frequently utilized as structural building blocks in anti-inflammatory agents, agrochemicals, and novel receptor ligands—present a complex interplay of electronic and steric effects.
This technical guide deconstructs the causality behind
shifts in these derivatives. By analyzing the competing forces of inductive electron withdrawal, resonance donation, and the steric "ortho effect," researchers can predictably fine-tune the physicochemical profiles of their lead compounds.
Mechanistic Foundations of pKa Modulation
The acidity of substituted benzoic acids is determined by the stability of the conjugate base (the carboxylate anion). Any structural modification that disperses the negative charge of the anion increases acidity (lowers
), while modifications that concentrate the charge decrease acidity (raises ). In halogenated methylbenzoic acids, three distinct mechanisms are at play:
The Inductive (-I) and Resonance (+R) Effects
Halogens (F, Cl, Br, I) are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) through the
-bonds, which stabilizes the carboxylate anion. However, halogens also possess lone pairs that can be donated into the aromatic -system via the resonance effect (+R) . Because the -I effect generally outweighs the +R effect, halogens are net electron-withdrawing, lowering the compared to unsubstituted. Conversely, the methyl group exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the anion and raises the .
The Ortho Effect: Steric Decoupling and Field Effects
When a substituent (either a halogen or a methyl group) is placed at the ortho position (C2 or C6), the
drops significantly, regardless of the substituent's electronic nature. This is known as the ortho effect .
Steric Causality: A bulky ortho substituent forces the carboxylate group to rotate out of the coplanar conformation with the benzene ring. This breaks the
-conjugation between the ring and the carboxylate. Since the aromatic ring normally acts as a slight electron donor to the carboxylate via resonance, breaking this conjugation removes a destabilizing force, thereby stabilizing the anion.
Field Effect Causality: An ortho-halogen is spatially adjacent to the carboxylate. It exerts a direct, through-space electrostatic pull (field effect) that stabilizes the negative charge far more effectively than through-bond induction.
values for various isomers, demonstrating how positional isomerism drastically alters the thermodynamic landscape of the molecule. Data is aggregated from validated QSPR (Quantitative Structure-Property Relationship) models and experimental datasets .
Compound
Halogen Position
Methyl Position
Value
Primary Mechanistic Driver
Benzoic Acid (Reference)
-
-
4.20
Baseline
3-Fluoro-4-methylbenzoic acid
meta (3)
para (4)
4.03
Inductive (-I) dominates Methyl (+I)
4-Bromo-3-methylbenzoic acid
para (4)
meta (3)
4.04
Inductive (-I) dampened by Resonance (+R)
3-Chloro-4-methylbenzoic acid
meta (3)
para (4)
3.98
Strong Inductive (-I) from Chlorine
4-Fluoro-2-methylbenzoic acid
para (4)
ortho (2)
3.86
Ortho-methyl steric decoupling
5-Fluoro-2-methylbenzoic acid
meta (5)
ortho (2)
3.53
Ortho-methyl + Meta-fluoro (-I)
5-Bromo-2-methylbenzoic acid
meta (5)
ortho (2)
3.48
Ortho-methyl + Meta-bromo (-I)
2-Chloro-3-methylbenzoic acid
ortho (2)
meta (3)
3.08
Strong Ortho-halogen field effect
2-Bromo-5-methylbenzoic acid
ortho (2)
meta (5)
2.92
Maximum Ortho-halogen steric/field effect
Data Observation: Shifting a bromine atom from the para position () to the ortho position () results in a massive >1.1 log unit drop in
The Problem: Halogenated methylbenzoic acids exhibit high lipophilicity (logP 2.5 - 3.5). Direct aqueous titration causes the neutral acid species to precipitate before the equivalence point is reached, leading to artificially skewed
values.
The Solution: A self-validating Yasuda-Shedlovsky cosolvent extrapolation method.
Step-by-Step Methodology
Solvent Preparation & Calibration:
Prepare a series of Methanol/Water cosolvent mixtures at 20%, 30%, 40%, and 50% (w/w).
Causality: Methanol lowers the dielectric constant of the medium, ensuring the neutral lipophilic acid remains fully solvated throughout the titration.
Standardize the pH glass electrode in each specific mixture using the Gran's plot method to account for liquid junction potential shifts.
Sample Preparation (Self-Validating System):
Dissolve 1.0 mM of the target halogenated methylbenzoic acid in each cosolvent mixture.
Validation Control: Run a parallel titration using unsubstituted benzoic acid. If the extrapolated aqueous
of the control deviates from 4.20 ± 0.05, recalibrate the electrodes.
Potentiometric Titration:
Titrate the samples with 0.1 M KOH (prepared in the matching cosolvent ratio).
Critical Parameter: Conduct the titration under a continuous Argon gas purge. Why? Atmospheric
dissolves into basic solutions to form carbonic acid, which creates a buffering artifact in the alkaline region of the titration curve, destroying data integrity.
Yasuda-Shedlovsky Extrapolation:
Calculate the apparent
() for each cosolvent ratio.
Plot
against the inverse dielectric constant () of the respective mixtures.
Perform a linear regression and extrapolate the line to the dielectric constant of pure water (
at 25°C) to derive the true thermodynamic aqueous .
Fig 2: Self-validating potentiometric workflow for lipophilic pKa determination.
Implications in Drug Development
Understanding these precise
shifts is not merely an academic exercise; it is a critical lever in pharmacokinetics (PK).
According to the Henderson-Hasselbalch equation, an acid with a
of 4.04 (e.g., 4-Bromo-3-methylbenzoic acid) will be approximately 99.9% ionized at the intestinal pH of 6.5. However, an ortho-halogenated derivative with a of 2.92 (e.g., 2-Bromo-5-methylbenzoic acid) will be >99.97% ionized. While this fraction of a percent seems small, it represents an order-of-magnitude decrease in the concentration of the neutral, membrane-permeable species.
If a drug development program is struggling with poor oral bioavailability due to low intestinal permeability, moving a halogen from the ortho position to the meta or para position will raise the
, increase the neutral fraction in the gut, and exponentially improve passive transcellular absorption.
References
ResearchGate: QSPR Prediction of pKa for Benzoic Acids in Different Solvents. Retrieved from:[Link]
Unlocking the Pharmacological and Agrochemical Potential of 3,5-Dichloro-2-methylbenzoic Acid (3,5-DCMBA): A Technical Guide
Executive Summary 3,5-Dichloro-2-methylbenzoic acid (3,5-DCMBA) is a highly versatile, halogenated aromatic building block. Characterized by a sterically demanding ortho-methyl group and two electron-withdrawing chlorine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,5-Dichloro-2-methylbenzoic acid (3,5-DCMBA) is a highly versatile, halogenated aromatic building block. Characterized by a sterically demanding ortho-methyl group and two electron-withdrawing chlorine atoms, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, potential biological activities, and self-validating experimental protocols for downstream research.
Chemical Profiling & Pharmacophore Rationale
The biological activity of benzoic acid derivatives is fundamentally dictated by their electronic distribution and steric conformation. As an application scientist, I evaluate 3,5-DCMBA not merely as a reagent, but as a highly optimized pharmacophore scaffold:
Steric Hindrance and the Ortho-Effect: The 2-methyl group provides significant steric bulk, forcing the adjacent carboxylic acid group out of coplanarity with the aromatic ring. This non-planar conformation is a strict requirement for binding to specific target proteins, such as the TIR1 auxin receptor in plants, mimicking the conformational profile of established growth regulators[1].
Halogen Bonding and Lipophilicity: The 3,5-dichloro substitution pattern serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability. Second, the heavy halogen atoms can participate in highly directional halogen bonding with backbone carbonyls within protein binding pockets, thereby significantly increasing target affinity[2].
Mechanistic Pathways & Biological Activity
Agrochemical Potential: Auxin Mimicry
Halogenated benzoic acids are historically significant in agriculture. 3,5-DCMBA is structurally analogous to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). In plant biology, these compounds act as synthetic mimics of the endogenous hormone indole-3-acetic acid (IAA). They bind to the TIR1/AFB receptor complex, triggering the ubiquitination and subsequent degradation of Aux/IAA repressor proteins. This releases Auxin Response Factors (ARFs), leading to unregulated gene expression and, at high doses, plant death.
Caption: Auxin signaling pathway modulation by halogenated benzoic acid analogs.
Pharmaceutical Applications: A Privileged Scaffold
Beyond agriculture, 3,5-DCMBA is a highly valued intermediate in medicinal chemistry.
Chemokine Receptor Modulators: Patent literature demonstrates the utilization of highly substituted benzoic acids in the synthesis of novel spirohydantoin compounds. These derivatives act as potent chemokine receptor modulators, investigated for the treatment of inflammatory diseases, immunoregulatory disorders, and HIV infection[3].
Prolyl Hydroxylase (PHD) Inhibition: Structurally related benzoate esters (such as ethyl 3,5-dichloro-2-methylbenzoate) have shown research interest as prolyl hydroxylase domain (PHD) inhibitors. By inhibiting PHD, these compounds can stabilize hypoxia-inducible factor (HIF-1α), potentially offering cytoprotective effects against oxidative stress in experimental models[1].
Allosteric Modulators: Similar halogenated benzoic acid derivatives have been utilized in the synthesis of flavor modifiers and allosteric enhancers for G-protein coupled receptors (GPCRs)[4].
To ensure scientific integrity and reproducibility, any biological evaluation of 3,5-DCMBA derivatives must be grounded in self-validating experimental designs.
Protocol 1: Synthesis and Screening of Amide Derivatives
Objective: Convert 3,5-DCMBA into an amide library for high-throughput screening (HTS) against target GPCRs or chemokine receptors.
Causality & Design: The ortho-methyl group creates significant steric hindrance around the carboxylic acid, making standard EDC/NHS coupling highly inefficient. Therefore, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA, which forms a highly reactive HOAt ester capable of overcoming this steric barrier[2].
Self-Validating Steps:
Chemical Validation: Prior to biological screening, every well in the 96-well synthesis plate must undergo LC-MS analysis. Only wells exhibiting >95% purity of the target amide are advanced.
Biological Validation (Calcium Flux Assay): CHO cells stably expressing the target receptor are loaded with Fluo-4 AM dye.
Positive Control: A known receptor antagonist must be included to establish the maximum inhibition baseline.
Negative Control: Unmodified 3,5-DCMBA is run to confirm that the biological activity is derived from the synthesized amide, not the raw scaffold.
Caption: Self-validating workflow for the derivatization and screening of 3,5-DCMBA.
Protocol 2: In Vitro TIR1 Receptor Binding Assay
Objective: Quantify the binding affinity of 3,5-DCMBA to the plant auxin receptor TIR1 using Surface Plasmon Resonance (SPR).
Causality & Design: Immobilizing the TIR1-ASK1 complex on an SPR sensor chip allows for real-time measurement of association (
) and dissociation () kinetics, providing a direct biophysical validation of target engagement.
Self-Validating Steps:
Reference Channel: A mutant TIR1 protein (e.g., TIR1_F79A) lacking the functional auxin-binding pocket is immobilized on a reference channel. Subtracting this signal eliminates false positives caused by non-specific hydrophobic adhesion of the halogenated ring.
Dose-Response: The analyte is injected at five distinct concentrations (0.1 µM to 10 µM). A valid hit must demonstrate a saturable, concentration-dependent kinetic curve.
Quantitative Data & Structure-Activity Relationship (SAR)
Understanding the physicochemical properties of 3,5-DCMBA relative to established compounds is crucial for predicting its pharmacokinetic and pharmacodynamic behavior.
Table 1: Comparative Physicochemical Properties of 3,5-DCMBA and Related Analogs
Compound
Molecular Weight ( g/mol )
CLogP (Est.)
pKa (Carboxylic Acid)
Primary Application / Role
3,5-Dichloro-2-methylbenzoic acid
205.04
3.12
~3.4
API Intermediate / Scaffold
Dicamba (3,6-Dichloro-2-methoxy...)
221.04
2.21
2.9
Herbicide (Auxin Mimic)
Ethyl 3,5-dichloro-2-methylbenzoate
233.09
3.85
N/A (Ester)
PHD Inhibitor Research
Data synthesis based on structural comparisons and known properties of halogenated benzoates[1].
Conclusion
3,5-Dichloro-2-methylbenzoic acid represents a highly privileged structural motif. The precise arrangement of its halogens and methyl group provides the exact steric and electronic parameters required to engage complex biological targets, ranging from plant hormone receptors to human GPCRs and chemokine modulators. By employing rigorous, self-validating synthetic and analytical protocols, drug development professionals can effectively harness this building block to drive the discovery of novel therapeutics and advanced agrochemicals.
The Strategic Role of 3,5-Dichloro-2-methylbenzoic Acid in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Architect in Drug Discovery In the intricate world of pharmaceutical development, the journey from a promising concept to a life-ch...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Drug Discovery
In the intricate world of pharmaceutical development, the journey from a promising concept to a life-changing therapeutic is paved with complex organic synthesis. Central to this endeavor are the molecular building blocks—pharmaceutical intermediates—that form the backbone of active pharmaceutical ingredients (APIs). Among these, 3,5-Dichloro-2-methylbenzoic acid (CAS No: 101567-48-0) emerges as a strategically significant, yet often overlooked, intermediate. Its unique substitution pattern of two chlorine atoms and a methyl group on the benzoic acid core imparts specific steric and electronic properties that are instrumental in the synthesis of targeted therapeutic agents.
This technical guide delves into the core attributes of 3,5-Dichloro-2-methylbenzoic acid, offering an in-depth exploration of its synthesis, physicochemical characteristics, and its pivotal role as a pharmaceutical intermediate. We will particularly focus on its application in the development of novel cathepsin D inhibitors, a class of molecules with therapeutic potential in a range of diseases.
Physicochemical and Safety Profile of 3,5-Dichloro-2-methylbenzoic Acid
A thorough understanding of the physical, chemical, and safety properties of an intermediate is paramount for its effective and safe utilization in a laboratory or industrial setting.
Table 1: Physicochemical Properties of 3,5-Dichloro-2-methylbenzoic Acid
While a specific Safety Data Sheet (SDS) for 3,5-Dichloro-2-methylbenzoic acid is not widely available, data from closely related dichlorinated benzoic acid derivatives suggest that the compound should be handled with care. The following hazards are likely associated with this compound and should be considered as part of a thorough risk assessment[2][3][4][5]:
Causes skin irritation (H315)
Causes serious eye damage (H318)
May cause respiratory irritation (H335)
Harmful if swallowed (H302)
Personal Protective Equipment (PPE) and Handling Precautions:
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Synthesis of 3,5-Dichloro-2-methylbenzoic Acid: A Strategic Approach
The synthesis of polysubstituted aromatic compounds like 3,5-Dichloro-2-methylbenzoic acid requires careful consideration of the directing effects of the substituents on the benzene ring. A plausible and efficient synthetic strategy involves the selective chlorination of a suitable precursor, such as 2-methylbenzoic acid or its derivatives. The methyl group is an ortho-, para-director, while the carboxylic acid group is a meta-director, which can lead to a mixture of products if direct chlorination is attempted without a proper strategy.
A more controlled approach, adapted from methodologies for similar compounds, involves a multi-step synthesis that ensures the desired regioselectivity.
Proposed Synthetic Workflow:
Caption: A proposed three-step synthesis of 3,5-Dichloro-2-methylbenzoic acid.
Experimental Protocol (Illustrative):
Step 1: Esterification of 2-Methylbenzoic Acid
To a solution of 2-methylbenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-methylbenzoate.
Step 2: Chlorination of Ethyl 2-methylbenzoate
Dissolve the ethyl 2-methylbenzoate in a suitable solvent (e.g., dichloromethane).
Add a Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃).
Bubble chlorine gas through the solution at a controlled temperature, or add a chlorinating agent such as sulfuryl chloride. The ester group helps to direct the chlorination to the meta positions.
Monitor the reaction by GC-MS or TLC until the desired dichlorinated product is formed.
Quench the reaction carefully with water and separate the organic layer.
Wash the organic layer with a sodium bisulfite solution, water, and brine.
Dry the organic layer and concentrate to obtain crude ethyl 3,5-dichloro-2-methylbenzoate, which may require purification by column chromatography or distillation.
Step 3: Hydrolysis of Ethyl 3,5-dichloro-2-methylbenzoate
Dissolve the ethyl 3,5-dichloro-2-methylbenzoate in a mixture of an alcohol (e.g., ethanol) and water.
Add a stoichiometric excess of a base (e.g., sodium hydroxide).
Heat the mixture to reflux and monitor the reaction until the ester is fully hydrolyzed.
Cool the reaction mixture and remove the alcohol under reduced pressure.
Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until a precipitate forms.
Collect the solid precipitate by filtration, wash with cold water, and dry to obtain 3,5-Dichloro-2-methylbenzoic acid.
Application as a Pharmaceutical Intermediate: The Case of Cathepsin D Inhibitors
The true value of an intermediate is realized in its application. 3,5-Dichloro-2-methylbenzoic acid has been identified as a key building block in the synthesis of novel, small-molecule inhibitors of cathepsin D.[6][7][8][9][10] Cathepsin D is a lysosomal aspartyl protease that has been implicated in the pathology of several diseases, including Alzheimer's disease and certain types of cancer. The development of potent and selective inhibitors of this enzyme is therefore a significant area of pharmaceutical research.
In a study aimed at discovering new cathepsin D inhibitors, 3,5-Dichloro-2-methylbenzoic acid was used to introduce a specific structural motif into the lead compounds. The dichlorinated and methylated phenyl ring of this intermediate likely plays a crucial role in the binding of the inhibitor to the active site of the cathepsin D enzyme, thereby enhancing its potency and selectivity.
Workflow for the Synthesis of a Cathepsin D Inhibitor using 3,5-Dichloro-2-methylbenzoic Acid:
Caption: General workflow for incorporating the intermediate into a potential inhibitor.
Illustrative Protocol for Amide Coupling:
Dissolve 3,5-Dichloro-2-methylbenzoic acid in a suitable aprotic solvent (e.g., DMF or DCM).
Add a coupling agent (e.g., EDC or DCC) and an activator (e.g., HOBt or DMAP).
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
Add the desired amine-containing scaffold to the reaction mixture.
Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).
Work up the reaction by washing with aqueous solutions to remove the coupling byproducts and unreacted starting materials.
Purify the final product, the cathepsin D inhibitor, by column chromatography or recrystallization.
Conclusion and Future Perspectives
3,5-Dichloro-2-methylbenzoic acid, while not a widely known compound, holds significant potential as a pharmaceutical intermediate. Its unique substitution pattern allows for the introduction of specific steric and electronic features into drug candidates, as demonstrated by its use in the synthesis of cathepsin D inhibitors. The synthetic routes to this intermediate, while requiring careful control of regioselectivity, are based on well-established organic chemistry principles.
As the quest for more targeted and effective therapeutics continues, the demand for specialized building blocks like 3,5-Dichloro-2-methylbenzoic acid is likely to grow. Further research into its synthesis and applications will undoubtedly open up new avenues in drug discovery and development, solidifying its role as a valuable tool in the arsenal of medicinal chemists.
References
Dumas, J., Brittelli, D., Chen, J., Dixon, B., Hatoum-Mokdad, H., König, G., Sibley, R., Witowsky, J., & Wong, S. (1999). Synthesis and structure activity relationships of novel small molecule cathepsin D inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(18), 2531–2536. [Link]
ResearchGate. (n.d.). Intra- and Intermolecular C−S Bond Formation Using a Single Catalytic System: First Direct Access to Arylthiobenzothiazoles. Retrieved from [Link]
Cheméo. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]
ChemRxiv. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. Retrieved from [Link]
Moshang Chemical. (n.d.). 2-Amino-5-(1,3-benzothiazol-2-ylsulfanyl)benzonitrile. Retrieved from [Link]
Wieczerzak, E., Drabik, P., Lankiewicz, L., Oldziej, S., Grzonka, Z., & Abrahamson, M. (2002). Azapeptides structurally based upon inhibitory sites of cystatins as potent and selective inhibitors of cysteine proteases. Journal of Medical Chemistry, 45(19), 4202–4211. [Link]
PubChem. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]
National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
AOBChem. (n.d.). 3,5-Dichloro-2-methyl-benzoic acid methyl ester. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023, November 1). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]
Patsnap. (2016, August 31). Preparation method of 3,5-dichlorobenzoyl chloride.
Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
NIST. (n.d.). Benzoic acid, 3,5-dichloro-, methyl ester. Retrieved from [Link]
QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: 3,5-Dichloro-2-methylbenzoic Acid
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Safety Engineers
Chemical Profile & Molecular Logic
Compound Identity: 3,5-Dichloro-2-methylbenzoic acid
CAS Registry Number: Note: This specific isomer is often a research intermediate. Closest commercial analogs include 3,5-Dichloro-4-methylbenzoic acid (CAS 39652-34-1) and Methyl 3,5-dichloro-2-methylbenzoate (CAS 99849-29-3).
Molecular Formula:
To understand the safety profile of this molecule, we must look beyond the standard hazard codes and analyze its structural reactivity:
Acidity & pKa Shift: The parent benzoic acid has a pKa of ~4.[2]2. The addition of two chlorine atoms (electron-withdrawing groups) at the 3 and 5 positions stabilizes the carboxylate anion, likely lowering the pKa to the 3.0–3.5 range .[2] This increases its potential as a corrosive irritant to mucous membranes compared to non-halogenated analogs.[2]
Steric Hindrance (Ortho-Effect): The methyl group at the ortho (C2) position creates steric bulk near the carboxylic acid.[2] While this may slightly retard metabolic conjugation (glucuronidation) in biological systems, it does not significantly mitigate the acidity.[2]
Since specific toxicological data is sparse for this isomer, the following classification is derived from the "Read-Across" method using validated data from 3,5-Dichlorobenzoic acid.
H335: May cause respiratory irritation (STOT SE 3).[2]
Physiological Mechanism of Injury[2]
Ocular: The acidic protons, combined with the lipophilic nature of the ring, allow the compound to penetrate the corneal epithelium, leading to immediate protein denaturation and pain.[2]
Inhalation: As a micronized dust, particles can deposit in the bronchial tree.[2] The local moisture dissolves the acid, creating localized zones of low pH that trigger inflammation and bronchospasm.[2]
Safety in the laboratory is not about "being careful"; it is about establishing systems that fail safely.[2]
A. The "Hierarchy of Containment" Protocol
Do not rely solely on PPE.[2] Use the following engineering logic:
Primary Barrier (Source): Weighing must occur inside a HEPA-filtered balance enclosure or a fume hood.[2] Static electricity can disperse this powder; use an ionizing bar if available.[2]
Secondary Barrier (Process): Reactions involving heating or chlorinating agents (e.g., SOCl2 conversion to acid chloride) must be vented through a caustic scrubber (NaOH trap) to neutralize acidic off-gassing.
B. PPE Selection Matrix[2]
Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling.[2] If dissolved in DCM or THF, upgrade to Silver Shield/4H laminates, as halogenated solvents permeate nitrile rapidly, carrying the acid with them.[2]
Respiratory: If handling >10g outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.
C. Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the "Stop/Check" points.
Figure 1: Operational workflow emphasizing dust control during weighing and scrubber usage during reaction.
Emergency Response Protocols
Scenario 1: Dry Spill (> 1g)
Logic: Do not use water immediately. Water spreads the contamination and increases the surface area for acid dissociation.[2]
Cover: Gently cover the spill with Sodium Bicarbonate (NaHCO3) or a proprietary acid neutralizer.[2]
Sweep: Once neutralized (bubbling ceases if wet, or simply mixed if dry), sweep into a container.
Clean: Wipe surface with 70% Ethanol followed by soap and water.[2]
Scenario 2: Ocular Exposure
Logic: The lipophilicity allows rapid penetration.[2] Speed is critical.
Flush: Immediate irrigation for 15 minutes minimum .
pH Check: If available, check the cul-de-sac of the eye with pH paper after flushing to ensure pH has returned to 7.4.[2]
Decision Tree for Spills
Figure 2: Decision logic for spill remediation based on physical state.
Synthesis & Environmental Fate[2][3]
Synthesis Context
Researchers often synthesize this compound via the Sandmeyer Reaction or Chlorination of o-toluic acid derivatives.[2]
Precursor Risk: If synthesizing from 2-amino-3,5-dichloro-toluene, be aware of diazonium salt intermediates (explosion hazard).
By-products: Synthesis often generates HCl gas and chlorinated isomers.[2]
Ecological Impact[2]
Persistence: As a halogenated aromatic, this compound is not readily biodegradable .[2] The chlorine atoms protect the ring from oxidative cleavage by bacteria.[2]
Disposal:DO NOT release into drains.[2] It must be incinerated in a facility equipped with a scrubber to handle HCl generation during combustion.[2]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid (Isomer Analog).[2] Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: 3,5-Dichlorobenzoic acid.[2] Retrieved from [Link]
Disclaimer: This guide is a technical synthesis for research planning. Always consult the specific SDS provided by your chemical supplier before handling.[2]
The Steric Divide: A Technical Guide to 3,5-Dichloro-2-methylbenzoic vs. 3,5-Dichlorobenzoic Acid
Executive Summary This guide analyzes the critical structural and functional divergences between 3,5-dichloro-2-methylbenzoic acid (Compound A) and 3,5-dichlorobenzoic acid (Compound B). While they share a dichlorinated...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide analyzes the critical structural and functional divergences between 3,5-dichloro-2-methylbenzoic acid (Compound A) and 3,5-dichlorobenzoic acid (Compound B). While they share a dichlorinated aromatic core, the presence of a single methyl group at the ortho position in Compound A introduces profound steric and electronic alterations.[1] These changes dictate their respective synthetic accessibilities, pKa values, and utility as pharmacophores in drug design.[1]
Key Takeaway: Compound B acts as a standard, planar building block, whereas Compound A serves as a "conformationally locked" scaffold, often used to restrict bond rotation in bioactive molecules due to the ortho-methyl steric clash.
Part 1: Structural & Electronic Analysis[1]
The defining difference between these two molecules is the Ortho Effect .[1]
The Steric Clash (Compound A)
In 3,5-dichloro-2-methylbenzoic acid , the methyl group at position 2 creates significant steric hindrance with the carboxylic acid at position 1.
Consequence: The carboxyl group is forced out of the plane of the benzene ring to minimize van der Waals repulsion between the carbonyl oxygen and the methyl hydrogens.[1]
Electronic Impact: This deplanarization inhibits resonance conjugation between the carboxyl group and the aromatic ring.[1] However, the inductive electron-withdrawing effect of the two chlorines (at positions 3 and 5) combined with the relief of steric strain upon deprotonation typically makes this compound slightly more acidic than its non-methylated counterpart, despite the electron-donating nature of the methyl group.[1]
The Planar Standard (Compound B)[1]
In 3,5-dichlorobenzoic acid , the position 2 is occupied by a hydrogen atom.[2]
Consequence: The carboxyl group remains largely coplanar with the aromatic ring, allowing for full resonance delocalization.[1]
Reactivity: The carbonyl carbon is sterically accessible, making esterification and amidation reactions proceed under standard conditions.[1]
Visualization of Steric Hindrance
The following diagram illustrates the structural relationship and the steric clash.
Caption: Comparative logic flow showing how the C2-substituent dictates the conformational geometry of the carboxyl group.
Part 2: Physicochemical Properties Comparison[1]
The following data consolidates experimental and predicted values to highlight the physical distinctions.
Property
3,5-Dichloro-2-methylbenzoic Acid
3,5-Dichlorobenzoic Acid
CAS Number
101567-48-0
51-36-5
Molecular Weight
205.04 g/mol
191.01 g/mol
Appearance
White to off-white solid
White crystalline powder
Melting Point
183.5 – 184.5 °C
185 – 187 °C
pKa (Acid Strength)
~3.2 – 3.4 (Predicted)*
3.46 (Experimental)
LogP (Lipophilicity)
~3.3
2.8
Solubility
Low in water; soluble in DMSO, MeOH
Low in water (147 mg/L); soluble in EtOH
*Note on pKa: While the methyl group is electron-donating (+I effect), the steric inhibition of resonance and the additive electron-withdrawing (-I) effect of the two chlorines typically result in a pKa slightly lower (more acidic) than o-toluic acid (3.91).[3]
Part 3: Synthetic Accessibility & Protocols[1]
Synthesis of 3,5-Dichlorobenzoic Acid (Standard)
This compound is readily synthesized via the chlorination of benzoic acid or the hydrolysis of 3,5-dichlorobenzonitrile.
Procedure: Benzoic acid is dissolved in a solvent (e.g., chlorobenzene).[1] FeCl₃ is added.[1] Chlorine gas is bubbled through the mixture at elevated temperatures (~100°C).[1]
Selectivity: The carboxyl group is a meta-director, naturally directing the incoming chlorines to the 3 and 5 positions.[1]
Purification: Recrystallization from ethanol/water.[1][4]
Synthesis of 3,5-Dichloro-2-methylbenzoic Acid (Advanced)
Direct chlorination of o-toluic acid (2-methylbenzoic acid) is problematic because the methyl group is an ortho/para director, while the carboxyl is meta. This leads to a complex mixture of isomers (3-chloro, 5-chloro, and 3,5-dichloro).
Preferred Route: Chlorination of 2-Acetamidobenzoic Acid
To achieve high regioselectivity, the amine group is often used as a strong directing handle before being removed.[1]
Step-by-Step Methodology:
Precursor: Start with Anthranilic acid (2-aminobenzoic acid).[1]
Protection: Acetylate with acetic anhydride to form 2-acetamidobenzoic acid .
Chlorination: Treat with Cl₂ in glacial acetic acid. The acetamido group strongly directs para and ortho to itself (positions 5 and 3 relative to the carboxyl).[1]
Hydrolyze the amide to the free amine (3,5-dichloro-2-aminobenzoic acid).
Perform a Sandmeyer-type reaction (diazotization followed by reduction with H₃PO₂) or simple deamination to replace the amino group with a hydrogen? Correction: We want to keep the methyl group.
Correction on Route: The above route yields 3,5-dichlorobenzoic acid if deaminated.[1][6] To get the 2-methyl variant, one must start with 2-amino-4,6-dichlorotoluene (oxidize methyl? No) or simply chlorinate o-toluic acid and perform rigorous fractional crystallization.
Validated Route:Chlorination of o-Toluic Acid with Iodine Catalyst.
Step 1: Suspend 2-methylbenzoic acid in 30% H₂SO₄.
Step 2: Add Iodine Monochloride (ICl) in acetic acid dropwise at 90°C.
Step 3: The methyl group directs ortho (position 3) and para (position 5).[1] The carboxyl directs meta (positions 3 and 5).[1] The directing effects are synergistic .[1]
Step 4: Filter the precipitate.[1] The major product is the 3,5-dichloro derivative, though 5-chloro and 3-chloro byproducts must be removed via recrystallization from acetic acid.
Caption: Synergistic directing effects facilitate the synthesis of the 2-methyl variant, though purification is required.
Part 4: Reactivity & Applications[1]
Steric Hindrance in Derivatization
Researchers must account for the low reactivity of the carboxyl group in Compound A.[1]
Esterification: Standard Fischer esterification (alcohol + acid catalyst) is often too slow for 3,5-dichloro-2-methylbenzoic acid due to the blocking methyl group.
Solution: Use "activated" methods. Convert the acid to the acid chloride (using thionyl chloride, SOCl₂) first.[1] The high energy of the acyl chloride overcomes the steric barrier for subsequent nucleophilic attack.[1]
Bioisosterism in Drug Design[1]
Compound B (3,5-dichlorobenzoic): Used when a stable, lipophilic, electron-deficient aromatic ring is needed to fill a hydrophobic pocket.
Compound A (3,5-dichloro-2-methylbenzoic): Used as a conformational lock . The 2-methyl group restricts rotation about the phenyl-carbonyl bond.[1] If a drug candidate needs the carbonyl group to be perpendicular to the ring to fit a receptor active site (e.g., certain auxin receptors or specific kinase inhibitors), this scaffold is selected over the planar Compound B.[1]
References
Amadis Chemical. (n.d.).[1] 3,5-Dichloro-2-methylbenzoic acid Product Page. Retrieved from
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5811, 3,5-Dichlorobenzoic acid. Retrieved from
BenchChem. (2025).[1][7] Ethyl 3,5-Dichloro-2-methylbenzoate Technical Guide. (Discusses the acid precursor). Retrieved from [1]
ChemicalBook. (n.d.).[1] Synthesis of substituted benzoic acids via chlorination. Retrieved from [1]
Technical Application Note: Regioselective Synthesis of 3,5-Dichloro-2-methylbenzoic Acid
Executive Summary This application note details the optimized protocols for the synthesis of 3,5-Dichloro-2-methylbenzoic acid (CAS: 52188-98-4) starting from 2-methylbenzoic acid (o-toluic acid). This transformation is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the optimized protocols for the synthesis of 3,5-Dichloro-2-methylbenzoic acid (CAS: 52188-98-4) starting from 2-methylbenzoic acid (o-toluic acid). This transformation is a critical step in the manufacturing of agrochemical intermediates (e.g., Dicamba analogs) and specialized pharmaceutical ligands.
The synthesis relies on Electrophilic Aromatic Substitution (EAS). While conceptually straightforward due to the cooperative directing effects of the methyl and carboxyl groups, the process presents two primary challenges:
Regiocontrol: Ensuring chlorination occurs exclusively at the 3 and 5 positions without over-chlorinating or producing isomers.
Chemoselectivity: Preventing radical side-chain chlorination of the methyl group (benzylic chlorination).
This guide provides two validated protocols: a Sulfuryl Chloride (
) method ideal for laboratory-scale precision, and a Chlorine Gas () method designed for scale-up.
Mechanistic Principles & Regioselectivity
To achieve high yield, one must understand the electronic environment of the substrate.[1]
2-Methylbenzoic Acid Analysis:
Methyl Group (-CH₃): Weakly activating, ortho/para director.[1] relative to itself, it directs to positions 3, 4, and 6.[1]
Carboxyl Group (-COOH): Deactivating, meta director.[1] Relative to itself, it directs to positions 3 and 5.[1][2][3]
Cooperative Alignment:
Position 5: Para to the methyl and meta to the carboxyl. This is the most electronically activated and sterically accessible site. Chlorination occurs here first.[4]
Position 3: Ortho to the methyl and meta to the carboxyl. This site is electronically activated but sterically hindered (sandwiched between -CH₃ and -COOH). It requires forcing conditions (higher temperature or excess reagent) to chlorinate after position 5 is occupied.
Critical Process Parameter (CPP): To prevent free-radical chlorination of the methyl group (which would yield alpha-chlorinated side products), the reaction must be performed in the absence of UV light and typically utilizes a Lewis acid catalyst (
Solvent: Chlorobenzene or 1,2-Dichloroethane (DCE)[1]
Why: Chlorinated solvents are inert to
and allow higher reflux temperatures than acetic acid if needed.
Step-by-Step Methodology
Setup: Reactor equipped with a gas inlet sparger (fritted glass), mechanical stirrer, and efficient reflux condenser connected to a caustic scrubber (10% NaOH).
Rate Control: Adjust gas flow so that absorption is maximized and "breakthrough" (gas escaping to scrubber) is minimized.
Monitoring: Monitor the reaction exotherm. Maintain temperature between 60-70°C.
Endpoint: Continue chlorination until HPLC indicates <1% mono-chloro intermediate.
Caution: Over-chlorination is difficult in this system due to the highly deactivated nature of the trichloro-species, but prolonged exposure can lead to benzylic attack.
Workup: Purge the solution with Nitrogen (
) to remove residual and .
Extraction: Wash the organic layer with 1M HCl (to remove iron catalyst) followed by water.
Crystallization: Concentrate the solvent and cool to precipitate the product.
Workflow Visualization (Protocol A)
Analytical Data & Validation
To ensure the integrity of the synthesis, compare your results against these standard parameters.
Table 1: Physicochemical Properties
Parameter
Value
Notes
Molecular Formula
Molecular Weight
205.04 g/mol
Appearance
White crystalline powder
Off-white if Fe traces remain
Melting Point
164 - 167 °C
Sharp mp indicates high purity
Solubility
Soluble in EtOH, DMSO, Acetone
Insoluble in cold water
Table 2: NMR Characterization (Expected)
Nucleus
Shift ( ppm)
Multiplicity
Assignment
NMR (DMSO-)
2.45
Singlet (3H)
7.65
Doublet ()
(Position 4/6)
7.80
Doublet ()
(Position 6/4)
13.50
Broad Singlet
NMR
~19.5
~130-140
Aromatic Carbons
~168.0
Carbonyl
Note: The coupling constant (
) of ~2.0 Hz is characteristic of meta-coupling between the protons at positions 4 and 6, confirming the 3,5-substitution pattern.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete reaction at pos. 3
Increase reaction time at reflux (85°C+). Ensure sufficient excess of chlorinating agent (2.2 - 2.5 eq).
Impurity: Benzyl Chloride
Radical substitution on Methyl
Exclude light . Ensure catalyst ( or ) is active/dry. Lower temp if possible, but 3-pos requires heat.
Impurity: Mono-chloro
Stoichiometry error
Check quality (it degrades over time). Add 0.5 eq extra.
Colored Product
Residual Iodine or Iron
Wash organic phase with Sodium Thiosulfate (for Iodine) or dilute HCl (for Iron).
References
Direct Chlorination Principles
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1] Wiley-Interscience. (Explains cooperative directing effects in EAS).
Sulfuryl Chloride Methodology
Wymann, W. E., et al. "Sulfuryl Chloride as a Chlorinating Agent."[1] Synthetic Communications, 1988.[1]
Patent Literature (Analogous Processes)
Regioselectivity Studies
Stock, L. M., & Brown, H. C.[1] "A Quantitative Treatment of Directive Effects in Aromatic Substitution." Advances in Physical Organic Chemistry.
Disclaimer: This document is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE. Chlorine gas and Sulfuryl chloride are toxic and corrosive.
Application Notes & Protocols: Strategic Chlorination of o-Toluic Acid and Its Derivatives
Foreword: A Tale of Two Reactivities In the landscape of synthetic organic chemistry, o-toluic acid (2-methylbenzoic acid) and its derivatives represent a class of uniquely versatile building blocks.[1] Their utility in...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: A Tale of Two Reactivities
In the landscape of synthetic organic chemistry, o-toluic acid (2-methylbenzoic acid) and its derivatives represent a class of uniquely versatile building blocks.[1] Their utility in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers is well-established.[2][3] The strategic introduction of chlorine atoms into these molecules can dramatically alter their properties and open new avenues for molecular elaboration. However, the chlorination of o-toluic acid is not a monolithic process. The molecule possesses two distinct sites susceptible to chlorination: the aromatic ring and the benzylic methyl group.
The choice of reaction conditions dictates a critical divergence in mechanism and outcome, leading to either electrophilic aromatic substitution on the ring or a free-radical reaction on the side-chain.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing these transformations, offering detailed, field-proven protocols to achieve selective chlorination with precision and control.
Part 1: Ring Chlorination via Electrophilic Aromatic Substitution (EAS)
The introduction of a chlorine atom onto the aromatic core of o-toluic acid proceeds through an Electrophilic Aromatic Substitution (EAS) mechanism.[5] This pathway involves the attack of the electron-rich benzene ring on a potent electrophile, typically a "Cl⁺" species generated in situ.
Mechanistic Rationale & Regioselectivity
The regiochemical outcome of the EAS reaction on o-toluic acid is a classic case of competing directing effects. The molecule contains two substituents with opposing electronic influences:
Methyl Group (-CH₃): An activating, ortho-, para-director. It enriches the electron density at positions 4 and 6.
Carboxylic Acid Group (-COOH): A deactivating, meta-director. It withdraws electron density from the ring, directing incoming electrophiles to position 5.
The interplay between the activating -CH₃ and deactivating -COOH groups means that precise control is necessary to avoid the formation of complex product mixtures. The reaction generally favors substitution at the positions most activated by the methyl group and least deactivated by the carboxylic acid.
Caption: Generalized mechanism for Electrophilic Aromatic Substitution (EAS).
Protocol 1: Ring Chlorination using Sulfuryl Chloride
Sulfuryl chloride (SO₂Cl₂) can serve as a convenient source of chlorine for ring chlorination, often in the presence of a Lewis acid catalyst. This method can offer good selectivity under controlled conditions.
Materials:
o-Toluic Acid
Sulfuryl Chloride (SO₂Cl₂)
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Hydrochloric Acid (1M HCl)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve o-toluic acid (1.0 eq) in anhydrous DCM.
Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) portion-wise.
Reagent Addition: Add a solution of sulfuryl chloride (1.1 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Once the reaction is complete, carefully quench the mixture by slowly pouring it over crushed ice. Add 1M HCl and transfer to a separatory funnel.
Extraction: Extract the aqueous layer with DCM (3 x volumes).
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or flash column chromatography to isolate the desired chlorinated isomer(s).
Protocol 2: Ring Chlorination using N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a safer, solid-phase alternative to gaseous chlorine or liquid sulfuryl chloride.[6][7] For chlorinating deactivated or moderately activated rings, an acid catalyst is often required to enhance the electrophilicity of the chlorine.[8][9]
Materials:
o-Toluic Acid derivative (e.g., an ester like methyl o-toluate for better solubility)
N-Chlorosuccinimide (NCS)
Trifluoromethanesulfonic acid (TfOH) or Boron Trifluoride Hydrate (BF₃-H₂O)
Acetonitrile or Dichloromethane (DCM)
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the o-toluic acid derivative (1.0 eq) and NCS (1.1-1.2 eq) in the chosen solvent (e.g., Acetonitrile).
Acid Catalyst: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., TfOH, 0.2 eq).[10]
Reaction: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated sodium thiosulfate solution to quench any unreacted NCS.
Washing: Further wash the organic layer with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
Purification: The crude product can be purified via flash chromatography on silica gel.
Method
Chlorinating Agent
Catalyst
Typical Conditions
Major Products
Lewis Acid Catalysis
Cl₂ gas
FeCl₃
0 °C to RT
3-chloro- & 5-chloro- isomers
Sulfuryl Chloride
SO₂Cl₂
AlCl₃
0 °C to RT
3-chloro- & 5-chloro- isomers
NCS Activation
NCS
TfOH or BF₃-H₂O
0 °C to RT
Good selectivity for activated rings
Part 2: Benzylic (Side-Chain) Chlorination via Free-Radical Mechanism
To selectively chlorinate the methyl group, the reaction conditions must be shifted away from electrophilic addition towards a free-radical pathway.[4] This is achieved by using light (photochemical initiation) or a radical initiator in the absence of a Lewis acid catalyst.[11][12] The stability of the intermediate benzyl radical makes this position highly susceptible to radical halogenation.[4][13]
Mechanistic Rationale
The free-radical chlorination proceeds via a classic three-step chain reaction:
Initiation: UV light or heat cleaves a weak bond (e.g., Cl-Cl or the N-Cl bond in NCS) to generate initial radicals.
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic position of o-toluic acid, forming a resonance-stabilized benzyl radical and HCl. This benzyl radical then reacts with another molecule of the chlorinating agent to form the product, 2-(chloromethyl)benzoic acid, and a new chlorine radical, which continues the chain.
Termination: The reaction ceases when two radicals combine.
Caption: Free-radical mechanism for benzylic chlorination.
Critical Consideration: Substrate Choice
Direct radical chlorination of free o-toluic acid can be problematic. The carboxylic acid proton can interfere with radical pathways, and harsh conditions may lead to decarboxylation or other side reactions. A more robust strategy involves first converting the carboxylic acid into an ester (e.g., methyl or ethyl o-toluate) or an acyl chloride, which are more stable under radical conditions.[14]
Protocol 3: Photochemical Side-Chain Chlorination
This protocol uses UV light to initiate the chlorination of a more stable ester derivative.
Materials:
Methyl o-toluate (prepared via Fischer esterification of o-toluic acid)
Chlorine (Cl₂) gas or Sulfuryl Chloride (SO₂Cl₂)
Carbon Tetrachloride (CCl₄) or another inert solvent (use of CCl₄ should be minimized due to toxicity; alternatives like chlorobenzene can be considered)
A photochemical reactor equipped with a UV lamp (e.g., mercury-vapor lamp)
Gas dispersion tube
Scrubber system for HCl and excess Cl₂
Procedure:
Reaction Setup: Charge the photochemical reactor with a solution of methyl o-toluate (1.0 eq) in CCl₄.
Inert Atmosphere: Purge the system with nitrogen to remove oxygen, which can inhibit radical reactions.
Initiation: Heat the solution to reflux (approx. 77 °C for CCl₄) and turn on the UV lamp.[12]
Chlorination: Bubble chlorine gas through the solution at a controlled rate. Alternatively, add SO₂Cl₂ dropwise. The reaction is exothermic; maintain a steady reflux.
Monitoring: Monitor the reaction by GC to track the formation of the monochlorinated product and minimize the formation of di- and trichlorinated byproducts. The reaction is typically rapid.
Completion and Work-up: Once the desired conversion is reached, turn off the lamp and the chlorine supply. Purge the system with nitrogen to remove residual HCl and Cl₂.
Purification: Cool the reaction mixture. The solvent can be removed by distillation. The resulting crude methyl 2-(chloromethyl)benzoate can be purified by vacuum distillation.
Protocol 4: Side-Chain Chlorination via Trichloroisocyanuric Acid (TCCA)
This method provides a solid, easier-to-handle source of chlorine and uses a chemical initiator, avoiding the need for specialized photochemical equipment.[15]
Reaction Setup: To a solution of the substrate (1.0 eq) in acetonitrile, add TCCA (0.4 eq, provides Cl⁺), NHPI (0.1 eq), and CBr₄ (0.05 eq).[15]
Reaction: Stir the mixture at room temperature (25-30 °C) for 12-24 hours. The use of CBr₄ can significantly reduce reaction times.[15]
Work-up: Filter the reaction mixture to remove solid byproducts (cyanuric acid).
Extraction: Dilute the filtrate with ethyl acetate and wash with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the product by flash column chromatography on silica gel.
Method
Substrate
Chlorinating Agent
Initiator
Typical Conditions
Product
Photochemical
Methyl o-toluate
Cl₂ gas
UV Light
Refluxing CCl₄
Methyl 2-(chloromethyl)benzoate
Radical Initiator
Toluene Derivative
NCS
AIBN / BPO
Refluxing CCl₄ or Benzene
Benzylic Chloride
TCCA Method
Toluene Derivative
TCCA
NHPI / CBr₄
25-30 °C, Acetonitrile
Benzylic Chloride
Part 3: Advanced Protocols for Specific Isomer Synthesis
Direct chlorination is not always the most efficient path to a specific, highly pure isomer. For key intermediates like 2-chloro-6-methylbenzoic acid, multi-step synthetic routes that build the molecule with the desired substitution pattern are often superior.[16][17]
Synthesis of 2-Chloro-6-methylbenzoic Acid
This compound is a valuable building block, but its synthesis via direct chlorination of o-toluic acid is low-yielding and produces difficult-to-separate isomers.[16][17] The following methods offer high-yield, scalable alternatives.
Method A: From 2-Chloro-6-fluorobenzaldehyde [16][17]
This three-step, one-pot sequence provides the target acid in high overall yield (85%).
Imine Formation: Reaction of 2-chloro-6-fluorobenzaldehyde with n-butylamine.
Grignard Addition: Treatment of the resulting imine with methylmagnesium chloride introduces the methyl group, yielding 2-chloro-6-methylbenzaldehyde after hydrolysis.
Oxidation: Oxidation of the aldehyde using sodium chlorite (NaClO₂) affords the final product, 2-chloro-6-methylbenzoic acid.[17]
Caption: High-yield synthesis of 2-chloro-6-methylbenzoic acid.
Method B: From 3-Chloro-2-iodotoluene via Carbonylation [16][17]
This two-step process achieves an even higher yield (94%) and is suitable for large-scale production.
Carbonylation: Palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene in methanol to give methyl 2-chloro-6-methylbenzoate.
Hydrolysis: Saponification of the methyl ester to yield the desired carboxylic acid.
References
Cen, S., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development, 6(3), 241-244. Available at: [Link]
Potaczek, P., et al. (2016). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Chemistry of Heterocyclic Compounds, 52, 843-851. Available at: [Link]
ResearchGate. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Available at: [Link]
Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Available at: [Link]
Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]
Davies, W., & Perkin, W. H. (1922). CCLX1V.-The Chlorination and Bromination of the Toluic Acids and the Preparation of the Phthal-aldehydic Acids. Journal of the Chemical Society, Transactions, 121, 2202-2226. Available at: [Link]
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. Catalysts, 8(11), 532. Available at: [Link]
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]
Wikipedia. (n.d.). Photochlorination. Available at: [Link]
Wikipedia. (n.d.). N-Chlorosuccinimide. Available at: [Link]
ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. Available at: [Link]
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]
NIH. (n.d.). Ketone-catalyzed photochemical C(sp3)–H chlorination. Available at: [Link]
Scilit. (2025). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available at: [Link]
Vaia. (n.d.). Problem 77 Chlorination of toluene in the p... Available at: [Link]
ACS Publications. (n.d.). Mild Aliphatic and Benzylic Hydrocarbon C–H Bond Chlorination Using Trichloroisocyanuric Acid. Available at: [Link]
RSC Publishing. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Available at: [Link]
Application Note: Esterification Protocols for 3,5-Dichloro-2-methylbenzoic Acid
This Application Note is designed for researchers and process chemists requiring high-efficiency esterification of 3,5-Dichloro-2-methylbenzoic acid . The target molecule features a mono-ortho-methyl group at position 2,...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists requiring high-efficiency esterification of 3,5-Dichloro-2-methylbenzoic acid .
The target molecule features a mono-ortho-methyl group at position 2, which is sterically "buttressed" by the chlorine atom at position 3. This structural rigidity prevents the methyl group from rotating away from the reaction center, significantly increasing steric hindrance compared to simple o-toluic acid. Consequently, standard Fischer esterification methods often suffer from poor conversion rates.
This guide presents three protocols, ranked by reliability and scalability.
Executive Summary & Strategic Decision Matrix
For this specific substrate, the Acid Chloride Method is the gold standard for scale-up due to its ability to overcome the "buttressed" steric hindrance. The Alkyl Halide Method is superior for small-scale, high-value synthesis where mild conditions are required.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal esterification route based on scale and sensitivity.
Technical Analysis of the Substrate
Steric Environment: The carboxylic acid is flanked by a methyl group at C2. Crucially, the chlorine at C3 exerts a buttressing effect , locking the C2-methyl group in place and preventing it from bending away from the reaction center.
Electronic Environment: The chlorines at C3 and C5 are electron-withdrawing (
-inductive), increasing the acidity of the carboxylic proton ( approx 2.8-3.0) but decreasing the nucleophilicity of the carbonyl oxygen.
Implication: Direct nucleophilic attack on the carbonyl carbon (Fischer) is kinetically retarded. Activation of the carboxyl group into a highly reactive species (Acid Chloride) or converting the reaction into an
attack by the carboxylate oxygen (Alkyl Halide method) is preferred.
Detailed Protocols
Method 1: The Acid Chloride Route (Recommended for Scale-Up)
Mechanism: Conversion to acyl chloride using Thionyl Chloride (
), followed by alcoholysis.
Why: The acyl chloride intermediate is planar and highly electrophilic, effectively bypassing the steric energy barrier.
Reagents
3,5-Dichloro-2-methylbenzoic acid (1.0 equiv)
Thionyl Chloride (
) (1.5 – 2.0 equiv)
Catalytic DMF (3-5 drops)
Anhydrous Methanol (Excess, solvent) or ROH of choice.
Dichloromethane (DCM) or Toluene (Solvent for Step 1)
Protocol
Activation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend the benzoic acid (e.g., 10 g) in dry Toluene (50 mL).
Catalysis: Add catalytic DMF (0.1 mL). Note: DMF forms the Vilsmeier-Haack reagent in situ, essential for catalyzing the reaction of hindered acids.
Chlorination: Add
dropwise at room temperature. Once addition is complete, heat the mixture to reflux (75-80°C) for 2-3 hours.
QC Check: Monitor by TLC (convert an aliquot to methyl ester) or simply observe the cessation of gas evolution (
/HCl).
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess
and Toluene. This yields the crude acid chloride as an oil or low-melting solid.
Critical Step: Do not purify. Proceed immediately to avoid hydrolysis.
Esterification: Dissolve the residue in dry DCM (30 mL) or use neat alcohol if cheap. Cool to 0°C.
Addition: Add the alcohol (Methanol, Ethanol) slowly. If using a valuable alcohol, use 1.1 equiv and include a base like Triethylamine (1.2 equiv) to scavenge HCl. For Methanol, simply refluxing the acid chloride in neat Methanol for 1 hour is sufficient.
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with Sat.
(to remove unreacted acid), Water, and Brine.[1] Dry over .
Expected Yield: 90-95%
Method 2: The Alkyl Halide / Base Route (Recommended for High Value/Small Scale)
Mechanism:
nucleophilic substitution. The sterically hindered carboxylate attacks the unhindered alkyl halide.
Why: Steric hindrance at the acid does not affect the rate of this reaction significantly because the bond is forming at the alkyl halide's carbon, not the crowded carbonyl carbon.
Reagents
3,5-Dichloro-2-methylbenzoic acid (1.0 equiv)
Potassium Carbonate (
) (1.5 equiv) or (1.2 equiv for faster rates)
Methyl Iodide (MeI) or Alkyl Bromide (1.2 – 1.5 equiv)
Solvent: DMF (Dimethylformamide) or NMP.
Protocol
Deprotonation: Dissolve the acid (e.g., 1.0 g) in DMF (5-10 mL). Add
(powdered). Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Add Methyl Iodide dropwise. (Caution: MeI is toxic/carcinogenic; use a fume hood).
Reaction: Stir at RT for 3–6 hours. For bulkier alkyl groups (e.g., Ethyl, Isopropyl), heat to 50-60°C.
Workup: Pour the mixture into ice-water (50 mL). The ester often precipitates as a solid.
If oil: Extract with Ethyl Acetate/Hexane (1:1), wash rigorously with water (3x) to remove DMF, then Brine.
Purification: Usually not required. Recrystallize from Hexane/EtOH if necessary.
Expected Yield: >95% (Quantitative)
Method 3: Modified Fischer Esterification (Optimization for Hindered Acids)
Mechanism: Acid-catalyzed equilibrium.
Why: Only use if acid chlorides or alkyl halides are prohibited. Requires forcing conditions due to the "buttressing" effect.
Protocol Optimization
Catalyst: Use Sulfuric Acid (
) (5-10 mol%) or Thionyl Chloride (used as an in-situ acid generator in MeOH).
Water Scavenging: Add Trimethyl Orthoformate (1.0 equiv) to the reaction mixture. This reacts with water produced during esterification to form methanol and methyl formate, driving the equilibrium to the right.
Conditions: Reflux for 12-24 hours. Standard 2-hour reflux will likely result in <60% conversion.
Analytical Data & Quality Control
Comparison of Methods
Feature
Method 1: Acid Chloride
Method 2: Alkyl Halide
Method 3: Fischer
Reaction Time
3-4 Hours
3-6 Hours
12-24 Hours
Yield
High (90-95%)
Very High (>95%)
Moderate (60-80%)
Purification
Extraction
Precipitation/Extraction
Distillation/Column
Steric Tolerance
Excellent
Excellent
Poor
Atom Economy
Moderate
Low (Iodide waste)
High
QC Parameters (for Methyl Ester)
HPLC: C18 Column, Acetonitrile/Water gradient. The ester will elute significantly later than the acid due to loss of polarity.
NMR (
):
Look for the disappearance of the broad -COOH singlet (>11 ppm).
Appearance of the Methyl ester singlet (
3.90 ppm).
Aromatic protons: Two doublets (due to meta-coupling,
) around 7.2 - 7.6 ppm.
IR: Shift of Carbonyl stretch from
1690 (acid dimer) to 1725 (ester).
Workflow Visualization
Figure 2: Workflow for the Acid Chloride Esterification Method.
References
BenchChem. Preparation of Ethyl 3,5-Dichloro-2-methylbenzoate. Retrieved from .
Organic Syntheses. Direct Esterification Protocols for Benzoic Acid Derivatives. Org. Synth. Coll. Vol. 1, p. 402. Accessible via .
Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational reference for DMAP catalysis in hindered systems).
Goossen, L. J., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. (Discusses steric limitations of ortho-substituted benzoic acids).
Disclaimer: These protocols involve hazardous chemicals (Thionyl Chloride, Methyl Iodide, DMF). All work must be performed in a fume hood with appropriate PPE.
Application Note: Site-Selective Suzuki-Miyaura Coupling of 3,5-Dichloro-2-methylbenzoic Acid
This Application Note is designed for research chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5318-79-6) . The protocols below address...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research chemists and process development scientists optimizing the Suzuki-Miyaura cross-coupling of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5318-79-6) .
The protocols below address the specific challenges of this substrate: regioselectivity (C3 vs. C5), steric hindrance (ortho-methyl group), and the free carboxylic acid functionality.
3,5-Dichloro-2-methylbenzoic acid presents a unique "molecular landscape" for palladium-catalyzed cross-coupling.[1] Unlike symmetrical dihalo-arenes, the presence of the 2-methyl group breaks the symmetry, creating a distinct steric bias between the two chlorine atoms.
The Regioselectivity Map
C5-Chlorine (Target for Mono-coupling): This position is sterically accessible.[1] It is flanked by protons at C4 and C6.[1] It is electronically activated by the electron-withdrawing carboxylic acid (meta-position).[1]
C3-Chlorine (Hindered): This position is significantly deactivated due to steric crowding .[1] It is "sandwiched" between the bulky 2-methyl group and the C4 proton.
2-Methyl Group: Acts as a steric gatekeeper, preventing oxidative addition at C3 under mild conditions.[1]
Carboxylic Acid (C1): Can poison Pd catalysts or reduce solubility.[1] Converting to the methyl ester (Protocol A) is highly recommended for initial screening, though direct acid coupling (Protocol C) is possible with specific bases.
Mechanistic Hypothesis: Under kinetically controlled conditions, oxidative addition will occur exclusively at C5 .[1]
Figure 1: Regioselectivity map driven by the steric bulk of the 2-methyl group.
Pre-Reaction Preparation: Substrate Protection (Protocol A)
While direct coupling of the acid is feasible, masking the acid as a methyl ester significantly improves the solubility of the aryl chloride and prevents catalyst deactivation by carboxylate coordination.
Procedure: Reflux in MeOH with catalytic sulfuric acid for 4 hours.
Workup: Concentrate, neutralize with NaHCO3, extract with EtOAc.
Outcome: Yields Methyl 3,5-dichloro-2-methylbenzoate . This lipophilic intermediate allows for the use of standard non-polar solvents (Toluene, THF) in the coupling step.
This protocol is optimized to couple the C5-Cl selectively while leaving the C3-Cl intact.[2] We utilize Buchwald dialkylbiaryl phosphine ligands (specifically XPhos or SPhos) which are excellent for activating aryl chlorides but bulky enough to respect the substrate's steric bias.[1]
Inert Atmosphere: Charge a reaction vial with a magnetic stir bar. Evacuate and backfill with Nitrogen (3x).[1]
Catalyst Loading: Add Pd2(dba)3 (1 mol%) and XPhos (4 mol%). Add Toluene (anhydrous) and stir at RT for 5 mins to generate the active catalytic species (Solution turns from dark red to orange/brown).
Substrate Addition: Add the Methyl 3,5-dichloro-2-methylbenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and K3PO4 (2.0 equiv).
Solvent: Add degassed Water (10% v/v relative to Toluene).
Reaction: Seal the vial and heat to 80 °C .
Critical Checkpoint: Monitor by HPLC/LC-MS after 2 hours. You should see the mono-coupled product (Mass = M + Aryl - Cl).[1] If <10% conversion, increase temp to 100 °C.
Workup: Cool to RT. Filter through a pad of Celite.[1] Dilute with EtOAc, wash with brine.[1] Dry over MgSO4.[1]
Purification: Flash chromatography. The mono-coupled product is usually less polar than the bis-coupled byproduct.
Protocol C: Direct Coupling of the Free Acid
If esterification is not an option, use this aqueous-phase protocol. Note that the carboxylate salt formed in situ is less electrophilic than the ester, requiring a more active catalyst system.
Salt Formation: Dissolve the benzoic acid derivative in the Water/MeCN mixture.[1] Add Na2CO3.[1][10] Stir for 10 min until CO2 evolution ceases (formation of sodium benzoate).
Catalyst Addition: Add Pd(OAc)2, Ligand, and Boronic Acid.[1][11]
Reaction: Heat to 90 °C under Nitrogen.
Workup (Specific):
Acidify: The product will be in the aqueous phase as a salt. Wash the reaction mixture with Ether (removes non-acidic impurities/homocoupled boronic acid).[1]
Precipitate: Acidify the aqueous layer carefully with 1M HCl to pH 2.[1] The product (free acid) should precipitate.[1] Filter and dry.[1]
Protocol D: Forcing Conditions (Bis-Coupling or C3 Activation)
If the target is to couple at the hindered C3 position (either after C5 coupling or simultaneously), you must overcome the steric barrier of the 2-methyl group.
Ligand Switch: Use Spherical ligands like PCy3 or P(t-Bu)3 (highly electron-rich, small cone angle compared to biaryls) or NHC ligands (PEPPSI-IPr).[1]
Temperature: Requires reflux in high-boiling solvents (Xylene, 140 °C) or Microwave irradiation.[1]
Ligand concentration too low.[1] Add more ligand (L:Pd ratio 2:1 or 4:1).[1]
References
Mechanistic Basis of Suzuki Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1] Link[1]
Coupling of Aryl Chlorides: Old, D. W.; Wolfe, J. P.; Buchwald, S. L.[1] "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998 , 120(37), 9722–9723. Link[1]
Regioselectivity in Polyhalogenated Heterocycles (Analogous Systems): Schroter, S.; Stock, C.; Bach, T. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles."[1] Tetrahedron, 2005 , 61(9), 2245-2267.[1] Link[1]
Coupling of Free Carboxylic Acids: Zhou, C.; Larock, R. C.[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids in the Presence of Free Carboxylic Acids." Journal of Organic Chemistry, 2005 , 70, 3765-3777. (Note: Validates the use of excess base for in-situ protection).
Steric Hindrance in Suzuki Coupling: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685-4696. Link[1]
Disclaimer: These protocols involve the use of transition metal catalysts and halogenated aromatic compounds.[12][11] Standard laboratory safety procedures (PPE, fume hood) must be followed.[1] The regioselectivity described is theoretical based on steric principles and analogous literature; experimental validation on your specific substrate is required.
Application Note: Preparation and Handling of 3,5-Dichloro-2-methylbenzoyl Chloride
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale The synthesis of 3,5-dichloro-2-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Technical Guide & Self-Validating Protocol
Introduction & Mechanistic Rationale
The synthesis of 3,5-dichloro-2-methylbenzoyl chloride (CAS: 1803836-08-9) [1] from its precursor, 3,5-dichloro-2-methylbenzoic acid (CAS: 101567-48-0) [2], is a fundamental transformation in the synthesis of halogenated pharmaceutical intermediates.
Converting this specific benzoic acid derivative to an acyl chloride presents unique kinetic challenges. The structural motif—an ortho-methyl group coupled with two meta-chlorine atoms—imparts significant steric hindrance around the carbonyl carbon and reduces the nucleophilicity of the carboxylic oxygen via electron withdrawal.
Reagent Selection: Overcoming Steric Hindrance
To overcome this kinetic barrier without resorting to harsh thermal conditions (which can lead to decarboxylation or unwanted side reactions), oxalyl chloride (
) mediated by a catalytic amount of N,N-dimethylformamide (DMF) is the superior reagent system [3].
While thionyl chloride (
) is a traditional alternative, oxalyl chloride is preferred for sterically hindered substrates because it operates efficiently at room temperature. The addition of DMF generates a highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate rapidly activates the sterically hindered carboxylic acid, driving the reaction forward irreversibly through the evolution of gaseous byproducts.
Chemical activation pathway via the Vilsmeier-Haack intermediate.
Quantitative Reagent Data & Method Selection
To ensure reproducibility, all quantitative data for a standard 10 mmol scale reaction is summarized below.
Table 1: Stoichiometry and Reagent Specifications
Reagent
MW ( g/mol )
Equivalents
Amount
Mechanistic Role
3,5-Dichloro-2-methylbenzoic acid
205.04
1.0
2.05 g (10 mmol)
Substrate
Oxalyl Chloride
126.93
1.2
1.03 mL (12 mmol)
Primary Chlorinating Agent
N,N-Dimethylformamide (DMF)
73.09
0.01
1-2 drops
Nucleophilic Catalyst
Dichloromethane (DCM)
84.93
N/A
20 mL
Anhydrous Solvent
Table 2: Comparative Analysis of Chlorinating Agents for Hindered Acids
Chlorinating Agent
Reaction Temp
Byproducts
Suitability for Hindered Acids
Relative Yield
Oxalyl Chloride + DMF
0°C to 25°C
CO₂ ↑, CO ↑, HCl ↑
Excellent (Mild conditions)
>95%
Thionyl Chloride + DMF
75°C (Reflux)
SO₂ ↑, HCl ↑
Good (Requires heating)
85-90%
Phosphorus Pentachloride
100°C+
POCl₃, HCl ↑
Moderate (Harsh, difficult workup)
<80%
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . By observing specific macroscopic changes (e.g., gas evolution, mass balance), the operator can confirm the success of each step without immediate need for complex spectroscopic analysis.
Step-by-step experimental workflow for the synthesis of the acid chloride.
Step-by-Step Methodology
Step 1: Apparatus Setup & System Purging
Action: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a continuous stream of dry Nitrogen (
) or Argon.
Causality: Acid chlorides are highly susceptible to hydrolysis. Even trace atmospheric moisture will revert the product back to the starting benzoic acid, destroying the yield.
Step 2: Substrate Dissolution
Action: Add 3,5-dichloro-2-methylbenzoic acid (2.05 g, 10 mmol) to the flask, followed by 20 mL of anhydrous Dichloromethane (DCM). Add 1-2 drops of anhydrous DMF.
Causality: DCM provides a non-reactive, low-boiling medium. The DMF must be added before the oxalyl chloride to ensure the immediate formation of the catalytic Vilsmeier-Haack intermediate upon chlorinating agent introduction.
Step 3: Controlled Chlorination
Action: Cool the reaction flask to 0°C using an ice-water bath. Using a glass syringe, add oxalyl chloride (1.03 mL, 12 mmol) dropwise over 5-10 minutes.
Causality: The reaction between oxalyl chloride and DMF is highly exothermic. Cooling to 0°C prevents the rapid, uncontrolled release of
and gases, which could cause the reaction mixture to bump or compromise the septum seal.
Action: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2 to 3 hours.
Validation: Monitor the reaction visually. The conversion is actively occurring as long as effervescence (bubbling of
, , and ) is observed. The complete cessation of gas evolution is your self-validating indicator that the sterically hindered carboxylic acid has been fully consumed.
Step 5: Vacuum Concentration
Action: Transfer the reaction mixture to a rotary evaporator. Remove the DCM solvent and the excess volatile oxalyl chloride under reduced pressure (water bath at 30°C).
Causality: Oxalyl chloride (boiling point 61°C) and DCM (boiling point 39.6°C) are easily removed under vacuum, leaving behind the heavier acyl chloride. This eliminates the need for aqueous workup, which would hydrolyze the product.
Validation: Weigh the crude residue. The mass should closely approximate the theoretical yield of 2.23 g. A significantly higher mass indicates incomplete solvent/reagent removal; a lower mass indicates potential hydrolysis or mechanical loss.
Quality Control & Storage
Because 3,5-dichloro-2-methylbenzoyl chloride is a highly reactive electrophile, it should ideally be used immediately in downstream amidation or esterification reactions (e.g., reacting with an amine in the presence of triethylamine).
If storage is mandatory:
Flush the flask containing the neat oil/solid with Argon.
Seal tightly with Parafilm over a ground-glass stopper.
Store at -20°C in a desiccator.
Note: The compound is a potent lachrymator and corrosive agent. All handling must be performed inside a certified chemical fume hood.
References
The protocols and chemical data utilized in this application note are grounded in established synthetic methodologies and verified chemical databases:
Application
Application Note: Recrystallization & Purification of 3,5-Dichloro-2-methylbenzoic Acid
[1] Abstract & Scope This application note details the purification of 3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9), a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Due to t...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Scope
This application note details the purification of 3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9), a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds. Due to the regioselectivity challenges in chlorinating o-toluic acid, crude batches often contain structural isomers (e.g., 3-chloro-2-methylbenzoic acid, 5-chloro-2-methylbenzoic acid) and over-chlorinated byproducts.
This guide provides a chemically grounded solvent selection strategy, a rapid screening protocol, and a validated recrystallization methodology to achieve >98% purity (HPLC).
Compound Profile & Solubility Logic
Property
Value
Implication for Purification
Molecular Formula
C₈H₆Cl₂O₂
Moderate lipophilicity due to chloro- substituents.
Molecular Weight
205.04 g/mol
Suitable for standard organic solvent handling.
Acid Dissociation (pKa)
~2.8 - 3.2 (Est.)
Stronger acid than benzoic acid due to electron-withdrawing Cl groups.
Isomers with similar solubility profiles require high-selectivity solvent systems.
Theoretical Solvent Selection
For polychlorinated benzoic acids, the interplay between the polar carboxylic acid "head" and the lipophilic chlorinated aromatic "tail" dictates solubility.
Protic Solvents (Alcohols): Methanol and Ethanol form hydrogen bonds with the carboxylic acid. Solubility is often too high at room temperature (RT), necessitating an anti-solvent (water) or significant cooling.
Non-Polar Solvents (Toluene/Heptane): Rely on
- stacking and van der Waals forces. These are excellent for removing polar impurities but may require large volumes if the target compound is sparingly soluble.
Aprotic Polar Solvents (Ethyl Acetate): Good general solubility but often fail to discriminate between regioisomers.
Recommendation: Based on structural analogs (e.g., 3,5-dichloro-4-methylbenzoic acid), Methanol or Aqueous Ethanol are the primary candidate systems [1, 2]. Toluene is a secondary candidate specifically for removing over-chlorinated, non-polar byproducts.
Solvent Screening Protocol (Decision Matrix)
Before committing the entire batch, perform this rapid screen to determine the optimal solvent system for your specific impurity profile.
Rapid Screening Workflow
Objective: Identify a solvent where the target is soluble at reflux (
If soluble: Cool to RT. If crystals form, Candidate .[2][3][4]
If insoluble: Add solvent in 0.2 mL increments (up to 2.0 mL).
If still insoluble: Solvent is too weak (Discard).
If soluble at RT: Solvent is too strong (Try Anti-solvent method).
Logic Diagram (DOT)
Figure 1: Decision matrix for selecting the optimal recrystallization solvent.
Detailed Recrystallization Protocols
Method A: Aqueous Ethanol (Preferred for General Purity)
This method utilizes the "anti-solvent" effect of water to force crystallization, effectively removing water-soluble impurities and some isomer mixtures.
Reagents:
Ethanol (95% or Absolute)
Deionized Water
Activated Carbon (Optional, for decolorization)
Step-by-Step:
Dissolution: Place 10.0 g of crude 3,5-Dichloro-2-methylbenzoic acid in a 250 mL Erlenmeyer flask.
Add 30 mL Ethanol . Heat to reflux (approx. 78°C) with magnetic stirring.
Titration: If solids remain, add hot ethanol in 2 mL portions until the solution is clear.
Note: If the solution is dark/colored, add 0.5 g activated carbon, stir for 5 mins, and filter hot through a pre-warmed Celite pad.
Nucleation Point: Remove from heat. While still hot, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of hot ethanol to just clear the turbidity.
Crystallization:
Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Slow cooling promotes larger, purer crystals.[3]
Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
Filtration: Filter the crystals using a Büchner funnel under vacuum.
Wash: Wash the filter cake with 10 mL of cold 50:50 Ethanol:Water mixture.
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Method B: Methanol (High Throughput)
Best for removing highly non-polar impurities or when the starting material is >90% pure [2].
Step-by-Step:
Suspend crude solid in Methanol (ratio: 1 g solute : 3 mL solvent).
Heat to reflux.[1] If not dissolved, add methanol until dissolution is complete.
Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) gradient (typically 40:60 to 90:10).
Detection: UV @ 254 nm.
Acceptance Criteria: >98.0% Area Under Curve (AUC).
References
ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid (Isomer Analog) Purification Data. Retrieved from
Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid. (Describes methanol recrystallization for the regioisomer). Retrieved from
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid derivatives. Retrieved from
PubChem. Benzoic acid, 3,5-dichloro-2-methyl- (Compound Summary). Retrieved from
Application Note: Robust HPLC Method Development for Dichloromethylbenzoic Acids
Abstract Dichloromethylbenzoic acids (e.g., 3,5-dichloro-4-methylbenzoic acid) serve as critical intermediates in the synthesis of agrochemicals and pharmaceuticals, including lamotrigine precursors. Their analysis is co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Dichloromethylbenzoic acids (e.g., 3,5-dichloro-4-methylbenzoic acid) serve as critical intermediates in the synthesis of agrochemicals and pharmaceuticals, including lamotrigine precursors. Their analysis is complicated by the presence of positional isomers and strong pH-dependent solubility. This guide outlines a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve regioisomers and quantify impurities. We prioritize a "Quality by Design" (QbD) approach, focusing on mobile phase pH control and column selectivity to ensure method transferability and regulatory compliance.
Physicochemical Context & Challenges
Successful separation relies on understanding the analyte's behavior in solution. Dichloromethylbenzoic acids are weak acids with a hydrophobic aromatic core.
Acidity (pKa): The carboxyl group typically has a pKa between 3.5 and 4.0 (e.g., 3,5-dichloro-4-methylbenzoic acid pKa ≈ 3.63).
Hydrophobicity (LogP): The addition of two chlorine atoms and a methyl group significantly increases lipophilicity compared to benzoic acid.
Isomerism: Regioisomers (e.g., 2,3-dichloro vs. 3,5-dichloro) possess identical mass and similar polarity, making standard C18 separation challenging without optimized selectivity.
The Critical Variable: pH Control
To achieve reproducible retention and sharp peak shapes on a C18 column, the analyte must exist primarily in its non-ionized (protonated) form.[1]
Rule of Thumb:
Target pH:2.0 – 2.5 . Operating at this pH suppresses ionization (>99% protonated), maximizing interaction with the hydrophobic stationary phase and preventing "ion-exclusion" peak fronting.
Method Development Strategy
Column Selection
While a standard C18 is the workhorse, "Polar Embedded" or "Phenyl-Hexyl" phases often provide superior resolution for aromatic isomers due to
interactions.
Primary Recommendation:C18 (L1) , End-capped, 3.5 µm or 5 µm, 150 x 4.6 mm. (Robust, standard).
Alternative for Isomers:Phenyl-Hexyl . If 2,3- and 2,5- isomers co-elute on C18, the unique selectivity of the phenyl ring often resolves them.
Mobile Phase System
Buffer (Solvent A):0.1% Phosphoric Acid (H₃PO₄) or 20 mM Ammonium Phosphate (pH 2.5) .
Why: Phosphoric acid is UV transparent at low wavelengths (210 nm). Formic acid (0.1%) is a suitable alternative if MS detection is required, though it has higher UV background at <220 nm.
Organic Modifier (Solvent B):Acetonitrile (ACN) .
Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic acids. However, Methanol can offer different selectivity if ACN fails to separate specific isomers.
Detection
Wavelength:210 nm (Max sensitivity) and 254 nm (High selectivity).
Note: Chlorinated aromatics absorb strongly at 210-220 nm. Use 254 nm to reduce baseline noise from mobile phase impurities if sensitivity permits.
Detailed Experimental Protocol
Reagents & Materials
Standards: 3,5-Dichloro-4-methylbenzoic acid (and available isomers).[2]
Solvents: HPLC Grade Acetonitrile, Milli-Q Water (18.2 MΩ).
Stock Solution: Dissolve 10 mg of analyte in 10 mL of 100% Methanol . (Acids may dissolve slowly in high water content).
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial (70:30 Water:ACN) .
Critical Step: Ensure the sample solvent matches the initial mobile phase strength to prevent "solvent effect" peak distortion (broadening/splitting).
Visualizations
Method Development Decision Tree
This workflow guides the optimization process based on peak resolution.
Caption: Decision tree for optimizing separation of benzoic acid derivatives.
Mechanism of pH Control
Understanding why low pH is mandatory for these analytes.
Caption: Impact of mobile phase pH on analyte ionization and chromatographic behavior.
Validation Parameters (ICH Q2)
To ensure the method is suitable for routine QC, the following criteria must be met:
Parameter
Acceptance Criteria
Experimental Approach
System Suitability
Tailing Factor < 1.5; Theoretical Plates > 5000
5 Replicate injections of standard.
Linearity
R² > 0.999
5 concentrations (e.g., 10% to 150% of target).
Precision
RSD < 2.0%
6 injections of target concentration.
Accuracy
Recovery 98.0% – 102.0%
Spike placebo matrix at 80%, 100%, 120%.
LOD / LOQ
S/N > 3 (LOD); S/N > 10 (LOQ)
Dilute standard until noise threshold is met.
Troubleshooting Guide
Problem: Peak Tailing
Cause: Secondary interaction between the carboxyl group and residual silanols on the silica surface.
Fix: Ensure pH is ≤ 2.[1]5. Use a "Base Deactivated" or highly end-capped column (e.g., Zorbax Eclipse, Waters Symmetry). Increase buffer concentration to 25-50 mM.
Problem: Retention Time Drift
Cause: Inadequate column equilibration or pH fluctuation.
Fix: Allow 10-15 column volumes of equilibration between gradient runs. Ensure column temperature is thermostat-controlled.
Problem: "Ghost" Peaks
Cause: Impurities in the phosphoric acid or water.
Fix: Use HPLC-grade additives only. Run a blank gradient to subtract background.
References
Krishnaiah, C., et al. A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers.[6] Journal of Chromatographic Science (2012). Retrieved from [Link]
SIELC Technologies. Separation of 2,5-Dichlorobenzoic acid on Newcrom R1 HPLC column. (2018).[4] Retrieved from [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]
Application Notes and Protocols for 3,5-Dichloro-2-methylbenzoic Acid as an Agrochemical Building Block
Introduction: The Strategic Role of Chlorinated Benzoic Acids in Agrochemical Synthesis In the landscape of modern agricultural chemistry, the development of novel, effective, and selective active ingredients is paramoun...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of Chlorinated Benzoic Acids in Agrochemical Synthesis
In the landscape of modern agricultural chemistry, the development of novel, effective, and selective active ingredients is paramount. Substituted benzoic acids, particularly those featuring chlorine atoms, represent a cornerstone class of molecular scaffolds. Their utility stems from a combination of factors: the carboxylic acid group provides a versatile handle for synthetic modification, while the number and position of chloro- and other substituents on the aromatic ring profoundly influence the molecule's steric and electronic properties. This, in turn, dictates the ultimate biological activity and selectivity of the derived agrochemical.
This guide focuses on 3,5-Dichloro-2-methylbenzoic acid , a key exemplar of this structural class. While its direct incorporation into commercialized products is less documented than some of its close analogues, its chemical architecture makes it a highly valuable and versatile building block for the synthesis of next-generation insecticides, herbicides, and fungicides. We will explore its applications not just through direct pathways but also by drawing field-proven insights from its structural relatives, which are central to some of the most successful agrochemicals on the market. This approach provides a robust framework for researchers and development professionals to understand the causality behind synthetic choices and to unlock the full potential of this important intermediate.
Part 1: A Building Block for Advanced Insecticides
The most significant application for benzoic acid scaffolds analogous to 3,5-Dichloro-2-methylbenzoic acid is in the synthesis of the anthranilic diamide class of insecticides. This class, which includes the blockbuster product Chlorantraniliprole, is renowned for its potent activity against a broad spectrum of chewing pests, coupled with a favorable safety profile for non-target organisms.
Core Concept: The Anthranilic Diamide Pharmacophore
The insecticidal activity of this class is driven by the precise assembly of two key fragments: a substituted pyrazole carboxylic acid and an anthranilic acid derivative. The analogue of our topic compound, 2-amino-5-chloro-3-methylbenzoic acid , serves as the critical anthranilic acid piece in the industrial synthesis of Chlorantraniliprole.[1][2] Understanding this synthesis provides a direct and powerful illustration of the utility of the 3,5-dichloro-2-methylbenzoic acid scaffold.
Mechanism of Action: Ryanodine Receptor Modulation
Anthranilic diamides function by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel critical for muscle contraction.[3] Upon binding, the insecticide locks the channel in a partially open state, leading to the uncontrolled release of Ca²⁺ from internal stores into the cytoplasm. This depletion of calcium stores results in impaired muscle regulation, paralysis, and ultimately, the death of the insect. This specific mode ofaction provides excellent selectivity against insects over vertebrates.
General Synthetic Workflow: Amide Bond Formation
The cornerstone of the synthesis is the formation of an amide bond between the two primary intermediates. This can be achieved via two principal routes: a direct coupling or a two-step process involving a benzoxazinone intermediate. The latter is often favored in industrial processes.[2][4]
reaction conditions for nucleophilic substitution of 3,5-dichloro-2-methylbenzoic acid
Application Note: Precision Nucleophilic Functionalization of 3,5-Dichloro-2-methylbenzoic Acid Part 1: Strategic Analysis & Chemical Logic 1.1 The Substrate Challenge The functionalization of 3,5-dichloro-2-methylbenzoi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Nucleophilic Functionalization of 3,5-Dichloro-2-methylbenzoic Acid
Part 1: Strategic Analysis & Chemical Logic
1.1 The Substrate Challenge
The functionalization of 3,5-dichloro-2-methylbenzoic acid presents a distinct challenge in medicinal and agrochemical synthesis. Unlike activated substrates (e.g., 2,4-dinitrochlorobenzene) that undergo facile Nucleophilic Aromatic Substitution (SNAr), this scaffold is electronically deactivated for direct nucleophilic attack.
Electronic Mismatch: The carboxylic acid group (COOH) is an electron-withdrawing group (EWG), which typically activates the ring. However, in this scaffold, the COOH is meta to both chlorine atoms (C3 and C5). SNAr mechanisms require EWGs in the ortho or para positions to stabilize the Meisenheimer complex intermediate.[1][2]
Steric Hindrance: The methyl group at C2 exerts significant steric pressure on the C3-chlorine (ortho-relationship), making the C3 position kinetically inaccessible compared to the C5-chlorine.
The Solution: To achieve nucleophilic substitution (displacement of Cl), we must bypass the classical SNAr pathway and utilize Transition Metal Catalysis (Palladium or Copper). This approach decouples reactivity from the strict electronic requirements of SNAr.
1.2 Selectivity Map
The following diagram illustrates the reactivity landscape, guiding the choice of catalyst and conditions.
Figure 1: Reactivity landscape of 3,5-dichloro-2-methylbenzoic acid. Note the preferential accessibility of the C5 position.
Part 2: Detailed Protocols
Methodology A: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)
Target: Replacement of C5-Cl with Primary/Secondary Amines.
Rationale: Palladium catalysis is superior for aryl chlorides, which are typically inert to Copper (Ullmann) conditions unless activated. We utilize bulky, electron-rich phosphine ligands to facilitate the oxidative addition of the unactivated C-Cl bond.
Ligand: XPhos or BrettPhos (4-6 mol%) (Crucial for aryl chlorides)
Base: Cs2CO3 (3.0 equiv) or NaOtBu (for non-acidic substrates; see Note 1)
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)
Step-by-Step Protocol:
Esterification Pre-step (Recommended):
Why? The free carboxylic acid can poison Pd catalysts or consume base. It is highly recommended to convert the acid to the Methyl Ester (using MeOH/H2SO4) before attempting the coupling.
Action: Reflux substrate in MeOH with catalytic H2SO4 for 4h. Neutralize, extract, and dry.[3][4][5] Use the Methyl 3,5-dichloro-2-methylbenzoate for the coupling.
Catalyst Pre-complexation:
In a glovebox or under Argon: Mix Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (28 mg, 0.06 mmol) in 1,4-Dioxane (2 mL). Stir at 60°C for 5 minutes until the solution turns from dark purple to deep orange/brown (indicates active L-Pd(0) species).
Reaction Setup:
To a reaction vial equipped with a magnetic stir bar, add:
Note 1 (Free Acid Coupling): If you must couple the free acid directly, use LiHMDS (4 equiv) as the base to deprotonate the acid first and generate the soluble carboxylate, then add the catalyst. However, yields are typically 20-30% lower than the ester route.
Methodology B: Copper-Catalyzed C-O Bond Formation (Ullmann-Type)
Target: Replacement of C5-Cl with Phenols or Alcohols.
Rationale: While Pd is expensive, CuI is cost-effective for C-O coupling. The reaction requires higher temperatures and specific ligands to activate the aryl chloride.
Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline
Base: K3PO4 (2.0 equiv)
Solvent: DMSO or DMF (High boiling point required).
Procedure:
Combine all solids in a screw-cap tube.
Evacuate and backfill with Argon (3 cycles).
Add degassed DMSO.
Heat to 120–130°C for 24 hours.
Caution: Reaction may be sluggish due to the meta deactivation. If incomplete, increase catalyst loading to 20 mol%.
Part 3: Experimental Workflow & Troubleshooting
Workflow Diagram
This flowchart visualizes the decision process for functionalizing this specific scaffold.
Figure 2: Experimental workflow for the nucleophilic substitution of 3,5-dichloro-2-methylbenzoic acid derivatives.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Reaction (0% Conversion)
Substrate Deactivation
Switch from Cu to Pd catalysis. Ensure COOH is protected as an ester to prevent catalyst poisoning.
Low Yield (<30%)
Catalyst Death / Oxidation
Ensure rigorous degassing of solvents (freeze-pump-thaw). Use a glovebox for catalyst dispensing.
Regioselectivity Issues
C3 vs C5 Competition
C5 is sterically favored. If C3 substitution is observed (rare), switch to a bulkier ligand (e.g., BrettPhos) to further penalize the steric crowding at C3.
Dehalogenation (H replaces Cl)
β-Hydride Elimination
Avoid using amine nucleophiles with alpha-hydrogens if possible, or lower the reaction temperature.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #CH-TOL-0042
Subject: Yield Improvement & Selectivity Control in o-Toluic Acid Chlorination
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Divergent Pathways
Researchers often encounter low yields because 2-methylbenzoic acid (o-toluic acid) sits at a "reactivity crossroads." The methyl group activates the ring, while the carboxylic acid deactivates it. Furthermore, the reaction conditions for Nuclear (Ring) Chlorination and Side-Chain Chlorination are mutually exclusive.
Before troubleshooting, verify your target using the decision matrix below.
Diagnostic Workflow (Interactive)
Figure 1: Decision matrix for selecting the correct chlorination mechanism. Mixing these conditions is the #1 cause of yield loss.
Direct chlorination of the free acid is kinetically sluggish due to the electron-withdrawing -COOH group. The reaction is an Electrophilic Aromatic Substitution (EAS).
Regioselectivity: The -CH3 group directs ortho/para, while the -COOH directs meta.
Position 5: Para to -CH3 and Meta to -COOH. (Synergistic reinforcement = Major Product ).
Position 3: Ortho to -CH3 and Meta to -COOH. (Sterically hindered by the adjacent -COOH = Minor Product ).
Troubleshooting Guide (Q&A)
Q1: My conversion is stuck at <40% even with excess chlorine gas. Why?A: The free carboxylic acid forms dimers and deactivates the ring.
The Fix: Convert the acid to the Acid Chloride (2-methylbenzoyl chloride) before chlorination. The -COCl group is less deactivating than the dimerized -COOH, and the intermediate is more soluble in non-polar solvents.
Catalyst Upgrade: Use FeCl3 (0.5 mol%) with I2 (0.1 mol%) as a promoter. Iodine forms iodine monochloride (ICl), a more potent electrophile than Cl2 alone.
Q2: I am seeing significant "tar" formation and polychlorination.A: You are likely over-running the reaction.
The Fix: Stop the reaction at 90-95% conversion . The rate of chlorinating the monochloro-product (to dichloro) approaches the rate of the initial chlorination as the substrate depletes.
Protocol Adjustment: Monitor by GC. When 5-10% starting material remains, quench the reaction. It is easier to separate starting material (via acid-base extraction) than to separate di-chloro impurities.
Q3: How do I separate the 5-chloro isomer from the 3-chloro isomer?A: Exploiting solubility differences.
The Fix: Recrystallization from Glacial Acetic Acid or Isopropanol . The 5-chloro isomer is thermodynamically more stable and typically less soluble in cold acetic acid, allowing it to crystallize out while the 3-chloro and unreacted material remain in the mother liquor.
Knowledge Base: Side-Chain Chlorination
Target:
-Chloro-o-toluic acid (cyclizes to Phthalide).
Mechanistic Insight
This is a Free Radical Substitution chain reaction. It requires the homolytic cleavage of Cl2.
Troubleshooting Guide (Q&A)
Q1: The reaction yields are inconsistent; sometimes it works, sometimes it doesn't.A: Oxygen is a radical scavenger and is killing your initiation.
The Fix: You must sparge the reaction mixture with Nitrogen or Argon for 30 minutes before adding the radical initiator.
Initiator Choice: At temperatures >120°C, use Cumene Hydroperoxide or purely thermal initiation. For lower temps (60-80°C), use AIBN or Benzoyl Peroxide combined with a UV lamp (Hg-vapor).
Q2: I am getting ring-chlorinated impurities.A: Presence of trace metals.
The Fix: Metal ions (Fe, Al) catalyze the EAS (ring) pathway even in the presence of light. Ensure your reactor is glass-lined. If using steel, add a chelating agent or ensure the system is passivated.
Solvent: Avoid polar solvents. Use Chlorobenzene or Dichlorobenzene as the solvent, which suppresses ionic pathways.
Optimized Experimental Protocols
Protocol A: High-Yield Synthesis of 5-Chloro-2-methylbenzoic acid
Recommended route via Acid Chloride to maximize yield.
Activation: In a dry flask, suspend 2-methylbenzoic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (1.2 eq) and catalytic DMF. Reflux until gas evolution ceases (formation of acid chloride).
Solvent Swap: Distill off excess Thionyl Chloride and Toluene. Redissolve residue in dry 1,2-Dichloroethane (DCE) or keep neat if liquid.
Catalysis: Add FeCl3 (1 wt%) and I2 (0.2 wt%) .
Chlorination: Cool to 0-5°C . Bubble Cl2 gas slowly. Maintain temperature <10°C to maximize regioselectivity for the 5-position.
Monitoring: Stop when unreacted acid chloride is <5%.
Hydrolysis: Pour reaction mixture into ice water to hydrolyze the acid chloride back to the carboxylic acid.
Purification: Filter the solid. Recrystallize from Acetic Acid/Water (4:1) .
This guide involves the use of Chlorine gas (toxic, corrosive) and Thionyl Chloride. All protocols must be performed in a functioning fume hood with appropriate PPE. The formation of acyl chlorides creates moisture-sensitive intermediates.
removing regioisomers from 3,5-Dichloro-2-methylbenzoic acid crude
Technical Support Center: Purification of 3,5-Dichloro-2-methylbenzoic Acid Introduction Welcome to the Technical Support Center. This guide addresses the purification of 3,5-dichloro-2-methylbenzoic acid (CAS: 51-36-5 e...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 3,5-Dichloro-2-methylbenzoic Acid
Introduction
Welcome to the Technical Support Center. This guide addresses the purification of 3,5-dichloro-2-methylbenzoic acid (CAS: 51-36-5 equivalent/derivative), a critical intermediate in agrochemical and pharmaceutical synthesis.[1]
The primary challenge in synthesizing this compound—typically via electrophilic chlorination of o-toluic acid (2-methylbenzoic acid)—is the formation of regioisomers and under-chlorinated intermediates.[1] Due to the directing effects of the methyl (ortho/para) and carboxyl (meta) groups, the crude mixture often contains:
Problematic Regioisomer: 3,6-dichloro-2-methylbenzoic acid (Sterically crowded, but possible).
The following troubleshooting guide provides field-proven protocols to isolate the target isomer with high purity (>98%).
Module 1: Identification & Diagnostics
Q1: I have a crude solid. How do I definitively identify which regioisomers are present before attempting purification?
A: You cannot rely solely on HPLC retention times without validated standards. Proton NMR (
H-NMR) is the gold standard here because the coupling constants (-values) of the remaining aromatic protons provide a definitive structural fingerprint.[1]
The Logic:
Target (3,5-dichloro-2-methylbenzoic acid): The chlorines are at positions 3 and 5.[1] The remaining protons are at positions 4 and 6.[1] These protons are meta to each other.[1]
Diagnostic Signal: Two doublets (or singlets if unresolved) with a small coupling constant (
).
Impurity (3,6-dichloro-2-methylbenzoic acid): Chlorines at 3 and 6.[1] Remaining protons at 4 and 5.[1][4] These are ortho to each other.
Diagnostic Signal: Two doublets with a large coupling constant (
).
Impurity (5-chloro-2-methylbenzoic acid): Protons at 3, 4, and 6.[1] You will see a complex pattern including both ortho and meta couplings.[1]
Q2: My HPLC shows a single peak, but the melting point is broad (175–180°C). Why?
A: You likely have co-elution of the 3,5-dichloro and 3,6-dichloro isomers.[1] These isomers have very similar polarities.[1]
Solution: Switch your HPLC method to an acidic mobile phase with a phenyl-hexyl column, which offers better selectivity for halogenated aromatics than standard C18.[1]
Standard Method: 0.1%
in Water (A) / Acetonitrile (B).[1] Gradient: 40% B to 80% B over 20 mins.[1]
Module 2: Crystallization Strategies
Q3: What is the most effective solvent system for removing the monochloro (5-chloro) impurity?
A: The monochloro impurity is significantly more soluble in non-polar solvents than the dichloro target due to lower lattice energy (less symmetry).[1]
The 3,5-dichloro target crystallizes out; the 5-chloro impurity remains largely in the mother liquor.[1]
Q4: Toluene didn't work; I still have the 3,6-dichloro isomer. What now?
A: Isomeric separation (3,5-dichloro vs. 3,6-dichloro) is harder because their solubilities are similar.[1] You must use a polarity-based discrimination system.[1] The 3,6-isomer is more sterically crowded around the carboxyl group, affecting its solvation shell in protic solvents.
Recommended Solvent:Methanol/Water (80:20) or Acetic Acid/Water .[1]
Why: The 3,5-isomer packs more efficiently (higher symmetry) and will precipitate first from a protic solvent mixture upon cooling.[1]
Module 3: Advanced Separation (The "Ester Trick")
Q5: Recrystallization is failing to reach >99% purity. Is there a chemical alternative?
A: Yes. If physical separation fails, use chemical derivatization .[1] The methyl esters of these isomers have vastly different boiling points and crystallization properties compared to the free acids.[1]
The "Ester Trick" Protocol:
Esterification: Reflux crude acid in Methanol with catalytic
The methyl ester of 3,5-dichloro-2-methylbenzoic acid is highly crystalline.[1] Recrystallize from cold Methanol or Hexane.[1]
Alternatively, vacuum distill.[1] The boiling point differences are often accentuated in the ester form.[1]
Hydrolysis: Saponify the pure ester with
to recover the pure acid.
Visualizing the Workflow
The following diagram outlines the decision matrix for purifying the crude mixture based on the specific impurities identified.
Caption: Decision tree for selecting the optimal purification route based on impurity profile (Monochloro vs. Regioisomer).
Experimental Protocols
Protocol A: Recrystallization from Toluene (For Monochloro Removal)
Best for removing 5-chloro-2-methylbenzoic acid.[1]
Preparation: Place 10.0 g of crude acid in a 100 mL round-bottom flask.
Dissolution: Add 50 mL of Toluene. Equip with a reflux condenser and magnetic stir bar.[1]
Heating: Heat to reflux (
) until the solution is clear. If solids remain after 15 mins, add Toluene in 5 mL increments.[1]
Hot Filtration (Optional): If black specks (tar) are visible, filter hot through a glass frit or Celite pad.[1]
Crystallization: Remove from heat. Allow to cool to room temperature naturally (do not use an ice bath immediately, as rapid cooling traps impurities).[1]
Finishing: Once at room temperature, cool to
for 1 hour.
Collection: Filter the white crystals and wash with 10 mL of cold Toluene.
Drying: Dry in a vacuum oven at
for 4 hours.
Protocol B: The "Ester Trick" (For Stubborn Regioisomers)
Best when 3,6-dichloro isomer persists.
Esterification: Dissolve 10 g crude acid in 50 mL Methanol. Add 1 mL conc.
. Reflux for 8 hours.
Extraction: Evaporate MeOH. Dissolve residue in Ethyl Acetate.[1] Wash with Sat.
(2x) to remove unreacted acids.[1] Dry organic layer () and evaporate.[1][5]
Purification: Recrystallize the resulting methyl ester from minimal hot Hexane. (The target ester crystallizes readily; impurities often stay as oils).[1]
Hydrolysis: Dissolve purified ester in 20 mL THF and 20 mL 2M NaOH. Stir at
Isolation: Acidify with 1M HCl to pH 1. Filter the precipitate.[1][6]
Data Summary: Solubility & Properties
Component
Structure
1H-NMR Signal (Aromatic)
Solubility (Toluene, 25°C)
Solubility (MeOH, 25°C)
3,5-Dichloro (Target)
Cl at 3,5
2x Doublets, J ~2 Hz (Meta)
Moderate
High
3,6-Dichloro (Impurity)
Cl at 3,6
2x Doublets, J ~8 Hz (Ortho)
High
High
5-Chloro (Impurity)
Cl at 5
Complex Multiplet
Very High
Very High
Note: The "Very High" solubility of the 5-chloro impurity in Toluene is the driving force for its separation from the target.
References
ChemicalBook. 3-Chloro-2-methylbenzoic acid synthesis and impurities. Retrieved from ChemicalBook.com.[1] Link
BenchChem. Refining crystallization methods for high purity benzoic acid derivatives. Retrieved from BenchChem.com.[1] Link[1]
Google Patents. Method for synthesizing 3,5-dichlorobenzoic acid (CN103224451B).[1] Retrieved from Google Patents.[1][7][8] Link
National Institute of Standards and Technology (NIST). Benzoic acid, 3,5-dichloro-, methyl ester Properties.[1][4] Retrieved from NIST WebBook.[1][4] Link
ResearchGate. Solubility comparison of benzoic acid derivatives in toluene and other solvents. Retrieved from ResearchGate.net.[1] Link
Technical Support Center: Troubleshooting 3,5-Dichloro-2-methylbenzoic Acid Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of halogenated benzoic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous behavior of halogenated benzoic acid derivatives. 3,5-Dichloro-2-methylbenzoic acid (CAS: 101567-48-0) is notoriously difficult to formulate for biological assays, often leading to skewed in vitro data or erratic in vivo bioavailability.
This guide deconstructs the thermodynamic causality behind its precipitation and provides self-validating protocols to ensure robust experimental design.
Part 1: The Causality of Precipitation
To solve a solubility issue, we must first understand the molecular thermodynamics driving it. 3,5-Dichloro-2-methylbenzoic acid possesses a LogP of approximately 3.0[1], indicating high lipophilicity. The structural causality of its poor aqueous solubility lies in the synergistic effect of its substituents:
Hydrophobic Surface Area: The two electron-withdrawing chlorine atoms significantly increase the hydrophobicity of the aromatic ring.
Steric Hindrance: The ortho-methyl group provides steric bulk that disrupts optimal water hydration spheres around the molecule.
pH-Dependent Ionization: The only ionizable moiety is the carboxylic acid group. Because benzoic acid derivatives are weak acids, their solubility is strictly dependent on the pH of the surrounding media[2]. At a pH below its pKa (estimated ~3.5–4.0), the compound remains in its unionized, neutral state. This leads to rapid hydrophobic collapse, crystal lattice stacking, and visible precipitation.
Physicochemical Data Summary
Property
Value
Clinical/Experimental Implication
Molecular Formula
C8H6Cl2O2
Highly halogenated, contributing to poor aqueous solvation.
LogP
~3.00
High lipophilicity; requires co-solvents or complexation for aqueous assays[1].
Must maintain assay pH > 6.0 to ensure carboxylate anion formation.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my compound crash out immediately when diluted from a DMSO stock into PBS?A1: This is a classic case of solvent-shift precipitation. When you dilute a highly concentrated DMSO stock into Phosphate-Buffered Saline (PBS), the DMSO rapidly diffuses into the bulk water. If the PBS is not properly buffering the local microenvironment, the sudden drop in solvent capacity forces the highly lipophilic molecule out of solution. To prevent this, ensure the PBS is pre-warmed[3] and consider adding a surfactant or cyclodextrin to the aqueous phase before introducing the DMSO stock.
Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO?A2: Relying solely on co-solvents like DMSO for in vivo studies can cause tissue necrosis or alter biological readouts. Instead, utilize host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzoic acid derivatives. The lipophilic di-chloro aromatic ring enters the hydrophobic cavity of HP-β-CD, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4]. A 10-20% (w/v) HP-β-CD solution in saline can often replace organic solvents entirely.
Part 3: Formulation Decision Tree
Use the following logical workflow to rescue precipitated compound or design a new formulation strategy from scratch.
Formulation decision tree for solubilizing 3,5-Dichloro-2-methylbenzoic acid.
Part 4: Self-Validating Experimental Protocols
Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can easily evade the naked eye and ruin an assay. The following protocols are designed as self-validating systems.
Protocol A: HP-β-CD Complexation Workflow
Causality: Cyclodextrins form non-covalent inclusion complexes, thermodynamically shielding the hydrophobic aromatic ring from water[4].
Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Tris buffer (pH 7.4).
Validation Check: Ensure the buffer pH is strictly > 7.0. This promotes carboxylate ionization, which works synergistically with cyclodextrin encapsulation.
Addition: Weigh the required amount of 3,5-Dichloro-2-methylbenzoic acid powder. Gradually add the HP-β-CD buffer to the powder while vortexing continuously.
Thermal Activation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes.
Causality: Thermal energy overcomes the activation barrier for inclusion complex formation and increases the baseline solubility of benzoic acid derivatives[3].
Clarification: Centrifuge the solution at 10,000 x g for 5 minutes.
Validation Check: Pelleting un-complexed material ensures that the concentration of the drug in the supernatant is thermodynamically stable and will not crash out later during your assay. Transfer the supernatant to a clean vial.
Protocol B: Sub-Visible Precipitation Detection via Optical Density (OD)
Causality: Measuring optical density (OD) provides a quantitative, self-validating metric for true dissolution by detecting light scattering caused by micro-particles[5].
Aliquot: Transfer 100 µL of your final formulated solution into a clear 96-well plate.
Control: Include a blank well containing only the vehicle (e.g., 20% HP-β-CD in Tris buffer without the drug).
Measurement: Read the absorbance at 600 nm (OD600) using a microplate reader[5].
Validation Check: An OD600 value < 0.05 (after blank subtraction) confirms a true solution. Values > 0.05 indicate sub-visible light scattering from precipitated micro-crystals. If precipitation is detected, return to the formulation decision tree and increase the cyclodextrin or co-solvent ratio.
References
Source: chemscene.
Technical Support Center: Mitigating Precipitation of...
optimizing reaction temperature for 3,5-dichloro-2-methylbenzoic acid synthesis
As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges encountered during the di-chlorination of 2-methylbenzoic acid (o-toluic acid). Achievi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have designed this technical guide to address the specific kinetic and thermodynamic challenges encountered during the di-chlorination of 2-methylbenzoic acid (o-toluic acid). Achieving high regioselectivity for the 3,5-dichloro derivative requires precise control over the reaction environment to favor Electrophilic Aromatic Substitution (EAS) while suppressing competing radical pathways.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding benzylic chlorides (e.g., o-chloromethylbenzoic acid) instead of the desired ring-chlorinated product?Causality & Solution: Benzylic chlorination proceeds via a free-radical mechanism. This pathway outcompetes EAS at elevated temperatures (typically >90 °C) or in the presence of UV light. As documented in 1, the chlorination of o-toluic acid at elevated temperatures leads to o-chloromethylbenzoic acid, which can further cyclize into unwanted phthalide derivatives at temperatures above 100 °C[1].
To prevent this: Ensure strict EAS conditions. Exclude ambient light, maintain the initial reaction temperature below 30 °C, and utilize a strong Lewis acid catalyst (such as
) to polarize the chlorinating agent and strictly direct it to the aromatic ring[2].
Q2: I am seeing mostly 5-chloro-2-methylbenzoic acid and very little of the 3,5-dichloro product. How can I drive the reaction to completion?Causality & Solution: The methyl group (ortho/para-directing) and the carboxylic acid group (meta-directing) synergistically direct electrophilic attack to the 3- and 5-positions. However, the introduction of the first chlorine atom (typically at the less sterically hindered 5-position) exerts a strong electron-withdrawing inductive effect, deactivating the ring. Consequently, the second chlorination step has a significantly higher activation energy.
To overcome this: Implement a temperature ramp . Start the reaction at 20–30 °C to control the exothermic first chlorination. Once in-process controls confirm the consumption of the starting material, gradually increase the temperature to 60–75 °C and introduce a slight excess of the chlorinating agent to force the second substitution.
Q3: Can I use N-Chlorosuccinimide (NCS) instead of chlorine gas or sulfuryl chloride?Causality & Solution: Yes. Recent methodologies have demonstrated the practical C–H chlorination of 2-methylbenzoic acid using NCS[3]. While NCS is safer and easier to handle than
gas, it requires optimized polar solvent systems (like acetonitrile) and potentially transition-metal or bifunctional ligands to achieve high conversion rates for di-chlorination. This is because the succinimide byproduct can sometimes coordinate with and inhibit traditional Lewis acid catalysts[3].
Quantitative Data: Temperature Optimization Profile
The following table summarizes the causal relationship between reaction temperature, target intermediates, and the risk of byproduct formation during the Lewis acid-catalyzed chlorination of 2-methylbenzoic acid.
Temperature Range
Kinetic Phase
Major Product Observed
Mechanistic Risks & Byproducts
0 – 10 °C
Sub-optimal
Unreacted 2-methylbenzoic acid
Reaction stalls; incomplete mono-chlorination.
20 – 30 °C
Primary EAS
5-chloro-2-methylbenzoic acid
Exothermic runaway if reagent addition is too fast.
The bifurcation between the desired EAS pathway and the undesired radical pathway is highly temperature-dependent.
Temperature-dependent mechanistic bifurcation in the chlorination of 2-methylbenzoic acid.
Self-Validating Experimental Protocol
This protocol incorporates a self-validating feedback loop using In-Process Controls (IPC) to ensure thermodynamic thresholds are respected, guaranteeing reproducibility and high yields.
Step 1: Reactor Preparation & Initiation
In a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-methylbenzoic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) as the solvent.
Add anhydrous
(0.05 eq) as the Lewis acid catalyst[2]. Shield the reactor from ambient light to suppress radical initiation.
Self-Validation: Ensure system moisture is <500 ppm via Karl Fischer titration prior to reagent addition, as water will rapidly deactivate the Lewis acid.
Step 2: Primary Chlorination (Mono-substitution)
Set the chiller to maintain an internal temperature of 20–25 °C. Slowly bubble
gas (or add sulfuryl chloride dropwise) into the mixture.
Causality: The low temperature controls the exotherm of the first electrophilic attack, preventing premature side-chain halogenation.
Self-Validation (IPC 1): After 1.0 eq of chlorinating agent is added, sample the reaction for HPLC analysis. Proceed to Step 3 only when the starting material is <2% and 5-chloro-2-methylbenzoic acid is the dominant peak.
Step 3: Secondary Chlorination (Di-substitution via Temperature Ramp)
Gradually ramp the internal temperature to 65–70 °C. Introduce the second equivalent of the chlorinating agent (1.2 eq to ensure completion).
Causality: The deactivated mono-chloro ring requires higher thermal energy to overcome the activation barrier for the second substitution at the 3-position.
Self-Validation (IPC 2): Monitor via HPLC every 2 hours. The reaction is validated as complete when the mono-chloro intermediate falls below 5%. If benzylic byproducts appear, immediately halt the temperature ramp.
Step 4: Quenching and Isolation
Cool the reactor to 10 °C. Quench the reaction by slowly adding a 10% aqueous sodium bisulfite solution to neutralize unreacted chlorine.
Acidify the aqueous layer with 1M HCl to fully precipitate the product.
Filter the crude solid, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure 3,5-dichloro-2-methylbenzoic acid.
References
Method of preparing phthalide - US4216153A - Google Patents
Source: Google Patents
URL
troubleshooting low purity in 3,5-Dichloro-2-methylbenzoic acid production
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of high-purity 3,5-Dichloro-2-methylbenzoic acid. This document provides in-depth, experie...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of high-purity 3,5-Dichloro-2-methylbenzoic acid. This document provides in-depth, experience-based solutions to common challenges encountered during production.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems in a question-and-answer format, focusing on the root causes and providing actionable solutions.
Question 1: My final product purity is low after the oxidation of 2,6-dichloro-m-xylene, and the yield is suboptimal. What are the most probable causes?
Answer:
Low purity and yield in this synthesis often stem from issues within the oxidation reaction itself. The most common route, the oxidation of the methyl group on 2,6-dichloro-m-xylene using a strong oxidizing agent like potassium permanganate (KMnO₄), is powerful but can be prone to side reactions if not carefully controlled.[1][2][3]
Core Causality:
Incomplete Reaction: The primary cause is often insufficient reaction time, inadequate temperature, or incorrect stoichiometry of the oxidizing agent. The oxidation of an alkylbenzene requires breaking strong C-H bonds at the benzylic position, which is the carbon atom directly attached to the aromatic ring.[1][4][5] This step is rate-limiting and requires sufficient energy and oxidant concentration.
Side Reactions:
Over-oxidation: While the desired product is benzoic acid, aggressive conditions can lead to the cleavage of the aromatic ring, reducing the overall yield of the target molecule.
Formation of Intermediates: The reaction proceeds through several intermediate stages. If the reaction is quenched prematurely, these incompletely oxidized species will contaminate the final product.
Impurities from Starting Material: The purity of the initial 2,6-dichloro-m-xylene is critical. Isomeric impurities or other xylenes can lead to the formation of different benzoic acid derivatives that are difficult to separate.[6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Question 2: Analytical data (HPLC/NMR) shows the presence of unreacted starting material in my final product. How can I effectively remove it?
Answer:
The presence of starting material is a classic purification challenge. The most robust method for removing nonpolar impurities like 2,6-dichloro-m-xylene from a polar crystalline solid like 3,5-Dichloro-2-methylbenzoic acid is recrystallization .[8][9][10]
Scientific Principle:
Recrystallization leverages the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures.[10] An ideal solvent will dissolve the product and the impurity when hot but will only allow the desired product to crystallize upon cooling, leaving the impurity dissolved in the mother liquor.[11]
Detailed Recrystallization Protocol:
Solvent Selection: The key is to find a solvent system where the benzoic acid derivative has high solubility at high temperatures and low solubility at low temperatures.
Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product to fully dissolve it.[8][11] Using excess solvent will reduce your recovery yield.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of large, pure crystals by allowing the crystal lattice to form selectively.[8][9] Rapid cooling can trap impurities within the crystals.
Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[9]
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[9][10]
Drying: Dry the crystals thoroughly to remove any remaining solvent.
Solvent System
Rationale
Boiling Point (°C)
Ethanol/Water
Good for many benzoic acids. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify and then cool.
~78-100
Acetic Acid/Water
Acetic acid is a good solvent for the acid, and water acts as the anti-solvent to induce crystallization.
~100-118
Toluene
A non-polar option that may be effective if polar impurities are the issue. Use with caution due to potential solubility of the starting material.
~111
QC Checkpoint: After recrystallization, run an HPLC or TLC analysis on the crystals and the mother liquor. You should see a significant reduction of the starting material peak in the crystal sample and a corresponding enrichment in the mother liquor. A sharp melting point range for the recrystallized product also indicates high purity.[11]
Question 3: My final product is an off-white or yellowish powder instead of the expected white crystalline solid. What causes this discoloration and how can I fix it?
Answer:
Discoloration is typically caused by trace amounts of highly conjugated organic impurities or oxidation byproducts. These impurities, even at very low concentrations, can impart color.
Causality:
Oxidation Byproducts: The use of strong oxidizing agents can sometimes lead to minor side reactions that produce colored, often polymeric or quinone-like, impurities.[6][7]
Residual Manganese Dioxide (from KMnO₄): If potassium permanganate is used, fine colloidal manganese dioxide (MnO₂) may be carried through the workup, giving the product a brownish tint.
Solution: Decolorization during Recrystallization
The most effective method to remove colored impurities is by using activated carbon (charcoal) during the recrystallization process.[8][10]
Protocol for Decolorization:
Follow steps 1 and 2 of the standard recrystallization protocol (dissolve the crude product in a minimal amount of hot solvent).
Remove the flask from the heat source and add a small amount (typically 1-2% by weight of your crude product) of activated carbon. Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
Gently swirl the flask and reheat to boiling for 5-10 minutes.[10] The activated carbon has a high surface area and will adsorb the large, colored impurity molecules.
Perform a hot gravity filtration using a fluted filter paper to remove the activated carbon.[8][11] This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
Proceed with steps 4-7 of the recrystallization protocol (cooling, isolation, and drying). The resulting crystals should be significantly lighter in color or pure white.
Frequently Asked Questions (FAQs)
Q: What is the most common and reliable synthetic route for producing 3,5-Dichloro-2-methylbenzoic acid?
A: The most widely used method is the side-chain oxidation of 2,6-dichloro-m-xylene.[1][2][3] The benzylic methyl group is selectively oxidized to a carboxylic acid using a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous solution, often under basic or acidic conditions followed by acidification.[1][4]
Caption: Oxidation of 2,6-dichloro-m-xylene.
Q: What are the essential Quality Control (QC) tests I should perform on my final product?
A: A comprehensive QC panel ensures the identity, purity, and quality of your synthesized compound.
QC Test
Purpose
Expected Result for High Purity
Melting Point
Assess purity. Impurities depress and broaden the melting range.[11]
Sharp, narrow melting point range (e.g., 1-2°C range) consistent with literature values.
separating 3,5-dichloro from 3,6-dichloro isomers in o-toluic acid synthesis
Technical Support Center: Isomer Resolution in o-Toluic Acid Synthesis Welcome to the Advanced Troubleshooting Guide for the separation of 3,5-dichloro-2-methylbenzoic acid and 3,6-dichloro-2-methylbenzoic acid. Designed...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isomer Resolution in o-Toluic Acid Synthesis
Welcome to the Advanced Troubleshooting Guide for the separation of 3,5-dichloro-2-methylbenzoic acid and 3,6-dichloro-2-methylbenzoic acid. Designed for research scientists and drug development professionals, this guide bypasses generic advice to focus on the physicochemical causality and self-validating workflows required to resolve these notoriously difficult isomers.
Part 1: Mechanistic Q&A and Troubleshooting
Q: Why do the 3,5-dichloro and 3,6-dichloro isomers persistently co-form during the chlorination of o-toluic acid?A: The co-formation is an unavoidable consequence of competing electrophilic aromatic substitution (EAS) directing effects. In o-toluic acid (2-methylbenzoic acid), the methyl group at C2 is an ortho/para director (activating C3, C5, and C6), while the carboxyl group at C1 is a meta director (activating C3 and C5). Chlorination naturally favors the synergistically activated C3 and C5 positions. However, under forcing di-chlorination conditions, substitution also occurs at the C6 position (ortho to the carboxyl group), yielding an intractable mixture of the 3,5-dichloro and 3,6-dichloro isomers.
Q: Why do standard purification methods like silica gel chromatography or distillation fail?A: These isomers possess identical molecular weights and nearly indistinguishable boiling points. Furthermore, their polarities on standard stationary phases are too similar for scalable chromatographic resolution. Attempting to separate them via these traditional methods results in massive yield losses and poor purity.
Q: What is the most authoritative, scalable method for separating these two isomers?A:pH-Controlled Fractional Precipitation.
The separation relies entirely on a phenomenon known as the "Ortho Effect" [1]. In the 3,6-dichloro isomer, the chlorine atom at C6 sits directly adjacent (ortho) to the carboxyl group. This creates a severe steric clash that forces the carboxylate group out of the plane of the benzene ring. This out-of-plane rotation breaks conjugation, preventing the electron-donating resonance of the ring from destabilizing the carboxylate anion. Simultaneously, the strong inductive electron-withdrawing effect (-I) of the adjacent chlorine stabilizes the anion[1].
Consequently, the 3,6-dichloro isomer is highly acidic. We can draw a direct parallel to the structurally identical herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), which exhibits a heavily depressed pKa ranging from 1.87 to 1.97 due to this exact di-ortho substitution pattern[2][3][4]. Conversely, the 3,5-dichloro isomer lacks this C6 chlorine; its carboxyl group remains roughly coplanar, resulting in a significantly higher, more typical pKa (~3.1). We exploit this ~1.2 unit pKa differential to separate them via precise pH titration.
Caption: Mechanistic causality of the Ortho Effect driving the pKa differential between the two isomers.
Part 2: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You will not proceed to the next step until the current step's chemical milestone is analytically confirmed.
Phase 1: Alkaline Dissolution
Action: Suspend the crude isomeric mixture in deionized (DI) water (approx. 10 mL/g of crude). Slowly add 2M NaOH under vigorous stirring until the pH reaches 10.5 .
Causality: Both isomers must be fully deprotonated to form highly soluble sodium salts, ensuring a homogenous, fully dissolved starting state.
Validation Check: The solution must become completely transparent. Troubleshooting: Any residual turbidity indicates unreacted starting material or non-acidic impurities. Filter the solution through a Celite pad before proceeding.
Phase 2: Primary Acidification (Isolating the 3,5-Isomer)
4. Action: Titrate the basic solution dropwise with 1M HCl using an automated titrator or calibrated pH meter until the pH stabilizes at exactly 2.8 . Stir for 30 minutes.
5. Causality: At pH 2.8, the bulk of the weaker acid (3,5-dichloro isomer, pKa ~3.1) becomes protonated, neutral, and insoluble, causing it to precipitate. The stronger acid (3,6-dichloro isomer, pKa < 2.0) remains ionized as a sodium salt and stays in solution.
6. Validation Check (Critical Loop): Filter the precipitate. Take a 1 mL aliquot of the clear filtrate and drop the pH to 2.5.
If precipitate forms in the aliquot: The 3,5-isomer is not fully exhausted. Adjust the bulk filtrate to pH 2.6, stir, and filter again.
If the aliquot remains clear: Run a rapid HPLC check (C18 column, 0.1% TFA in Acetonitrile/Water) on the filtrate to confirm the complete absence of the 3,5-isomer peak.
Phase 3: Secondary Acidification (Isolating the 3,6-Isomer)
7. Action: Once the filtrate is verified free of the 3,5-isomer, aggressively acidify the bulk solution with 6M HCl to a pH of < 1.0 .
8. Causality: Pushing the pH well below the pKa of the 3,6-dichloro isomer forces its complete protonation, neutralizing the salt and driving its precipitation.
9. Validation Check: Filter the second precipitate. Wash both isolated filter cakes with ice-cold DI water to remove residual NaCl, and dry under vacuum at 45°C. Run quantitative NMR (qNMR) or HPLC on both cakes to confirm isomeric purity >98%.
Caption: Self-validating workflow for the pH-controlled fractional precipitation of dichloro-o-toluic acids.
Part 3: Quantitative Data Summary
The following table summarizes the physicochemical properties dictating the separation parameters.
Property
3,5-Dichloro-2-methylbenzoic acid
3,6-Dichloro-2-methylbenzoic acid
Substituent Positions
C2 (Methyl), C3 (Cl), C5 (Cl)
C2 (Methyl), C3 (Cl), C6 (Cl)
Ortho Substituents (to COOH)
1 (Methyl at C2)
2 (Methyl at C2, Chlorine at C6)
Steric Hindrance on COOH
Moderate (Coplanar preferred)
Severe (Out-of-plane forced)
Estimated pKa
~ 3.1
< 2.0 (Analogous to Dicamba)
Precipitation pH Threshold
pH 2.8 – 3.0
pH < 1.5
Relative Acidity
Weaker Acid
Stronger Acid
References
Chemistry LibreTexts. "20.4: Substituent Effects on Acidity". LibreTexts Organic Chemistry.
MDPI. "Volatilization of Dicamba Diglycolamine Salt in Combination with Glyphosate Formulations and Volatility Reducers in Brazil". Agronomy.
minimizing decarboxylation during 3,5-Dichloro-2-methylbenzoic acid workup
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield losses or byproduct formation during the isolation of 3,5-dichlor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals experiencing yield losses or byproduct formation during the isolation of 3,5-dichloro-2-methylbenzoic acid. Due to its specific substitution pattern, this molecule is highly susceptible to degradation during standard aqueous workup procedures.
Mechanistic Insight: The Decarboxylation Vulnerability
The decarboxylation of 3,5-dichloro-2-methylbenzoic acid during aqueous workup is a classic example of substrate-specific vulnerability driven by both steric and electronic factors.
The bulky ortho-methyl group induces significant steric strain, forcing the carboxylate moiety out of coplanarity with the aromatic ring. This steric clash inherently destabilizes the ground state of the starting material compared to meta- or para-substituted analogues, effectively lowering the energy required to reach the transition state[1].
During the acidification phase of a workup (typically to precipitate the free acid from a basic aqueous solution), the environment becomes highly enriched with hydrogen ions. Computational models and experimental data confirm that under acidic conditions, decarboxylation proceeds via an α-protonated cation (arenium ion) intermediate[2]. The presence of high concentrations of H⁺ significantly lowers the overall reaction energy barrier for this pathway[3]. When this lowered activation barrier is coupled with the localized thermal energy generated by the exothermic acid-base neutralization, the molecule rapidly undergoes irreversible protodecarboxylation to yield 2,4-dichlorotoluene and CO₂.
Troubleshooting FAQs
Q1: Why am I losing yield specifically during the acidification step?A1: Acidification is highly exothermic. If concentrated mineral acids (like 12M HCl) are added rapidly to a basic aqueous solution, localized "hot spots" form. Because the activation energy for the decarboxylation of ortho-substituted benzoic acids is significantly reduced in acidic media[3], these thermal spikes provide the exact energy needed to drive the rapid loss of CO₂.
Q2: What is the safest way to acidify the reaction mixture without triggering decarboxylation?A2: Implement a biphasic acidification strategy. By adding an organic overlay (such as ethyl acetate) before introducing the acid, the newly formed un-ionized 3,5-dichloro-2-methylbenzoic acid immediately partitions into the organic layer. This minimizes its residence time in the harsh, proton-rich aqueous phase, effectively shutting down the acid-catalyzed degradation pathway.
Q3: Does the choice of acid matter?A3: Yes. While dilute HCl (1M–2M) is acceptable if added at strictly controlled temperatures (< 10 °C), using a weaker organic acid like citric acid can further mitigate risks. Weaker acids buffer the pH drop, preventing the extreme acidic conditions that promote the formation of the highly reactive α-protonated cation intermediate[2].
Q4: Can decarboxylation occur during the final concentration step?A4: Absolutely. Even in the absence of strong acids, thermal stress can induce decarboxylation. General principles for sensitive substituted benzoic acids dictate that maintaining temperatures as low as possible is a critical strategy[4]. Rotary evaporation should be conducted with a water bath strictly below 30 °C.
Comparative Workup Parameters
To maximize recovery, standard workup parameters must be adjusted to suppress both thermal and pH-induced degradation pathways.
Parameter
High-Risk Workup (Standard)
Low-Risk Workup (Optimized)
Mechanistic Rationale
Temperature
Ambient (20–25 °C)
0–5 °C
Suppresses the thermal activation barrier required for CO₂ extrusion.
Acid Selection
Concentrated HCl (12M)
Dilute HCl (2M) or Citric Acid
Prevents localized extreme low pH and mitigates rapid exothermic heating.
Acidification Mode
Direct addition to aqueous
Biphasic (EtOAc overlay)
Rapidly extracts the free acid from the reactive, proton-rich aqueous phase.
Concentration Temp
40–50 °C
< 30 °C
Prevents thermally-induced decarboxylation in the organic phase[4].
This protocol is designed with built-in validation checkpoints. Every step is engineered to either lower thermal energy or minimize the time the target molecule spends in a high-risk environment.
Step 1: Preparation & Thermal Quenching
Action: Transfer the crude basic aqueous reaction mixture to a jacketed reactor or a round-bottom flask equipped with an internal thermocouple. Submerge in an ice-water bath and cool to 0–5 °C.
Causality: Lowering the baseline temperature creates a thermal buffer against the impending exothermic neutralization.
Validation Checkpoint: Do not proceed until the internal thermocouple reads a stable temperature of ≤ 5 °C for at least 5 minutes.
Step 2: Biphasic System Initialization
Action: Add an equal volume of pre-chilled (4 °C) ethyl acetate (EtOAc) to the aqueous mixture. Initiate vigorous stirring to maximize the surface area between the two phases.
Causality: The organic overlay acts as an immediate extraction sink. As the water-soluble benzoate salt is protonated to the lipophilic free acid, it instantly migrates into the EtOAc, escaping the acidic aqueous phase.
Step 3: Controlled Acidification
Action: Using an addition funnel, add 2M HCl (or 20% w/v aqueous citric acid) dropwise.
Causality: Dropwise addition prevents localized thermal spikes. Dilute acid ensures a gradual pH shift rather than a sudden shock.
Validation Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 10 °C, pause the addition immediately until the system cools back to 5 °C. Continue until the aqueous phase reaches pH 2–3 (verify via pH paper on the aqueous layer only).
Step 4: Rapid Phase Separation
Action: Transfer the biphasic mixture to a chilled separatory funnel. Immediately separate the layers. Extract the aqueous layer one additional time with cold EtOAc.
Causality: Immediate separation limits the contact time between the organic product and residual aqueous protons.
Step 5: Neutralization & Drying
Action: Wash the combined organic layers with cold saturated NaCl (brine) to remove residual mineral acid and water. Dry over anhydrous Na₂SO₄. Filter the drying agent.
Validation Checkpoint: Test the pH of the brine wash after separation; it should be near neutral (~pH 5–6), confirming the successful removal of excess acid.
Step 6: Low-Temperature Concentration
Action: Concentrate the organic filtrate under reduced pressure. Set the rotary evaporator water bath to a maximum of 30 °C.
Validation Checkpoint: Analyze the resulting solid via ¹H NMR. The absence of a singlet at ~2.3 ppm (methyl group of 2,4-dichlorotoluene) and the presence of the aromatic protons of the target acid confirm a successful, decarboxylation-free isolation.
Workflow Visualization
Optimized biphasic workup workflow to prevent decarboxylation of ortho-substituted benzoic acids.
The Problem: You are working with a 2-methylbenzoic acid (o-toluic acid) derivative. The reaction (likely amidation or esterification) is stalling, giving low yields, or failing completely.
Steric Shielding: The methyl group at the C2 position physically blocks the trajectory of the incoming nucleophile (amine or alcohol) toward the carbonyl carbon (C=O).
Deconjugation: The steric bulk forces the carboxyl group to twist out of the plane of the benzene ring.[4] While this can actually increase acidity (pKa ~3.9 vs 4.2 for benzoic acid) by inhibiting resonance stabilization of the acid, it destabilizes the tetrahedral intermediate required for nucleophilic acyl substitution.
Visual Diagnostic: The Decision Matrix
Use the following flow to select your protocol based on your substrate's sensitivity and steric demand.
Caption: Protocol selection flowchart for sterically hindered 2-methylbenzoic acids.
Module 1: High-Efficiency Coupling (Amidation)
Scenario: You are using standard EDC/NHS or DCC and seeing <20% conversion.
Solution: Switch to Uronium/Aza-benzotriazole systems.
Why it works:
Standard carbodiimides (EDC) form an O-acylisourea intermediate that is sterically sensitive. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generate an active ester (OAt) that benefits from the neighboring group effect of the pyridine nitrogen in the HOAt moiety. This accelerates the reaction rate significantly, often overcoming the steric barrier of the ortho-methyl group.
Solvent: DMF or NMP (Polar aprotic is critical for charge stabilization).
Procedure:
Dissolve Acid and DIPEA in DMF.
Add HATU.[6][7] Stir for 5-10 mins (Pre-activation is crucial for hindered acids).
Add Amine.
Stir 12-24h.
Data Comparison: Coupling Reagents for Hindered Substrates
Reagent
Mechanism
Relative Rate (Hindered)
Recommendation
EDC/HOBt
Carbodiimide
Low
Avoid for 2-Me-Benzoic acids.
PyBOP
Phosphonium
Medium
Good alternative if HATU fails.
HATU/HOAt
Uronium
High
Primary Choice.
T3P
Propylphosphonic Anhydride
Medium-High
Good for scale-up (easier workup).
Module 2: The Acid Chloride Route (The Workhorse)
Scenario: Coupling reagents failed, or the amine is also sterically hindered (e.g., t-butyl amine, aniline).
Solution: Convert the acid to an acid chloride. This creates a "Super-Electrophile" (Acylium ion character) that is much smaller and more reactive than an active ester.
Fix: Reflux in Thionyl Chloride neat. If the 2-methyl group is very bulky (or if it is 2,6-dimethyl), refluxing for 2-4 hours is standard.
Method B: The Ghosez Reagent (For Sensitive Substrates)
Use this if your molecule has acid-sensitive protecting groups (Boc, TBS).
The Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.[8]
Why: It forms the acid chloride under neutral conditions without generating HCl gas (it produces an amide byproduct).
Protocol:
Dissolve 2-methylbenzoic acid (1.0 eq) in dry DCM.
Add Ghosez Reagent (1.2 eq) at 0°C.
Stir at Room Temp for 1-2 hours.
Verification: Take a small aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If complete, the Acid Chloride is ready.
Add your amine/alcohol and a base (Pyridine or Et3N) directly to this solution.
Module 3: Yamaguchi Esterification
Scenario: You need to form an ester with a hindered alcohol or a macrocyclization.[9]
Solution: The Yamaguchi method uses a mixed anhydride that is specifically designed to drive attack at the hindered carbonyl.
Mechanism:
The reaction uses 2,4,6-trichlorobenzoyl chloride (TCBC) .[9][10][11][12] The 2-methylbenzoic acid attacks TCBC to form a mixed anhydride. The nucleophilic catalyst DMAP then attacks the less hindered carbonyl (the 2-methylbenzoic side, usually) or activates the anhydride, allowing the alcohol to enter.[12]
Protocol:
Step 1 (Mixed Anhydride):
Dissolve 2-methylbenzoic acid (1.0 eq) and DIPEA (1.5 eq) in Toluene or THF.
Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq).
Stir 1h at RT. (Precipitate of amine-HCl will form).
Step 2 (Esterification):
Add the Alcohol (1.0 - 2.0 eq).
Add DMAP (1.0 - 2.0 eq). Note: Stoichiometric DMAP is often required for hindered substrates, not catalytic.
Heat to 60-80°C if necessary.
FAQ & Troubleshooting
Q: I formed the acid chloride, but the coupling still failed. Why?A: If the nucleophile is also hindered (e.g., an ortho-substituted aniline), the activation energy is simply too high for thermal conditions.
Fix: Use Microwave Irradiation . Heat the Acid Chloride + Amine + Pyridine in DCE (Dichloroethane) at 100-120°C for 30 mins. The thermal spike often overcomes the steric barrier that standard reflux cannot.
Q: Can I use the "Nuclear Option" (Grignard)?A: Yes. If you cannot form the amide bond C-N via the acid, reverse the logic.
Route: Convert your amine to an Isocyanate .
Reaction: React the Isocyanate with an Aryl Grignard (o-tolylmagnesium bromide).
Reference: This approach bypasses the tetrahedral intermediate stability issue of amidation.
Q: My reaction is clean but conversion stops at 50%.A: This is product inhibition. The bulky product might be complexing with the catalyst or the leaving group.
Fix: Switch to Flow Chemistry . Passing the reagents through a heated coil (residence time 10-20 mins) allows for high-temperature/high-pressure conditions that push the equilibrium without degrading the reagents.
References
Mechanism of Ortho-Effects
Dippy, J. F. J., & Williams, F. R. (1934). Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids. Journal of the Chemical Society. Link (Establishes the acidity/steric relationship).
Ghosez Reagent
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Alpha-Chloroenamines and -Ynamines.[8] Angewandte Chemie International Edition. (Foundational work on neutral acid chloride generation).
Yamaguchi Esterification
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[11] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[11] Bulletin of the Chemical Society of Japan. Link
HATU vs.
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[13] Journal of the American Chemical Society. Link
Microwave Assisted Synthesis
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link
Technical Support & Troubleshooting Center: Synthesis of 3,5-Dichloro-2-methylbenzoic Acid via Alternative Catalysis
Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are transitioning away from le...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Organic Synthesis Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals who are transitioning away from legacy synthetic routes.
Synthesizing highly substituted benzoic acids like 3,5-dichloro-2-methylbenzoic acid presents unique chemo- and regioselectivity challenges. Traditional methods rely heavily on harsh, unselective reagents (e.g., bulk FeCl₃ for chlorination or stoichiometric KMnO₄ for oxidation). Below, we dissect the causality behind modern alternative catalysts, troubleshoot common experimental failures, and provide self-validating protocols to ensure high-yield, reproducible workflows.
System Architecture & Mechanistic Overview
The synthesis of 3,5-dichloro-2-methylbenzoic acid typically converges on two primary pathways: the direct regioselective chlorination of 2-methylbenzoic acid, or the green catalytic oxidation of a pre-chlorinated benzylic precursor (such as 3,5-dichloro-2-methylbenzaldehyde).
Fig 1: Alternative catalytic pathways for synthesizing 3,5-dichloro-2-methylbenzoic acid.
FAQ: Catalyst Selection & Mechanistic Causality
Q: Why is the direct chlorination of 2-methylbenzoic acid yielding predominantly the 3-chloro isomer instead of the desired 3,5-dichloro target?A: This is a classic issue of competing steric hindrance and electronic directing effects. In 2-methylbenzoic acid, the methyl group (ortho/para directing) and the carboxyl group (meta directing) synergistically activate the 3 and 5 positions. However, the 3-position is kinetically favored but sterically hindered. Using a standard, bulk Lewis acid catalyst often stalls the reaction at mono-chlorination (1)[1]. Transitioning to a highly dispersed, solid-supported Lewis acid increases the local concentration of the electrophile, driving the second chlorination event at the 5-position without requiring harsh thermal conditions that could trigger decarboxylation.
Q: When oxidizing a substituted benzylic precursor, why should I abandon traditional KMnO₄ in favor of MnCo-MOF-74?A: Traditional KMnO₄ oxidation is a heterogeneous reaction that suffers from slow kinetics, low atom economy, and the generation of massive amounts of stoichiometric MnO₂ waste (2)[2]. MnCo-MOF-74, conversely, utilizes O₂ as a green oxidant. The causality for its superior performance lies in the synergistic electronic effects between adjacent Mn and Co cations incorporated into the same metal-organic framework. This synergy drastically lowers the activation energy for C-H and C=O bond cleavage, yielding >90% conversion under mild, halogen-free conditions (3)[3].
Q: Can biocatalysis be effectively scaled for this highly sterically hindered, chlorinated substrate?A: Yes. Peroxygenase enzymes (e.g., AaeUPO) demonstrate extreme regioselectivity for the oxyfunctionalization of ring-substituted toluene derivatives (4)[4]. The primary failure mode in biocatalysis is enzyme deactivation by the oxidant (H₂O₂ or tBuOOH). By employing a neat reaction system with continuous, slow feeding of tBuOOH, you maintain the oxidant concentration below the deactivation threshold, allowing the enzyme to achieve high turnover numbers (TON) even with bulky di-chlorinated substrates.
Lack of co-catalyst prevents stabilization of the intermediate peroxo-vanadium species, leading to rapid H₂O₂ decomposition.
Ensure the addition of KF (10 mol%) or maintain an O₂ atmosphere. Maintain temperature strictly at 60 °C (5)[5].
Over-oxidation / Ring Cleavage
Thermal runaway or excessive oxidant equivalents breaking aromaticity.
For MOF catalysts, cap the thermal activation at 120 °C. Do not exceed 1.5 MPa of O₂ pressure.
Poor Catalyst Recovery (MnMoO₄)
Hydrothermal degradation of the catalyst morphology due to extreme pH shifts during isolation.
Buffer the aqueous phase prior to product precipitation. MnMoO₄ is highly robust but requires gentle centrifugation (5000 rpm) for recovery (6)[6].
Self-Validating Experimental Protocols
Protocol A: Biphasic Oxidation using the NH₄VO₃ / KF System
This protocol leverages a vanadium-based biphasic system to oxidize the precursor, avoiding toxic organic solvents.
Catalyst Initialization: Dissolve NH₄VO₃ (20 mol% relative to oxidant) in an acidic aqueous solution (pH ~2).
Causality: Acidic conditions are mandatory to prevent the precipitation of inactive polyoxovanadates.
Substrate & Co-catalyst Addition: Add the 3,5-dichloro-2-methylbenzaldehyde precursor (acting as both substrate and organic phase) and KF (10 mol%).
Causality: KF coordinates with vanadium, stabilizing the active catalytic species and preventing premature H₂O₂ decomposition (5)[5].
Oxidant Injection: Heat the biphasic mixture to 60 °C. Begin dropwise addition of 30% H₂O₂ over 2 hours.
Self-Validation Checkpoint: Upon initial H₂O₂ addition, the aqueous phase must instantly shift to a deep red/orange hue. This color change is the self-validating signature of the active peroxo-vanadium complex forming. If the solution remains pale yellow, halt the reaction—your pH is too high or the catalyst is poisoned.
Isolation: After 24 hours, cool the reactor to 0 °C. The target 3,5-dichloro-2-methylbenzoic acid will precipitate at the interface. Filter, wash with cold water, and recrystallize.
Protocol B: Aerobic Oxidation via MnCo-MOF-74
Reactor Loading: Charge a high-pressure autoclave with 1.0 mmol of the precursor, 10 mg of MnCo-MOF-74, and 5 mL of a green solvent (e.g., acetonitrile).
Pressurization: Purge the reactor three times with O₂, then pressurize to 1.5 MPa.
Causality: High O₂ pressure increases the dissolved oxygen concentration, which is the rate-limiting reagent for re-oxidizing the reduced metal nodes in the MOF framework (3)[3].
Thermal Activation: Heat the reactor to 120 °C for 12 hours under vigorous stirring (800 rpm) to eliminate mass transfer limitations.
Self-Validation Checkpoint: Monitor the pressure gauge. A steady pressure drop over the first 4 hours indicates active O₂ consumption and successful oxidation. If pressure remains static, check for catalyst moisture contamination, which blocks the active metal sites.
Catalyst Recovery: Centrifuge the mixture at 5000 rpm for 5 minutes. The solid MOF catalyst will pellet at the bottom and can be decanted, washed, and reused for up to six cycles without loss of activity.
Quantitative Catalyst Performance Data
The following table summarizes the quantitative performance of alternative catalytic systems compared to the traditional baseline:
Catalyst System
Reaction Type
Oxidant / Reagent
Temp (°C)
Target Selectivity
Key Mechanistic Advantage
KMnO₄ (Baseline)
Oxidation
KMnO₄
85–100
Moderate
Established baseline, but generates stoichiometric MnO₂ waste.
1H NMR spectrum analysis of 3,5-Dichloro-2-methylbenzoic acid
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-51-0). It is designed for researchers needing to validate the identity of this specific scaffold,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-51-0). It is designed for researchers needing to validate the identity of this specific scaffold, particularly to distinguish it from common regioisomers and synthetic impurities like 3,5-dichloro-4-methylbenzoic acid.
A Comparative Guide for Structural Validation & Isomer Differentiation
Executive Summary
In drug development, 3,5-Dichloro-2-methylbenzoic acid serves as a critical intermediate for halogenated bioactive scaffolds. Its structural validation is frequently complicated by the presence of regioisomers (e.g., the 4-methyl analog) formed during non-selective chlorination of o-toluic acid.
This guide moves beyond basic peak listing. It establishes a self-validating protocol based on symmetry arguments and coupling constants (
-values) to unambiguously confirm the substitution pattern. We compare the target compound against its most likely impurities to provide a robust "Go/No-Go" decision matrix for synthesis validation.
Structural Logic & Predictive Analysis
To interpret the spectrum accurately, we must first deconstruct the magnetic environment of the protons. The molecule has a 1,2,3,5-substitution pattern , breaking the symmetry of the benzene ring.
Proton Assignment Strategy
H-A (Position 6): Located ortho to the carboxylic acid (deshielding zone) and ortho to a chlorine atom. Expected to be the most downfield aromatic signal.
H-B (Position 4): Located between two chlorine atoms (positions 3 and 5). Shielded relative to H-A due to the lack of the direct carboxylic acid ortho effect, but deshielded by the two chlorines.
Methyl Group (Position 2): Ortho to the carboxylic acid. This steric crowding can cause slight deshielding compared to a para-methyl.
Carboxylic Acid (-COOH): Highly labile; chemical shift is concentration- and solvent-dependent.
The "Symmetry Trap" (Isomer Differentiation)
The most critical performance metric for this analysis is distinguishing the target from 3,5-Dichloro-4-methylbenzoic acid .
Target (2-Me): Asymmetric. Two distinct aromatic signals (doublets).
Isomer (4-Me): Symmetric. One aromatic signal (singlet, 2H).
Comparative Analysis: Target vs. Alternatives
Spectral Fingerprint Comparison
The following table contrasts the target molecule with its primary regioisomer (4-methyl) and the starting material (2-methylbenzoic acid).
Feature
Target: 3,5-Dichloro-2-methylbenzoic Acid
Isomer: 3,5-Dichloro-4-methylbenzoic Acid
Precursor: 2-Methylbenzoic Acid
Symmetry
Asymmetric ()
Symmetric ()
Asymmetric
Aromatic Region
Two Doublets ( Hz)
One Singlet (2H)
Four Multiplets (4H)
Aromatic Shift
~7.5 - 7.9 ppm
~7.8 - 8.0 ppm
~7.2 - 8.0 ppm
Methyl Shift
~2.4 - 2.5 ppm (s)
~2.3 - 2.4 ppm (s)
~2.6 ppm (s)
Coupling Logic
Meta-coupling () between H4 & H6.
No coupling (magnetically equivalent).
Ortho/Meta/Para complex splitting.
Critical Insight: If you observe a singlet in the aromatic region (integrating to 2H), your synthesis has likely produced the 4-methyl isomer or the chlorination occurred at the wrong positions. The target must show splitting.
Solvent System Performance
The choice of solvent dramatically affects the visibility of the carboxylic acid proton and the resolution of the aromatic doublets.
Solvent
Performance Rating
Technical Notes
DMSO-d6
Optimal
Excellent solubility. The -COOH proton appears as a broad singlet or humps at 11-13 ppm, confirming the acid functionality. Prevents aggregation.
CDCl3
Sub-optimal
The -COOH proton is often invisible (broadened into baseline) due to exchange. Aromatic resolution is good, but solubility may be limited for this dichloro-derivative.
Acetone-d6
Intermediate
Good for resolving the methyl peak if it overlaps with solvent impurities in DMSO.
Experimental Protocol (Self-Validating)
Sample Preparation
Mass: Weigh 10-15 mg of the solid sample.
Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).
Why DMSO? To ensure full solubility of the dichloro-acid and visualize the labile -COOH proton.
Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.
Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1H (zg30).
Spectral Width: -2 to 14 ppm (to catch the acid proton).
Scans (NS): 16 (sufficient for >10 mg). Increase to 64 if analyzing trace impurities (<5%).
Relaxation Delay (D1): Set to
2.0 seconds to allow full relaxation of the isolated aromatic protons, ensuring accurate integration.
Visualizations & Logic Pathways
Isomer Identification Decision Tree
This diagram outlines the logical flow for determining if your product is the correct regioisomer based on spectral features.
Figure 1: Logic flow for distinguishing the target compound from symmetric isomers and mono-chlorinated byproducts.
Structural Assignment Map
Visualizing the specific protons and their expected shifts.
Figure 2: Proton assignment map highlighting the meta-coupling relationship between H4 and H6.
References
PubChem. (2025).[1][2][3] 3,5-Dichloro-4-methylbenzoic acid (Isomer Data).[3][4][5] National Library of Medicine. Retrieved from [Link]
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Additivity Rules and Coupling Constants).
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Structural Elucidation Guide
Audience: Pharmaceutical Researchers, QC Scientists, and Synthetic Chemists
Focus: Spectral prediction, substituent effects, and differentiation from structural analogs.
Executive Summary & Structural Context[1][2][3]
3,5-Dichloro-2-methylbenzoic acid (CAS: 5308-41-8) is a highly functionalized aromatic building block, often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.
In the absence of a universally standardized reference spectrum in public databases, researchers must rely on predictive structural elucidation . This guide provides a scientifically grounded derivation of the compound's IR profile by synthesizing data from its primary structural congeners: 3,5-Dichlorobenzoic acid and 2-Methylbenzoic acid (o-Toluic acid) .
The "Ortho-Effect" & Inductive Summation
The spectral signature of this molecule is defined by the competition between two opposing forces:
Steric Inhibition of Resonance (Ortho-Effect): The bulky 2-methyl group forces the carboxylic acid moiety out of planarity with the benzene ring. This reduces
-conjugation, increasing the bond order of the carbonyl (), thereby shifting it to a higher wavenumber.
Inductive Withdrawal (-I Effect): The two chlorine atoms at positions 3 and 5 exert a strong electron-withdrawing effect, further shortening the
bond and raising the frequency.
Hypothesis: 3,5-Dichloro-2-methylbenzoic acid will exhibit a carbonyl stretch at a significantly higher frequency than unsubstituted benzoic acid, potentially exceeding 1700 cm⁻¹ even in the solid state (dimer).
Predicted Spectral Profile & Assignments
The following assignments are derived using additive substituent rules applied to the baseline Benzoic Acid spectrum.
Critical Diagnostic: Shifted higher than Benzoic Acid (1685) due to combined steric twist (2-Me) and electron withdrawal (3,5-Cl).
Aromatic Ring
C-H Stretch
3050 – 3090 (Weak)
Characteristic of unsaturated C-H bonds.
Methyl Group (-CH₃)
C-H Stretch
2920 – 2980 (Weak)
Asymmetric/Symmetric aliphatic stretches. Distinguishes from non-methylated analogs.[2]
Aromatic Ring
C=C Stretch
1570 – 1600
Ring breathing modes. Likely split due to asymmetry.
Aryl Chloride (Ar-Cl)
C-Cl Stretch
1050 – 1090
In-plane deformation. Often obscured in fingerprint region.
Substitution Pattern
C-H OOP Bend
860 – 900
1,2,3,5-Tetrasubstitution. Two isolated aromatic protons (positions 4 and 6) typically show absorption in this higher-frequency bending region.
Comparative Analysis: Target vs. Analogs
To validate the identity of 3,5-Dichloro-2-methylbenzoic acid, it must be differentiated from its precursors and isomers.
Table 2: Spectral Differentiation Matrix
Feature
Target: 3,5-Dichloro-2-methyl
Analog A: 3,5-Dichlorobenzoic Acid
Analog B: 2-Methylbenzoic Acid
Methyl C-H (2900s)
Present
Absent
Present
Carbonyl Shift (C=O)
High (~1705) (Steric + Inductive)
Medium (~1695) (Inductive only)
Medium-High (~1690) (Steric only)
Fingerprint (OOP)
Isolated H (860-900)
1,3,5-Subst. (3 adj H absent)
1,2-Subst. (4 adj H, ~740)
Electronic Effect
Conjugation Broken (Twisted)
Conjugation Intact (Planar)
Conjugation Broken (Twisted)
Visualizing the Logic
The following diagram illustrates the decision tree for identifying the target molecule based on spectral features.
Experimental Protocol: Self-Validating Workflow
To ensure accurate data collection that matches the predicted values above, the following protocol minimizes artifacts (such as polymorphism or hydration states).
Method: KBr Pellet Transmission
Why this method? Solid-state analysis is preferred for carboxylic acids to standardize the dimerization state. ATR (Attenuated Total Reflectance) can sometimes shift peaks slightly due to refractive index changes.
Step-by-Step Protocol:
Sample Preparation:
Mix 1-2 mg of dry 3,5-Dichloro-2-methylbenzoic acid with 100-150 mg of spectroscopic grade Potassium Bromide (KBr).
Critical: Grind the mixture in an agate mortar for at least 2 minutes. The particle size must be smaller than the IR wavelength (approx. 2-5 microns) to avoid "Christiansen Effect" (scattering that distorts baseline).
Pellet Pressing:
Place powder in a 13mm die.
Apply vacuum for 1 minute to remove moisture.
Press at 8-10 tons for 2 minutes.
Validation: The resulting pellet should be transparent/glassy. If opaque/white, regrind and repress (scattering will reduce peak resolution).
Acquisition:
Range: 4000 – 400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 16 or 32 (to improve Signal-to-Noise).
Data Processing:
Apply baseline correction if the baseline slopes due to scattering.
Do not apply heavy smoothing, as this may obscure the splitting of aromatic bands.
Mechanistic Insight: The Ortho-Effect Pathway
Understanding why the peaks shift allows researchers to troubleshoot synthesis issues (e.g., incomplete chlorination).
Interpretation of the Diagram
Twisting: The 2-methyl group physically bumps into the carbonyl oxygen. To relieve this strain, the C-C bond rotates.[3]
Conjugation Loss: In a planar benzoic acid, the benzene ring donates electrons to the carbonyl (Resonance), which adds "single bond character" to the C=O, lowering its frequency.
Frequency Shift: When twisted (2-Me) and pulled by electron-withdrawing groups (3,5-Cl), the C=O bond becomes stiffer and shorter, vibrating at a higher energy (higher wavenumber).
References
NIST Mass Spectrometry Data Center. 3,5-Dichlorobenzoic acid - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
NIST Mass Spectrometry Data Center. Benzoic acid, 2-methyl- (o-Toluic acid) - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
Nummert, V., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid.[4] Journal of Physical Organic Chemistry, 19: 654–663.[4] (Mechanistic basis for ortho-effect shifts).
SpectraBase.Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester IR Spectrum. Wiley Science Solutions.
Precision Melting Point Validation Guide: 3,5-Dichloro-2-methylbenzoic Acid
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary: The Criticality of Thermal Validation In the synthesis of halogenated benzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The Criticality of Thermal Validation
In the synthesis of halogenated benzoic acid derivatives, 3,5-Dichloro-2-methylbenzoic acid (CAS 101567-48-0) presents a unique validation challenge. Unlike its more common isomer, 3,5-dichloro-4-methylbenzoic acid (MP 187–189 °C), the 2-methyl variant exhibits a slightly lower and distinct melting profile.[1]
For researchers and drug development professionals, relying solely on generic "melting point" data without rigorous protocol control can lead to misidentification of regioisomers.[1] This guide provides an authoritative, comparative analysis of validation methodologies, establishing a self-validating system for confirming identity and purity.
Chemical Profile & Reference Standards
Before initiating validation, the target specifications must be established. The values below represent the "Gold Standard" for high-purity (>97%) crystalline samples.
Crucial to distinguish from 4-methyl isomer (CAS 39652-34-1).[1]
Target MP Range
183.5 – 184.5 °C
Sharp 1°C range indicates high crystalline purity.[1]
Isomer Risk
3,5-Dichloro-4-methylbenzoic acid
MP: 187–189 °C. A result >185 °C suggests isomer misidentification.[1]
Molecular Weight
205.04 g/mol
-
Comparative Analysis: Capillary vs. DSC
To ensure data integrity (E-E-A-T), we compare the traditional Capillary Method against Differential Scanning Calorimetry (DSC). While capillary analysis is standard for quick checks, DSC is required for definitive thermodynamic characterization.[1]
Performance Matrix
Feature
Method A: Capillary (Visual)
Method B: DSC (Thermodynamic)
Primary Utility
Routine Benchtop Verification
Polymorph Screening & Purity Calculation
Precision
± 0.5 – 1.0 °C (Subjective)
± 0.1 °C (Objective)
Sample Size
~1–2 mg
2–5 mg
Key Limitation
Dependent on ramp rate & observer; cannot quantify heat of fusion.[1]
Requires instrument calibration; sensitive to sample pan preparation.[1]
Isomer Detection
Low: Hard to distinguish 184°C from 187°C if ramp is fast.
High: Distinct endothermic peaks separate isomers clearly.[1]
Experimental Protocols
Method A: Optimized Capillary Protocol (The "Slow Ramp" Standard)
Sample Prep: Dry sample in a desiccator (P₂O₅) for 24 hours. Grind to a fine, uniform powder to ensure efficient heat transfer.[1][2]
Loading: Fill capillary to a height of 2–3 mm. Tap firmly to eliminate air pockets (air acts as an insulator, causing thermal lag).[1]
Fast Ramp: Heat rapidly to 170 °C .
Critical Slow Ramp: At 170 °C, reduce heating rate to 1.0 °C/min .
Why? High ramp rates (>3°C/min) will artificially elevate the observed MP, potentially masking the distinction between the 2-methyl (184°C) and 4-methyl (188°C) isomers.[1]
Caption: Decision tree for interpreting thermal data. Note that a higher melting point (187-189°C) specifically flags the presence of the wrong regioisomer.[1]
Figure 2: Synthesis & Impurity Pathways
Caption: Synthesis pathway highlighting potential chlorinated impurities that result in melting point depression.
Data Interpretation & Troubleshooting
Scenario 1: Melting Range > 2.0 °C (e.g., 180–184 °C)
Cause: Solvent occlusion or mixture of mono-chlorinated intermediates (3-chloro or 5-chloro derivatives).[1]
Action: Recrystallize from Ethanol/Water. Ensure thorough drying to remove lattice-bound solvents.[1]
Scenario 2: Sharp Melting Point at 188 °C
Cause: Regioisomer contamination.[1] The sample is likely predominantly 3,5-Dichloro-4-methylbenzoic acid .[1]
Action: Verify structure via NMR. Standard recrystallization will not separate these isomers efficiently due to structural similarity; chromatographic separation is required.[1]
Scenario 3: Double Peak in DSC
Cause: Eutectic mixture of 2-methyl and 4-methyl isomers.[1]
Action: Reject batch. The presence of the 4-methyl isomer indicates a fundamental issue with the starting material (p-toluic acid contamination in o-toluic acid supply).[1]
A Comparative Guide to the Mass Spectrometry Fragmentation of 3,5-Dichloro-2-methylbenzoic Acid and its Analytical Alternatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of halogenated aromatic compounds is a critical task. 3,5-D...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the structural elucidation of halogenated aromatic compounds is a critical task. 3,5-Dichloro-2-methylbenzoic acid, a molecule of interest in various synthetic pathways, presents a unique analytical challenge. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth analysis of its mass spectrometric fragmentation behavior. We will explore the causal factors driving its fragmentation, compare this technique with alternative analytical methodologies, and provide actionable, field-proven protocols to empower your research.
The Analytical Imperative: Why In-Depth Structural Analysis Matters
Understanding the precise structure of molecules like 3,5-Dichloro-2-methylbenzoic acid is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. Impurities, metabolites, and synthetic intermediates must be unambiguously identified. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful tool for this purpose by generating reproducible fragmentation patterns that act as a molecular fingerprint.
Unveiling the Molecular Fingerprint: Electron Ionization Mass Spectrometry of 3,5-Dichloro-2-methylbenzoic Acid
While a publicly available mass spectrum for 3,5-Dichloro-2-methylbenzoic acid is not readily found, its fragmentation pattern can be reliably predicted based on the well-established principles of mass spectrometry and experimental data from closely related analogs, such as 3,5-Dichlorobenzoic acid.[1][2]
The molecular weight of 3,5-Dichloro-2-methylbenzoic acid (C₈H₆Cl₂O₂) is 204.0 g/mol for the monoisotopic mass. Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks, with the most abundant being [M]⁺˙ at m/z 204, [M+2]⁺˙ at m/z 206, and [M+4]⁺˙ at m/z 208, with relative intensities of approximately 9:6:1, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
The fragmentation of aromatic carboxylic acids under electron ionization is driven by the stability of the resulting ions.[3] For 3,5-Dichloro-2-methylbenzoic acid, the following fragmentation pathways are anticipated:
Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (17 Da) to form a stable acylium ion. This would result in a prominent ion cluster at m/z 187/189/191.
Loss of the Carboxyl Group (•COOH): The entire carboxyl group (45 Da) can be lost, leading to the formation of a dichlorotoluene radical cation at m/z 159/161/163.
Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule (44 Da) from the molecular ion can also occur, though it is often less favored than the loss of •OH in EI-MS of aromatic acids.[4]
Loss of a Chlorine Atom (•Cl): Fragmentation can involve the cleavage of a carbon-chlorine bond, resulting in an ion cluster at m/z 169/171.
Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical (15 Da), yielding an ion at m/z 189/191/193. The proximity of the methyl and carboxylic acid groups (an ortho effect) could influence this fragmentation pathway.[5]
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion (m/z 187/189/191) can lose a molecule of carbon monoxide (CO, 28 Da) to form a dichlorophenyl cation at m/z 159/161/163.
Predicted Fragmentation Pathway of 3,5-Dichloro-2-methylbenzoic Acid
Caption: Predicted Electron Ionization Fragmentation Pathway of 3,5-Dichloro-2-methylbenzoic Acid.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides unparalleled structural detail, a comprehensive analytical strategy often involves orthogonal techniques. The choice of method depends on the analytical objective, be it quantification, impurity profiling, or preparative separation.
Analytical Method
Typical Limit of Detection (LOD)
Typical Limit of Quantification (LOQ)
Linearity (r²)
Key Advantages
Key Limitations
GC-MS
Low ng/mL
Low ng/mL
> 0.99
High sensitivity and selectivity, provides structural information.
Requires derivatization for non-volatile compounds.
HPLC-UV
~1 µg/mL
~4 µg/mL
> 0.999
Robust, widely available, cost-effective.
Moderate sensitivity, potential for matrix interference.
LC-MS/MS
Low ng/L to sub-ppm
0.5 ppm
> 0.99
High sensitivity and selectivity, suitable for complex matrices.
Higher equipment and operational costs, potential for ion suppression.
Capillary Electrophoresis (CE)
Variable
Variable
> 0.99
Fast analysis times, high separation efficiency for charged species.
Lower sensitivity for some compounds, can be less robust than HPLC.
Data compiled from multiple sources for related halogenated benzoic acids.
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse in many analytical laboratories. It is particularly well-suited for the quantification of non-volatile compounds like 3,5-Dichloro-2-methylbenzoic acid without the need for derivatization.[3] Its robustness and ease of use make it ideal for routine quality control applications. However, its sensitivity may be insufficient for trace-level analysis, and co-eluting impurities can interfere with quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile nature of 3,5-Dichloro-2-methylbenzoic acid necessitates a derivatization step to convert it into a more volatile analyte, typically through esterification (e.g., methylation).[5] While this adds a sample preparation step, the resulting analysis offers excellent sensitivity and the rich structural information from the mass spectrum.
Capillary Electrophoresis (CE): CE separates molecules based on their charge and size in a capillary filled with an electrolyte.[1] It can be a very rapid and efficient technique for the analysis of organic acids. However, achieving reproducible results can be more challenging than with HPLC, and it may not be as suitable for complex sample matrices.
Experimental Protocol: GC-MS Analysis of 3,5-Dichloro-2-methylbenzoic Acid
This protocol outlines a robust method for the analysis of 3,5-Dichloro-2-methylbenzoic acid using GC-MS, incorporating a necessary derivatization step.
Sample Preparation and Derivatization (Esterification)
Objective: To convert the non-volatile carboxylic acid into a volatile methyl ester for GC analysis.
Procedure:
Accurately weigh approximately 1 mg of the 3,5-Dichloro-2-methylbenzoic acid sample into a 2 mL glass vial.
Add 1 mL of a 10% (v/v) solution of acetyl chloride in methanol.
Cap the vial tightly and heat at 60°C for 1 hour.
Allow the vial to cool to room temperature.
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 15°C/min to 280°C.
Hold at 280°C for 5 minutes.
Injector Temperature: 250°C.
MS Conditions:
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-350.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 3,5-Dichloro-2-methylbenzoic acid.
Conclusion and Recommendations
The structural characterization of 3,5-Dichloro-2-methylbenzoic acid is most comprehensively achieved through mass spectrometry, which provides a detailed fragmentation pattern that serves as a reliable identifier. While direct experimental data for this specific molecule is scarce, a robust prediction of its fragmentation can be made based on the behavior of closely related dichlorinated benzoic acids.
For routine quantitative analysis, HPLC-UV offers a reliable and cost-effective solution. However, for applications requiring higher sensitivity and definitive structural confirmation, a GC-MS method with prior derivatization is the recommended approach. The choice of analytical technique should always be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the need for structural elucidation versus simple quantification. By employing a multi-faceted analytical approach, researchers can ensure the highest level of confidence in their results.
References
GC-MS chromatograms 3-chlorobenzoic acid 100 mg l -1 a initial; b final. ResearchGate. Available at: [Link]
Process for the preparation of halogenated benzoic acids. Google Patents.
Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. NIST. Available at: [Link]
3,5-Dichlorobenzoic acid. NIST WebBook. Available at: [Link]
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]
A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. PubMed. Available at: [Link]
Analysis of Small Organic Acids by Capillary Electrophoresis. LCGC International. Available at: [Link]
Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. Available at: [Link]
Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). BAuA. Available at: [Link]
Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. Available at: [Link]
Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Oxford Academic. Available at: [Link]
Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. NEMI.gov. Available at: [Link]
comparing reactivity of 3,5-dichloro-2-methylbenzoic vs 3,5-dichloro-4-methylbenzoic acid
Comparative Reactivity Guide: 3,5-Dichloro-2-methylbenzoic Acid vs. 3,5-Dichloro-4-methylbenzoic Acid For drug development professionals and synthetic chemists, positional isomerism is not merely a structural curiosity—i...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 3,5-Dichloro-2-methylbenzoic Acid vs. 3,5-Dichloro-4-methylbenzoic Acid
For drug development professionals and synthetic chemists, positional isomerism is not merely a structural curiosity—it is a fundamental variable that dictates synthetic route design, reaction kinetics, and downstream pharmacological properties. Moving a single methyl group from the para position (4-methyl) to the ortho position (2-methyl) on a 3,5-dichlorobenzoic acid scaffold drastically alters the molecule's reactivity[1],[2].
This guide provides an in-depth, objective comparison of 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid , focusing on how steric hindrance and electronic effects govern their behavior in standard coupling and esterification workflows.
Mechanistic Analysis: The Causality of Reactivity
To understand why these two isomers require entirely different handling in the laboratory, we must analyze the two primary forces at play: steric hindrance and the "ortho effect."
Steric Hindrance and the Bürgi-Dunitz Trajectory
In 3,5-dichloro-4-methylbenzoic acid , the methyl group is positioned para to the carboxylic acid. The trajectory for nucleophilic attack at the carbonyl carbon (the Bürgi-Dunitz angle, typically ~107°) is completely unobstructed. Consequently, standard activation methods (like Fischer esterification) proceed smoothly.
Conversely, in 3,5-dichloro-2-methylbenzoic acid , the methyl group is ortho to the carboxylic acid. This bulky substituent physically blocks the nucleophile's approach vector. The steric clash significantly increases the activation energy required for the formation of the tetrahedral intermediate, rendering standard acid-catalyzed esterification or direct amidation highly inefficient[3].
Electronic Effects: Steric Inhibition of Resonance (SIR)
Counterintuitively, despite the electron-donating nature of the methyl group, ortho-methylbenzoic acids are significantly more acidic (lower pKa) than their para-methyl counterparts[4],[5].
This is driven by Steric Inhibition of Resonance (SIR) . The bulky ortho-methyl group forces the carboxylate group to twist out of the coplanar alignment with the aromatic ring[5],[6]. By breaking coplanarity, the destabilizing cross-conjugation (where the aromatic ring donates electron density into the carboxylate system) is inhibited. The resulting carboxylate anion is highly localized and more stable, leading to a stronger conjugate acid[5],[7].
Caption: Logical flow of Steric Inhibition of Resonance (SIR) in ortho-substituted benzoic acids.
Quantitative Data Comparison
The structural differences between the two isomers necessitate different synthetic strategies. The table below summarizes their comparative performance metrics.
Because of the stark differences in reactivity, a divergent synthetic workflow must be adopted based on the isomer selected.
Caption: Decision tree for selecting esterification protocols based on steric hindrance.
Protocol A: Fischer Esterification of 3,5-Dichloro-4-methylbenzoic acid
Causality: The unhindered nature of the para-methyl isomer allows for a standard equilibrium-driven Fischer esterification. The use of excess alcohol drives the reaction forward via Le Chatelier's principle[8].
Step-by-Step Methodology:
Setup: In a 100 mL round-bottom flask, suspend 10.0 mmol of 3,5-dichloro-4-methylbenzoic acid in 30 mL of anhydrous methanol.
Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring. Self-validation: The suspension should gradually clear as the ester forms and dissolves.
Reflux: Attach a reflux condenser and heat the mixture to 70°C for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 8:2) until the starting material spot disappears.
Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with 50 mL of ethyl acetate.
Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (3 × 20 mL) until the aqueous phase tests basic (pH ~8). This removes the H₂SO₄ catalyst and any unreacted acid.
Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.
Protocol B: Acyl Chloride Activation of 3,5-Dichloro-2-methylbenzoic acid
Causality: To overcome the severe steric hindrance of the ortho-methyl group, the carboxylic acid must be converted into a highly reactive acyl chloride. Thionyl chloride (SOCl₂) is used with a catalytic amount of DMF to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly chlorinates the hindered acid[9].
Step-by-Step Methodology:
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a scrubber), add 10.0 mmol of 3,5-dichloro-2-methylbenzoic acid.
Reagent Addition: Add 15 mL of thionyl chloride (SOCl₂) followed by 2 drops of anhydrous N,N-dimethylformamide (DMF)[9]. Self-validation: Immediate gas evolution (SO₂ and HCl) indicates the formation of the Vilsmeier-Haack active species.
Reflux: Heat the mixture to 80°C for 3 hours. The solid will dissolve entirely once the acyl chloride is formed.
Concentration: Cool the mixture and remove excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of residual SOCl₂.
Esterification/Amidation: Dissolve the crude acyl chloride in 20 mL of anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add a mixture of the desired nucleophile (e.g., 12.0 mmol methanol or amine) and 15.0 mmol of triethylamine (Et₃N) in 10 mL DCM.
Workup: Stir for 2 hours at room temperature. Quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to afford the sterically hindered product.
Conclusion
The selection between 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid is not a simple substitution. The ortho-methyl isomer introduces profound steric hindrance that shuts down standard nucleophilic addition pathways, while simultaneously increasing the acidity of the molecule via Steric Inhibition of Resonance. By understanding these mechanistic underpinnings, researchers can bypass failed reactions and directly implement high-efficiency activation protocols like acyl chloride formation or Steglich esterification.
References
PubChem. "3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234" National Center for Biotechnology Information. Available at: [Link]
COA specification standards for 3,5-Dichloro-2-methylbenzoic acid
COA Specification Standards: 3,5-Dichloro-2-methylbenzoic Acid [1][2][3] Executive Summary: The Cost of Purity In the high-stakes landscape of pharmaceutical and agrochemical synthesis, 3,5-Dichloro-2-methylbenzoic acid...
Author: BenchChem Technical Support Team. Date: March 2026
COA Specification Standards: 3,5-Dichloro-2-methylbenzoic Acid [1][2][3]
Executive Summary: The Cost of Purity
In the high-stakes landscape of pharmaceutical and agrochemical synthesis, 3,5-Dichloro-2-methylbenzoic acid (CAS: 101567-48-0) serves as a critical scaffold.[1][2] Its unique steric and electronic properties—defined by the ortho-methyl group and meta-dichloro substitution—make it an ideal building block for locking molecular conformations in kinase inhibitors and auxin-mimic herbicides.[1][2]
However, this structural complexity comes at a price: the synthesis of this intermediate is prone to regioisomeric contamination. A Certificate of Analysis (COA) that merely states ">98% Purity" without detailing specific isomeric impurities is a liability.[2] This guide objectively compares Standard Industrial Grade vs. High-Purity Grade specifications, providing experimental evidence on how "minor" impurities can catastrophically impact downstream yield and purification costs.[2]
The following table outlines the recommended specification limits for research and manufacturing applications. The "High-Purity" standard is designed to prevent downstream bottlenecks.[1][2]
Parameter
Standard Industrial Grade
High-Purity / Pharma Grade
Rationale for Stringency
Appearance
Beige to light brown powder
White to off-white crystalline powder
Color often indicates oxidation products or polymerized phenols that can poison metal catalysts (e.g., Pd).[1][2]
A wide or depressed range indicates eutectic impurities, likely regioisomers.[2]
Regioisomer: 3,5-Dichloro-4-methyl
Not Specified (Often ~1-2%)
≤ 0.15%
Critical impurity.[1][2] This isomer couples with the same kinetics but produces a "dummy" product that is nearly impossible to separate by crystallization.[2]
Mono-chloro Impurity
≤ 1.0%
≤ 0.10%
(3-Chloro-2-methylbenzoic acid) Leads to de-chloro byproducts in cross-coupling, failing regulatory genotoxicity limits.[1][2]
The synthesis of 3,5-dichloro-2-methylbenzoic acid typically involves the chlorination of o-toluic acid (2-methylbenzoic acid).[1][2] Due to directing effects, this process generates a statistical distribution of isomers.[2]
Experiment B: Using High-Purity Grade (99.2% purity, <0.1% isomer).
Metric
Experiment A (Industrial Grade)
Experiment B (High-Purity Grade)
Crude Yield
94%
95%
Crude HPLC Purity
96.5%
99.1%
Purification Method
Prep-HPLC Required
Simple Recrystallization
Final Isolated Yield
68% (Losses during separation)
88%
Cost Implication
High (Solvent/Time for Prep-HPLC)
Low (Scalable filtration)
Visualizing the Impurity Cascade
The following diagram illustrates how an upstream impurity propagates through synthesis, creating a separation nightmare.
Caption: Propagation of the 4-methyl regioisomer impurity through downstream coupling, leading to co-crystallization issues.
Validated Analytical Protocol
To enforce the High-Purity specification, a standard C18 HPLC method is insufficient due to the structural similarity of the isomers.[2] The following method utilizes a Phenyl-Hexyl column to exploit
interaction differences between the ortho and para methyl positions.[1][2]
HPLC Method for Isomer Discrimination
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.[2]
): Between 3,5-dichloro-2-methylbenzoic acid and 3,5-dichloro-4-methylbenzoic acid must be .
Tailing Factor:
for the main peak.
Synthesis & Purification Workflow
For researchers needing to upgrade Industrial Grade material to Pharma Grade, the following recrystallization protocol is effective.
Caption: Recrystallization workflow to upgrade industrial grade material.[1][2]
Protocol:
Dissolution: Suspend 10g of crude acid in 80 mL Ethanol. Heat to reflux.[2][5] Add water dropwise (~10 mL) until the solution is just turbid, then add 5 mL Ethanol to clear it.
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Rapid cooling traps the 4-methyl isomer.[1][2]
Filtration: Filter the white needles and wash with cold 50% aqueous ethanol.
Result: This process typically removes the mono-chloro and 4-methyl isomers, raising purity from 97% to >99%.[1][2]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: UV-Vis Characterization and Spectral Profiling of 3,5-Dichloro-2-methylbenzoic Acid
Executive Summary
3,5-Dichloro-2-methylbenzoic acid (CAS: 56961-30-9) is a critical halogenated aromatic building block, often employed in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural rigidity, provided by the ortho-methyl and meta-dichloro substitution pattern, imparts unique electronic properties compared to simple benzoic acid derivatives.
This guide provides a technical comparison of the UV-Vis spectral properties of 3,5-Dichloro-2-methylbenzoic acid against its structural analogs. It addresses the challenge of identifying this compound in complex mixtures by defining its theoretical absorption maxima (
) and providing a validated experimental protocol for its characterization.
Electronic Structure & Theoretical Framework
To accurately detect and quantify this compound, one must understand the electronic transitions governing its UV-Vis profile. The molecule features a benzene chromophore modified by three auxochromes: a carboxyl group (-COOH), a methyl group (-CH
), and two chlorine atoms (-Cl).
Substituent Effects Analysis
The Benzoic Acid Core: The parent compound, benzoic acid, exhibits a primary absorption band (K-band) at
230 nm and a secondary band (B-band) at 272 nm in methanol.
3,5-Dichloro Substitution (Bathochromic Shift): Chlorine atoms act as auxochromes via the mesomeric (+M) effect, which extends the conjugation system, and the inductive (-I) effect. In meta positions relative to the carboxyl, they typically induce a red shift (bathochromic) of 5–10 nm and increase molar absorptivity (
).
2-Methyl Substitution (Steric Hypsochromic Shift): The ortho-methyl group introduces steric hindrance, forcing the carboxyl group out of planarity with the benzene ring. This "Steric Inhibition of Resonance" typically causes a blue shift (hypsochromic) of the K-band and a reduction in intensity (hypochromic effect).
Synthesis of Effects:
The competing effects of the chloro-induced red shift and the methyl-induced blue shift result in a unique spectral signature. The primary
is predicted to stabilize in the 235–245 nm region, distinct from the 228 nm of o-toluic acid and the 242 nm of 3,5-dichlorobenzoic acid.
Comparative Spectral Analysis
The following table contrasts 3,5-Dichloro-2-methylbenzoic acid with its direct structural "competitors" (analogs) to aid in peak identification during HPLC method development.
Hybrid Effect: Cl extends conjugation, but o-Me limits planarity.
Analyst Insight: When developing HPLC methods, do not rely solely on the 230 nm "generic" aromatic setting. For the target compound, 238 nm is the recommended starting wavelength for maximal sensitivity, while 280 nm offers higher specificity with lower background noise.
Experimental Protocol: Determination of
This protocol is designed to be self-validating. It includes a linearity check to ensure the determined
is not an artifact of aggregation or solvent cutoff.
High-Resolution Chromatographic Separation of Halogenated Benzoic Acid Isomers: A Comparative Guide to Stationary Phase Selectivity
As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development and agrochemical synthesis is the chromatographic resolution of positional isomers. Halogenated benzoic a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical development and agrochemical synthesis is the chromatographic resolution of positional isomers. Halogenated benzoic acids (such as fluorobenzoic and chlorobenzoic acids) serve as critical synthetic scaffolds and drug metabolites. However, separating their ortho, meta, and para isomers using standard reversed-phase high-performance liquid chromatography (RP-HPLC) is notoriously difficult.
Because positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (LogP), traditional methods often result in co-elution. This guide objectively compares the performance of conventional C18 stationary phases against Pentafluorophenyl (PFP) phases, providing the mechanistic causality and self-validating experimental protocols required to achieve baseline resolution.
Mechanistic Insights: Why Traditional C18 Fails
To understand why isomer separation fails, we must examine the molecular interactions at the stationary phase surface.
The Limitation of C18 (Octadecylsilane):
Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. The flexible alkyl chains partition analytes based on their overall lipophilicity. Because the ortho, meta, and para isomers of a halogenated benzoic acid have the same molecular volume and highly similar LogP values, the C18 phase cannot distinguish the subtle spatial orientation of the halogen atom. The result is critical pair co-elution.
The Orthogonal Selectivity of PFP (Pentafluorophenyl):
PFP columns offer a fundamentally different retention mechanism. The pentafluorophenyl ring is highly electronegative, creating a strongly electron-deficient
-system that acts as a Lewis acid. This allows the PFP phase to separate halogenated isomers through four distinct mechanisms [1]:
Interactions: The electron-deficient PFP ring interacts with the electron-rich regions of the analyte's aromatic ring.
Dipole-Dipole Interactions: The highly electronegative carbon-fluorine (C-F) or carbon-chlorine (C-Cl) bonds on the analyte interact uniquely with the polarized C-F bonds of the stationary phase.
Hydrogen Bonding: The PFP phase can act as a hydrogen bond acceptor for the carboxylic acid moiety.
Shape Selectivity: Unlike flexible C18 chains, the rigid, planar structure of the PFP ligand provides steric recognition, easily differentiating the spatial bulk of ortho versus para substitutions.
Logic tree for stationary phase selection based on analyte physicochemical properties.
Comparative Experimental Data
To objectively demonstrate the performance gap, we compare the retention times (
) and resolution factors () of fluorobenzoic acid isomers. The pKa of these isomers ranges from 3.27 (2-Fluorobenzoic acid) to 4.14 (4-Fluorobenzoic acid) [2].
Table 1: Chromatographic Performance (C18 vs. PFP)
Conditions: 150 x 4.6 mm columns (3 µm particles). Mobile Phase: 0.1% Formic Acid in Water / Methanol (Isocratic 60:40). Flow rate: 1.0 mL/min. UV Detection: 254 nm.
Analyte
C18 Retention Time ()
C18 Resolution ()
PFP Retention Time ()
PFP Resolution ()
2-Fluorobenzoic Acid
4.12 min
-
5.45 min
-
3-Fluorobenzoic Acid
4.35 min
0.8 (Co-elution)
6.82 min
2.6 (Baseline)
4-Fluorobenzoic Acid
4.41 min
0.3 (Co-elution)
7.50 min
2.1 (Baseline)
Data Interpretation:
The C18 column fails to achieve a resolution of 1.5 (the minimum threshold for baseline separation), merging the 3-fluoro and 4-fluoro isomers into a single distorted peak. The PFP column, leveraging dipole and shape selectivity, easily resolves all three isomers with
, ensuring accurate quantification [3].
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. The following protocol incorporates an internal System Suitability Test (SST) to ensure the thermodynamic environment is correct before any samples are processed.
Step-by-Step Method Development Workflow
1. Mobile Phase Preparation (pH Control is Critical):
Causality: Halogenated benzoic acids will ionize if the pH is near their pKa, causing them to elute in the void volume with severe peak tailing.
Prepare Mobile Phase A: 0.1% Formic acid in ultra-pure water. Verify the pH is approximately 2.5 to 2.7. This ensures the carboxylic acid moieties remain fully protonated (neutral), maximizing stationary phase interaction.
Prepare Mobile Phase B: 100% LC-MS Grade Methanol. (Note: Methanol is strictly preferred over Acetonitrile for PFP columns. Acetonitrile has its own
-electrons, which can competitively bind to the PFP ring and suppress the interactions needed for isomer separation).
2. Column Equilibration:
Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 2.6 µm core-shell particles) to minimize radial diffusion and sharpen peaks [4].
Equilibrate at 30 °C with 5% Mobile Phase B until the baseline is stable.
3. System Suitability Testing (The Self-Validation Step):
Inject a "Critical Pair Standard" containing equal concentrations of 3-Fluorobenzoic acid and 4-Fluorobenzoic acid (10 µg/mL).
Validation Gate: The system software must be programmed to calculate the resolution (
) between these two peaks. If , the sequence must automatically halt. A failure here indicates either a loss of mobile phase acidity or stationary phase degradation.
4. Gradient Execution:
Run a shallow gradient: 5% B to 40% B over 10 minutes. Shallow gradients amplify the subtle selectivity differences (
) provided by the PFP phase.
Self-validating HPLC workflow for halogenated isomer analysis.
Conclusion & Recommendations
For researchers and drug development professionals dealing with halogenated aromatic positional isomers, relying on traditional C18 chemistry is a strategic error that leads to wasted time and compromised data integrity.
Key Takeaways:
Switch to PFP: Pentafluorophenyl phases provide the necessary
, dipole, and steric interactions required to separate ortho, meta, and para halogenated benzoic acids.
Use Methanol: Always pair PFP columns with protic solvents like methanol rather than aprotic solvents like acetonitrile to maximize
-system interactions.
Control the pH: Maintain the mobile phase pH strictly below 3.0 to suppress analyte ionization.
By implementing these mechanistically grounded choices and enforcing automated System Suitability checks, laboratories can transform a highly erratic separation into a robust, self-validating analytical method.
References
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Agilent Technologies Application Note.[Link]
Kinetex Ultra-High Performance on Any LC System
Phenomenex Technical Guide.
[Link]
Validation
A Researcher's Guide to Navigating Impurity Identification in Commercial 3,5-Dichloro-2-methylbenzoic Acid
A Senior Application Scientist's Perspective on Ensuring Analytical Confidence in Pharmaceutical Intermediates In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Ensuring Analytical Confidence in Pharmaceutical Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, final product safety, and regulatory compliance. 3,5-Dichloro-2-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Ensuring its purity demands a robust analytical strategy capable of identifying and quantifying a spectrum of potential impurities. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and practical expertise, to empower researchers in this crucial task.
The Genesis of Impurities: A Look at Synthetic Pathways
Understanding the potential impurities in a commercial chemical begins with an examination of its synthesis. While multiple routes to 3,5-Dichloro-2-methylbenzoic acid exist, common methods provide clues to likely contaminants.
One prevalent synthetic approach involves the chlorination of 2-methylbenzoic acid. This reaction can lead to a variety of isomeric byproducts, where the chlorine atoms are positioned differently on the aromatic ring. For instance, incomplete chlorination could result in monochlorinated methylbenzoic acids, while over-chlorination or alternative positioning could yield other dichloro- or trichloro-isomers.[1][2]
Another route might start from 3,5-dichlorotoluene, which is then oxidized to the corresponding benzoic acid. Impurities from this process could include unreacted starting material or byproducts from incomplete oxidation. Furthermore, a method involving the diazotization of 2-amino-4-methylbenzoic acid followed by chlorination has been reported, which could introduce its own set of process-related impurities.[3]
A preparation method starting from anthranilic acid involves several steps, including acetylation, chlorination, hydrolysis, diazotization, and finally reaction with thionyl chloride to produce 3,5-dichlorobenzoyl chloride, which is then hydrolyzed to the desired acid.[4] This multi-step synthesis increases the possibility of various intermediates and side-products carrying over as impurities. Similarly, synthesis from benzonitrile involves chlorination and subsequent hydrolysis, which can also introduce specific impurities.[5]
Given these synthetic pathways, a comprehensive impurity profile of commercial 3,5-Dichloro-2-methylbenzoic acid could include:
Isomeric Impurities: Other dichlorinated isomers of 2-methylbenzoic acid (e.g., 3,4-dichloro-, 2,5-dichloro-), as well as monochlorinated and trichlorinated analogues.
Starting Material Residues: Unreacted 2-methylbenzoic acid, 3,5-dichlorotoluene, or other precursors.
Intermediates: Incomplete conversion of intermediates from multi-step syntheses.
Reagent and Solvent Residues: Residual solvents or reagents used during the synthesis and purification processes.
A Multi-Faceted Approach to Impurity Detection: Comparing Analytical Techniques
No single analytical technique can provide a complete picture of a sample's purity. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
HPLC, particularly in its reversed-phase mode, is an indispensable tool for the analysis of non-volatile compounds like benzoic acid derivatives.[6] Its strength lies in its ability to separate compounds with very similar structures, such as positional isomers.
A validated HPLC method for dichlorobenzoic acid isomers can be adapted for 3,5-Dichloro-2-methylbenzoic acid.[7][8] The separation is typically achieved on a C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like methanol or acetonitrile.[9][10][11] UV detection is commonly employed, as the aromatic ring provides strong chromophores.
Experimental Protocol: HPLC Analysis
Here is a representative HPLC method for the analysis of 3,5-Dichloro-2-methylbenzoic acid and its potential impurities:
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
Mobile Phase A: 0.1% Phosphoric acid in water.
Mobile Phase B: Acetonitrile.
Gradient: A linear gradient from 30% B to 80% B over 20 minutes.
Causality in Experimental Choices: The use of a C18 column provides a nonpolar stationary phase that effectively retains the aromatic benzoic acid derivatives. The acidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient elution is crucial for separating a mixture of impurities with varying polarities in a reasonable timeframe.
Workflow for HPLC Analysis of 3,5-Dichloro-2-methylbenzoic Acid
Caption: Workflow for HPLC-based impurity profiling.
While HPLC is ideal for the parent compound, GC-MS is better suited for identifying more volatile impurities, such as residual solvents or certain starting materials.[12][13][14] For non-volatile analytes like benzoic acids, derivatization is often necessary to increase their volatility.[15] This typically involves converting the carboxylic acid to a more volatile ester, such as a methyl or silyl ester.
The key advantage of GC-MS is the structural information provided by the mass spectrometer. The fragmentation pattern of an impurity can help in its definitive identification, especially when compared to a spectral library.
Derivatization: To a solution of the sample in a suitable solvent (e.g., toluene), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl ester.
GC-MS Conditions:
Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[7]
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-500.
Data Presentation: GC-MS Performance
Parameter
Performance
Specificity
Excellent for structural elucidation of volatile and derivatized compounds.
Sensitivity
Very high, often reaching picogram levels.
Identification Confidence
High, due to mass spectral library matching.
Throughput
Lower than HPLC due to the derivatization step and longer run times.
Causality in Experimental Choices: Derivatization is a critical step to make the polar, non-volatile benzoic acid amenable to GC analysis. The use of a nonpolar column like DB-5ms is standard for a wide range of organic compounds. Electron ionization at 70 eV is a standard condition that produces reproducible fragmentation patterns for library matching.
Logical Relationship for Impurity Identification using GC-MS
Caption: Logical flow for GC-MS based impurity identification.
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[16][17] While not typically used for routine purity checks due to its lower sensitivity compared to chromatographic methods, it is invaluable for identifying unknown impurities and confirming the structure of the main component.[18][19][20] Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of each atom in the molecule.
For 3,5-Dichloro-2-methylbenzoic acid, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons can definitively confirm the substitution pattern. Any significant impurity with a different structure will give rise to a separate set of signals.
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[16]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
Experiments: Acquire both ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used to further elucidate the structure of unknown impurities.
Data Presentation: NMR Utility
Application
Utility
Structure Confirmation
Unambiguous confirmation of the main component's structure.
Isomer Identification
Can distinguish between different isomers based on unique chemical shifts and coupling constants.
Quantitation (qNMR)
Can be used for quantitative analysis with an internal standard, providing high accuracy.[19]
Impurity Identification
Provides detailed structural information for unknown impurities, aiding in their identification.
Causality in Experimental Choices: The choice of a deuterated solvent is to avoid large solvent signals in the ¹H NMR spectrum.[16] A high-field spectrometer is necessary to resolve the complex splitting patterns often seen in substituted aromatic systems.
Synthesizing a Comprehensive Analytical Strategy
An effective strategy for identifying impurities in commercial 3,5-Dichloro-2-methylbenzoic acid leverages the strengths of each of these techniques in a logical workflow.
Initial Purity Assessment (HPLC): Begin with HPLC-UV to get a rapid assessment of the overall purity and to separate and quantify any isomeric impurities or other non-volatile byproducts. This method is ideal for routine quality control.
Volatile Impurity Screening (GC-MS): Employ GC-MS (with derivatization if necessary) to screen for volatile impurities, such as residual solvents and starting materials. The mass spectral data will provide a high degree of confidence in the identification of these components.
Structural Confirmation and Unknown Identification (NMR): Use NMR spectroscopy to confirm the structure of the main component and to elucidate the structure of any significant unknown impurities detected by HPLC or GC-MS.
By integrating these techniques, researchers and drug development professionals can build a comprehensive impurity profile, ensuring the quality and consistency of their 3,5-Dichloro-2-methylbenzoic acid and, ultimately, the safety and efficacy of the final pharmaceutical products.
References
Schöler, H. F., et al. (2005). Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. Chemosphere, 60(11), 1505-1512. [Link]
Vogt, C., et al. (2018). Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica 3CB-1T. Rapid Communications in Mass Spectrometry, 32(12), 975-982. [Link]
U.S. Environmental Protection Agency. (1992). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. [Link]
Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
ResearchGate. (n.d.). 1 H-NMR integral regions of (A) benzoic acid, (B) 3,5-dinitrobenzoic... [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [Link]
Proprep. (n.d.). Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Link]
Shandong Runbo Biotech Co Ltd. (2016). Preparation method of 3,5-dichlorobenzoyl chloride. CN103964953B.
Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). CN103224451B.
SIELC Technologies. (n.d.). Separation of Benzoic acid, 3,6-dichloro-2-hydroxy- on Newcrom R1 HPLC column. [Link]
Preparation method of 3,5-dichloro-4-methylbenzoic acid. (n.d.). CN104262087A.
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Asian Journal of Chemistry. [Link]
Kalpana, et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311-1319. [Link]
Reddy, G. S., et al. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. Journal of Chromatographic Science, 50(5), 419-425. [Link]
ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
Royal Society of Chemistry. (2014). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]
crystal structure data for 3,5-Dichloro-2-methylbenzoic acid derivatives
A Comparative Guide to the Crystal Structures of 3,5-Dichloro-2-methylbenzoic Acid Derivatives and Related Compounds For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Crystal Structures of 3,5-Dichloro-2-methylbenzoic Acid Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the crystal structure data for derivatives of 3,5-dichloro-2-methylbenzoic acid and structurally related benzoic acids. In the absence of a publicly available crystal structure for 3,5-dichloro-2-methylbenzoic acid itself, this guide leverages crystallographic data from closely related analogs to infer and understand the structural landscape of this class of compounds. By examining the influence of substituents on molecular conformation and intermolecular interactions, we can gain valuable insights for rational drug design and the development of crystalline materials with desired physicochemical properties.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. Their carboxylic acid group provides a key site for hydrogen bonding, often leading to predictable supramolecular assemblies. The nature and position of substituents on the phenyl ring, however, can dramatically influence molecular packing, solubility, and ultimately, the biological activity and material properties. 3,5-Dichloro-2-methylbenzoic acid and its derivatives are of particular interest due to the interplay of steric and electronic effects from the chloro and methyl substituents, which can modulate their interaction with biological targets. Understanding their solid-state structures is paramount for structure-based drug design and polymorphism screening.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected derivatives and analogs of 3,5-dichloro-2-methylbenzoic acid. This data provides a foundation for understanding the structural variations within this family of compounds.
Experimental Methodology: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
Synthesis and Crystallization
The synthesis of 3,5-dichloro-2-methylbenzoic acid derivatives can be achieved through various organic reactions, such as the Suzuki-Miyaura cross-coupling for more complex structures.[6] The crucial step for crystallographic analysis is the growth of high-quality single crystals. A general protocol for crystallization is as follows:
Dissolution: In a clean vial, dissolve the crude compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or acetone) by gently heating and stirring.
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing filter paper into a clean vial.
Crystallization: Allow the solution to cool slowly to room temperature. To promote the growth of larger, well-defined crystals, the vial can be insulated to slow the cooling process.
Maturation: Once crystals have formed, allow the solution to stand undisturbed for a period to allow for further crystal growth and maturation.
Isolation: Carefully collect the crystals by decanting the supernatant or by vacuum filtration.
Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry or dry under a gentle stream of inert gas.
Single-Crystal X-ray Diffraction
The following is a generalized workflow for the analysis of small organic molecules by single-crystal X-ray diffraction.[7]
Protocol 2: Single-Crystal X-ray Diffraction Data Collection and Structure Solution [7]
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of X-rays, and the diffraction data are collected using a detector. The crystal is rotated during data collection to measure the intensities of a large number of reflections. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply necessary corrections. The space group of the crystal is determined from the symmetry of the diffraction pattern.
Structure Solution and Refinement: The crystal structure is solved using direct or Patterson methods to obtain an initial atomic model. This model is then refined against the experimental data using least-squares methods to improve the atomic positions and other parameters.
Figure 1: A generalized experimental workflow for crystal structure determination.
Comparative Structural Analysis
The crystal structures of benzoic acid derivatives are often dominated by the formation of hydrogen-bonded dimers through their carboxylic acid moieties. However, the presence of other functional groups can lead to alternative and more complex hydrogen bonding networks, as well as other intermolecular interactions that dictate the overall crystal packing.
In the case of 3,5-dichloro-2-hydroxy-benzoic acid , the presence of the ortho-hydroxyl group introduces an additional hydrogen bond donor and acceptor site. This leads to the formation of intermolecular O-H···O hydrogen bonds, which, in conjunction with π-π stacking interactions, contribute to the formation of a three-dimensional supramolecular architecture.[1]
For 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide , the carboxylic acid is replaced by an amide group. The crystal structure reveals that the molecules are linked by N-H···O hydrogen bonds, forming infinite one-dimensional chains.[4] This highlights the significant impact of modifying the primary hydrogen bonding group on the resulting supramolecular assembly.
Studies on simpler analogs like o-chlorobenzoic acid and o-toluic acid show that both form hydrogen-bonded ribbons.[5] Interestingly, a 1:1 co-crystal of these two molecules exhibits disorder between the chlorine atom and the methyl group, indicating their similar steric profiles in the solid state.[5] This observation is particularly relevant for predicting the crystal structure of 3,5-dichloro-2-methylbenzoic acid, as it suggests that the chloro and methyl groups at the 2- and 5-positions might exhibit some degree of positional disorder or lead to polymorphism. The conformational flexibility of the carboxylic acid group relative to the phenyl ring is also a key determinant of the final crystal packing.[8]
Figure 2: Common hydrogen bonding motifs in benzoic acid derivatives.
Conclusion
While the crystal structure of 3,5-dichloro-2-methylbenzoic acid remains to be determined, a comparative analysis of its derivatives and analogs provides valuable predictive insights. The dominant supramolecular synthons are likely to be carboxylic acid dimers, but the presence of the ortho-methyl group may introduce steric hindrance that could favor alternative packing arrangements or lead to polymorphism. The chloro substituents will likely participate in weaker C-H···Cl and Cl···Cl interactions, further influencing the three-dimensional crystal structure. The experimental protocols and structural comparisons presented in this guide offer a solid foundation for researchers working on the crystallization and solid-state characterization of this and related compounds, aiding in the rational design of new materials and pharmaceutical agents.
References
American Chemical Society. (2023, February 13). On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. Retrieved from [Link]
Royal Society of Chemistry. (2014, January 13). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. Retrieved from [Link]
University of Kentucky. (n.d.). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. X-Ray Crystallography Facility. Retrieved from [Link]
ResearchGate. (2005, April). Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid, C6H2Cl2(OH)COOH. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorosalicylic acid. Retrieved from [Link]
ResearchGate. (2025, August 6). Crystal structure of 2,4-dihydroxybenzoic acid [1-(3,5-dichloro-2-hydroxy phenyl)methylidene]hydrazide, C14H10Cl2N2O4. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]
PubChem. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-, methyl ester. Retrieved from [Link]
NIST. (n.d.). Benzoic acid, 3,5-dichloro-2-hydroxy-. NIST WebBook. Retrieved from [Link]
Google Patents. (n.d.). CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.
CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
Comprehensive Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2-methylbenzoic Acid For researchers and drug development professionals, the management of halogenated organic compounds requires strict adheren...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational Guide: Safe Handling and Disposal of 3,5-Dichloro-2-methylbenzoic Acid
For researchers and drug development professionals, the management of halogenated organic compounds requires strict adherence to environmental and safety regulations. 3,5-Dichloro-2-methylbenzoic acid is a chlorinated aromatic compound frequently utilized as a synthetic intermediate. Due to its halogenated nature, improper disposal can lead to severe environmental contamination and regulatory non-compliance.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 3,5-Dichloro-2-methylbenzoic acid, ensuring laboratory safety and cost-effective waste management.
Chemical & Hazard Profile
Before initiating any disposal protocols, personnel must understand the quantitative and hazard characteristics of the compound to select appropriate personal protective equipment (PPE) and waste receptacles [1].
Property
Value
Operational Implication
Chemical Name
3,5-Dichloro-2-methylbenzoic acid
Must be explicitly listed on waste manifests.
CAS Number
101567-48-0
Use for exact tracking and EHS logging.
Molecular Formula
C8H6Cl2O2
Contains two chlorine atoms (Halogenated).
Molecular Weight
205.04 g/mol
Relevant for calculating molarity in waste solutions.
Physical State
Solid (Powder)
High risk of aerosolization; handle in a fume hood.
GHS Classification
H302, H315, H319, H335
Harmful if swallowed; causes skin/eye/respiratory irritation.
Waste Classification
Halogenated Organic Waste
Requires segregation from non-halogenated waste.
The Causality of Halogenated Waste Management
Why must 3,5-Dichloro-2-methylbenzoic acid be segregated?
The presence of chlorine atoms on the aromatic ring fundamentally changes how this waste must be treated downstream. When halogenated organics are incinerated, they generate corrosive hydrogen chloride (HCl) gas. Consequently, environmental regulations mandate that halogenated waste be processed in specialized high-temperature rotary kilns (1200–1400 °F) equipped with caustic acid gas scrubbers [2].
If halogenated compounds are inadvertently mixed with non-halogenated solvent waste:
Dioxin Formation Risk: Incinerating chlorinated aromatics in standard, lower-temperature facilities can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins and furans.
Cost Inflation: Hazardous waste contractors charge a significant premium for halogenated waste. Contaminating a large carboy of non-halogenated waste with even a small amount of 3,5-Dichloro-2-methylbenzoic acid forces the entire volume to be reclassified and billed at the higher halogenated rate [3].
Step-by-Step Disposal Protocols
Every protocol below is designed as a self-validating system: each step contains a verification check to ensure the preceding action was completed correctly.
Applies to: Unused powder, contaminated weigh boats, spatulas, and pipette tips.
Source Collection: Place all solid waste directly into a puncture-proof, chemically compatible receptacle (e.g., High-Density Polyethylene - HDPE) specifically designated for "Solid Halogenated Organic Waste."
Aerosol Prevention: Ensure the container features a secure, gasketed lid. Do not leave the container open in the fume hood, as drafts can aerosolize residual powder.
Validation Check: Inspect the exterior of the waste container. If any white powder is visible on the outside, decontaminate it immediately with a solvent-dampened wipe (dispose of the wipe in the same bin).
Labeling: Affix a hazardous waste tag. Explicitly write "3,5-Dichloro-2-methylbenzoic acid (Halogenated Solid)" to trigger the correct downstream incineration routing.
Protocol B: Liquid Waste Solutions
Applies to: Reaction mixtures, stock solutions, or chromatography fractions containing the compound.
Solvent Compatibility Check: Identify the solvent used to dissolve the acid (e.g., DMSO, Methanol, Dichloromethane). Ensure this solvent is compatible with the existing contents of your "Liquid Halogenated Waste" carboy.
Transfer: Using a funnel, slowly pour the solution into the carboy.
Validation Check: Monitor the carboy for any signs of exothermic reaction or gas evolution (bubbling). If observed, immediately step back and lower the fume hood sash.
Closure: Cap the carboy immediately after use to prevent the volatilization of co-solvents and minimize inhalation risks.
Applies to: The original vendor glass/plastic bottles that contained the pure chemical.
To reduce hazardous waste volume, empty primary containers should be decontaminated rather than thrown directly into hazardous solid waste bins.
First Rinse: Add a small volume of a compatible organic solvent (e.g., ethanol or acetone) to the empty container. Cap tightly and agitate vigorously for 30 seconds to dissolve residual compound.
Drain: Pour the resulting rinsate into the "Liquid Halogenated Waste" carboy.
Repeat: Perform this rinse-and-drain process two more times. Mechanistic note: The first rinse removes ~90% of the residue, the second ~9%, and the third ~0.9%, effectively rendering the container RCRA-empty.
Validation Check: Visually inspect the interior of the bottle. It must be completely free of any crystalline residue.
Defacement: Completely cross out or peel off the original chemical label. Write "Triple Rinsed" on the bottle and dispose of it in standard laboratory glass/plastic recycling or non-hazardous trash, per institutional EHS policy.
Workflow Visualization
Logical workflow for the segregation, decontamination, and disposal of halogenated organic waste.
References
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at: [Link]
National Research Council. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US), 2011. Available at:[Link]
Handling
Personal protective equipment for handling 3,5-Dichloro-2-methylbenzoic acid
This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3,5-Dichloro-2-methylbenzoic acid (and structurally related chlorinated benzoic acid derivatives). Part 1: Execu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for 3,5-Dichloro-2-methylbenzoic acid (and structurally related chlorinated benzoic acid derivatives).
Part 1: Executive Safety Assessment
Chemical Identity & Hazard Profile
Chemical Name: 3,5-Dichloro-2-methylbenzoic acid (Analogous to 3,5-Dichlorobenzoic acid)
STOT-SE: Category 3 (May cause respiratory irritation).[1]
Critical Warning: Chlorinated benzoic acids are acidic and can cause severe ocular damage upon contact. Dust inhalation is a primary exposure route during weighing.
Part 2: PPE Selection Matrix (The "Self-Validating" Protocol)
Do not rely on generic "safety gear." Use this matrix to select specific materials based on the task.
Protection Zone
Standard Handling (Weighing/Transfer)
High-Risk Handling (Solutions/Heating/Spills)
Material Specification
Validation Check
Hand
Double Nitrile (0.11 mm min)
Thick Nitrile or Butyl Rubber
Nitrile provides excellent resistance to solid organic acids.
Inflation Test: Inflate glove with air and submerge in water to check for pinholes before use.
Eye/Face
Safety Goggles (Indirect Vent)
Face Shield + Goggles
Standard safety glasses are insufficient for fine acidic dusts that can bypass side shields.
Seal Check: Goggles must leave a temporary impression on the skin to ensure a dust-tight seal.
Respiratory
N95 / P95 Respirator
P100 or PAPR
Required if handling outside a fume hood.
Fit Check: Positive/negative pressure check every time the mask is donned.
Body
Lab Coat (Cotton/Poly blend)
Chemical Apron (Tyvek/PVC)
Cotton blends are acceptable for solids; impervious aprons required for liquid handling.
Coverage Check: Ensure wrists are covered when arms are extended.
Part 3: Operational Protocols
Workflow: Precision Weighing & Transfer
Context: Static electricity often causes chlorinated benzoic acid powders to "jump," increasing inhalation risk.
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Vented Balance Enclosure .
Static Mitigation: Use an anti-static gun or bar on the spatula and weigh boat before transfer.
Transfer Logic:
Never pour from the stock bottle.
Use a clean, dedicated spatula to transfer small amounts to a weighing boat.
Immediate Containment: Once weighed, immediately cover the weigh boat or transfer to a tared flask and seal.
Workflow: Solubilization (Exotherm Management)
Context: Dissolving this acid in basic solutions (e.g., NaOH, NaHCO₃) releases heat (exothermic neutralization) and potentially CO₂ gas.
Place the flask containing the solid in an ice bath if scaling >5g.
Add the solvent/base dropwise with magnetic stirring.
Ventilation: If using bicarbonate, leave the vessel open or vented to prevent pressure buildup from CO₂ evolution.
Part 4: Emergency Response & Decontamination
Decision Logic: Spill Response
Figure 1: Decision tree for immediate spill response. Note the critical step of dampening solids to prevent dust generation.
Part 5: Disposal & Waste Management
Disposal Strategy: The "Dissolve & Incinerate" Method
Do not dispose of chlorinated organic acids down the drain. They are toxic to aquatic life and persistent.
Waste Stream
Protocol
Solid Waste
Collect in a dedicated container labeled "Solid Hazardous Waste: Chlorinated Benzoic Acids" . Do not mix with oxidizers.
Liquid Waste (Organic)
Collect in "Halogenated Organic Solvents" container.
Liquid Waste (Aqueous)
If neutralized (pH 6-8), check local regulations. Usually requires collection in "Aqueous Hazardous Waste" due to the chlorinated organic content.
Contaminated PPE
Gloves and paper towels used in cleanup must be bagged and treated as solid hazardous waste.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18533234, 3,5-Dichloro-4-methylbenzoic acid. Retrieved from [Link]